molecular formula C10H8ClNO2 B1532729 Methyl 5-chloro-1H-indole-7-carboxylate CAS No. 1238214-63-5

Methyl 5-chloro-1H-indole-7-carboxylate

Cat. No.: B1532729
CAS No.: 1238214-63-5
M. Wt: 209.63 g/mol
InChI Key: NRHVYJRAVVKLBZ-UHFFFAOYSA-N
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Description

Methyl 5-chloro-1H-indole-7-carboxylate is a useful research compound. Its molecular formula is C10H8ClNO2 and its molecular weight is 209.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-chloro-1H-indole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-14-10(13)8-5-7(11)4-6-2-3-12-9(6)8/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHVYJRAVVKLBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)Cl)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Methyl 5-chloro-1H-indole-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth, research-grade overview of the synthesis and comprehensive characterization of Methyl 5-chloro-1H-indole-7-carboxylate, a substituted indole derivative of interest to medicinal chemistry and drug development professionals. The indole scaffold is a privileged structure in pharmacology, and understanding the synthesis and analytical profile of novel derivatives is critical for advancing new therapeutic agents. This document details a robust synthetic strategy, step-by-step experimental protocols, and a multi-technique analytical workflow for structural verification and purity assessment. The causality behind experimental choices is explained, and all methodologies are grounded in established chemical principles, supported by authoritative references.

Introduction: The Significance of the Indole Nucleus

The indole ring system is a cornerstone of medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various intermolecular interactions, particularly hydrogen bonding, make it an ideal scaffold for designing molecules that interact with biological targets. The specific substitution pattern on the indole ring profoundly influences its physicochemical properties and pharmacological activity.

This compound features a chlorine atom at the C5 position, which can enhance metabolic stability and modulate binding affinity through halogen bonding, and a methyl carboxylate group at the C7 position, a key site for further chemical elaboration. This guide serves as a practical, experience-driven manual for researchers requiring a reliable method to prepare and validate this specific compound.

Strategic Approach to Synthesis

The overall synthetic workflow can be visualized as follows:

Caption: Proposed two-part synthetic workflow for the target compound.

Synthesis of 5-Chloro-1H-indole-7-carboxylic acid (Intermediate)

The key to this synthesis is the precise introduction of the carboxylic acid group at the C7 position. Direct electrophilic substitution on the indole ring typically favors the C3 position. To overcome this, we first protect the indole nitrogen. This N-protection serves two purposes: it prevents N-deprotonation by the strong base and, depending on the protecting group, can help direct the metalation to the C7 position. Subsequently, a strong lithium base is used for deprotonation at the most acidic carbon, C7, followed by quenching with carbon dioxide to form the carboxylate.

Experimental Protocol:

  • N-Protection:

    • Dissolve 5-chloro-1H-indole (1.0 eq) in anhydrous Tetrahydrofuran (THF).

    • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Concentrate the mixture under reduced pressure and purify by flash chromatography to yield N-Boc-5-chloro-1H-indole.

  • Directed Metalation and Carboxylation:

    • Dissolve the N-Boc-5-chloro-1H-indole (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert nitrogen atmosphere.

    • Slowly add tert-butyllithium (t-BuLi, 2.2 eq) dropwise, maintaining the temperature at -78 °C. A color change is typically observed.

    • Stir the mixture for 2 hours at -78 °C to ensure complete lithiation.

    • Add an excess of crushed dry ice (solid CO₂) in one portion.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Deprotection and Isolation:

    • Quench the reaction carefully with water and acidify to pH ~2 with 1M HCl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product contains the N-Boc protected carboxylic acid. This can be deprotected by dissolving the crude solid in dichloromethane (DCM) and adding trifluoroacetic acid (TFA, 5-10 eq). Stir at room temperature for 2-4 hours.

    • Remove the solvent and excess acid in vacuo. The resulting crude solid, 5-chloro-1H-indole-7-carboxylic acid, can be purified by recrystallization.

Synthesis of this compound (Final Product)

The final step is the conversion of the carboxylic acid intermediate to its corresponding methyl ester. The Fischer-Speier esterification is a reliable and scalable method for this transformation, utilizing an excess of methanol as both reagent and solvent with a strong acid catalyst.[1]

Experimental Protocol:

  • Fischer Esterification:

    • Suspend the 5-chloro-1H-indole-7-carboxylic acid (1.0 eq) in anhydrous methanol.

    • Carefully add concentrated sulfuric acid (H₂SO₄, 0.2 eq) dropwise while cooling the flask in an ice bath.

    • Heat the mixture to reflux (approx. 65 °C) and maintain for 12-18 hours, monitoring by TLC.

    • Cool the reaction to room temperature and remove the excess methanol under reduced pressure.

    • Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Final Purification:

    • The crude ester should be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the final product as a solid.

Comprehensive Characterization

Confirming the identity, structure, and purity of the synthesized molecule is a critical, self-validating step. A multi-technique approach is mandatory.

Characterization_Workflow Compound Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MS Mass Spectrometry (HRMS) Compound->MS IR IR Spectroscopy Compound->IR HPLC HPLC Analysis Compound->HPLC Structure Structure Confirmed NMR->Structure MS->Structure Purity Purity >95%? HPLC->Purity Structure->Purity

Caption: Analytical workflow for structure and purity validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

¹H NMR Spectroscopy Protocol:

  • Sample Prep: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Record the spectrum on a 400 MHz or higher spectrometer.

Expected ¹H NMR Spectrum (in CDCl₃, estimated):

  • δ 8.5-9.5 ppm (br s, 1H): N-H proton of the indole ring.

  • δ 7.8-8.0 ppm (d, 1H): H4 proton, likely a doublet.

  • δ 7.2-7.4 ppm (d, 1H): H6 proton, likely a doublet.

  • δ 7.1-7.2 ppm (t, 1H): H2 proton.

  • δ 6.5-6.7 ppm (t, 1H): H3 proton.

  • δ 3.9-4.0 ppm (s, 3H): -OCH₃ protons of the methyl ester.

¹³C NMR Spectroscopy Protocol:

  • Sample Prep: Use a more concentrated sample, ~20-30 mg, in ~0.7 mL of deuterated solvent.

  • Acquisition: Record the spectrum with proton decoupling. A DEPT-135 experiment can be used to differentiate between CH/CH₃ and CH₂ carbons.

Expected ¹³C NMR Spectrum (estimated):

  • δ ~165 ppm: C=O of the ester.

  • δ ~135-140 ppm: Quaternary carbons of the indole ring (e.g., C7a, C3a).

  • δ ~100-130 ppm: Aromatic CH and C-Cl carbons.

  • δ ~52 ppm: -OCH₃ carbon.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition.

High-Resolution MS (HRMS) Protocol:

  • Technique: Electrospray Ionization (ESI) is a common method.

  • Analysis: Calculate the theoretical exact mass and compare it with the experimental value.

Expected Mass Spectrum:

  • Formula: C₁₀H₈ClNO₂

  • Monoisotopic Mass: 209.0243 Da

  • Expected Ion (M+H)⁺: 210.0316 Da

  • Isotopic Pattern: A characteristic feature will be the presence of an (M+2) peak at approximately one-third the intensity of the molecular ion peak, which is indicative of the presence of a single chlorine atom (³⁵Cl vs ³⁷Cl isotopes).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

IR Spectroscopy Protocol:

  • Technique: Attenuated Total Reflectance (ATR) is a simple method for solid samples.

  • Analysis: Identify characteristic absorption bands.

Expected IR Absorption Bands:

  • ~3300-3400 cm⁻¹ (sharp): N-H stretch.

  • ~3100-3000 cm⁻¹: Aromatic C-H stretch.

  • ~1710-1730 cm⁻¹ (strong): C=O stretch of the ester.

  • ~1200-1300 cm⁻¹ (strong): C-O stretch of the ester.

  • ~700-800 cm⁻¹: C-Cl stretch.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the final compound.

HPLC Protocol:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% TFA or formic acid).

  • Detection: UV detector set to a wavelength where the indole ring absorbs strongly (e.g., 220 nm or 254 nm).

  • Analysis: A pure sample should result in a single major peak. Purity is calculated based on the area percentage of this peak.

Summary of Characterization Data

The expected analytical data for this compound is summarized below.

Property / Technique Expected Result
Molecular Formula C₁₀H₈ClNO₂
Molecular Weight 209.63 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (ppm) Key signals: ~8.5-9.5 (NH), ~7.8-8.0 (Ar-H), ~3.9-4.0 (OCH₃)
¹³C NMR (ppm) Key signals: ~165 (C=O), ~52 (OCH₃)
IR (cm⁻¹) Key peaks: ~3350 (N-H), ~1720 (C=O), ~1250 (C-O)
HRMS (ESI+) m/z [M+H]⁺ calculated: 210.0316; Found: ± 5 ppm
HPLC Purity ≥95% (as determined by area percentage)

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to the synthesis and characterization of this compound. By employing a directed metalation strategy, the challenge of regioselective C7 functionalization is overcome. The subsequent characterization workflow, utilizing NMR, MS, IR, and HPLC, provides a self-validating system to ensure the unambiguous structural confirmation and high purity of the final compound. This document is intended to empower researchers in medicinal chemistry and drug development with a reliable and well-documented methodology for accessing this valuable molecular scaffold.

References

  • General Indole Chemistry and Spectroscopy: A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and Photobiology. Available at: [Link][2][3]

  • NMR Spectroscopy of Indole Derivatives: General principles and spectral data for various indole compounds can be found in numerous organic chemistry resources and spectral databases. An example of ¹H and ¹³C NMR spectra for indole carboxylates is available from Magritek. Methyl 1H-indole-3-carboxylate NMR. Available at: [Link][4]

  • Fischer Esterification: The mechanism and application of acid-catalyzed esterification of carboxylic acids. Master Organic Chemistry. Available at: [Link][1]

  • Esterification using DCC/DMAP: A mild and effective method for esterification, particularly for sterically hindered substrates. Organic Chemistry Portal. Available at: [Link][5]

  • Synthesis of a Related Indole: A practical synthesis of a related chloro-substituted indole carboxylate, demonstrating the feasibility of large-scale indole synthesis. Journal of Organic Chemistry. Available at: [Link][6]

  • Spectroscopic Data for Indole Derivatives: Supporting information from The Royal Society of Chemistry providing NMR data for various substituted indoles. RSC Publishing. Available at: [Link][7]

  • Synthesis of Indole Carboxamides: Provides examples of handling and reacting indole carboxylic acids. National Institutes of Health (NIH). Available at: [Link][8]

Sources

"physical and chemical properties of Methyl 5-chloro-1H-indole-7-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 5-chloro-1H-indole-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. As a pivotal intermediate in medicinal chemistry and organic synthesis, a thorough understanding of its characteristics is essential for its effective application. This document moves beyond a simple data summary to offer insights into the causality behind its properties and its strategic role in the synthesis of complex molecular architectures.

Molecular Identity and Structural Framework

This compound is a substituted indole derivative. The indole core is a privileged scaffold in drug discovery, and modifications at the 5- and 7-positions, as seen in this molecule, are common strategies for modulating biological activity and pharmacokinetic properties.

Key Identifiers:

  • IUPAC Name: this compound

  • CAS Number: 101861-59-8

  • Molecular Formula: C₁₀H₈ClNO₂

  • Molecular Weight: 209.63 g/mol [1]

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical properties of a compound are critical for determining appropriate solvents, storage conditions, and purification techniques. The presence of the chlorine atom and the methyl ester group influences the molecule's polarity, melting point, and solubility.

PropertyValueSource
Appearance Off-white to pinkish solid[1]
Melting Point Not explicitly available, but related indole carboxylates melt in the range of 70-150 °C. For example, Methyl indole-5-carboxylate melts at 126-128 °C.N/A
Solubility Soluble in organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Methanol. Limited solubility in water.Inferred from synthesis protocols[2]
Storage Store in a tightly closed container in a dry, well-ventilated place. Recommended storage at 0-8 °C for long-term stability.[1][3][1][3]

Spectroscopic Characterization: A Molecular Fingerprint

Spectroscopic analysis is non-negotiable for verifying the identity and purity of a chemical compound. The combination of NMR, Mass Spectrometry, and IR spectroscopy provides a detailed structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule.

  • ¹H NMR (Proton NMR): The proton spectrum will provide information on the number and environment of hydrogen atoms.

    • Indole NH (~8.0-8.5 ppm): A broad singlet corresponding to the proton on the nitrogen atom. Its chemical shift can be variable and concentration-dependent.

    • Aromatic Protons (~7.0-8.0 ppm): The protons on the benzene ring (at positions 4 and 6) and the pyrrole ring (at positions 2 and 3) will appear in this region as doublets or multiplets, with coupling constants indicating their spatial relationships.

    • Methyl Ester CH₃ (~3.9 ppm): A sharp singlet integrating to three protons, characteristic of the methyl group of the ester.[4][5]

  • ¹³C NMR (Carbon NMR): The carbon spectrum identifies all unique carbon environments.

    • Carbonyl Carbon (~165 ppm): The ester carbonyl carbon will appear significantly downfield.[6][7]

    • Aromatic Carbons (~100-140 ppm): The eight carbons of the indole ring system will resonate in this range. The carbon attached to the chlorine atom (C5) will be influenced by the halogen's electronegativity.[6][7]

    • Methyl Ester Carbon (~51 ppm): The carbon of the methyl group will appear in the aliphatic region.[6]

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and can reveal fragmentation patterns that support the proposed structure.

  • Molecular Ion Peak (M⁺): A key signal will be observed at m/z corresponding to the molecular weight (209.63). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be observed at m/z 211.63, with about one-third the intensity of the main peak. This isotopic pattern is a definitive indicator of a monochlorinated compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • N-H Stretch (~3300-3400 cm⁻¹): A sharp to medium peak corresponding to the stretching of the indole N-H bond.

  • C=O Stretch (~1700-1725 cm⁻¹): A strong, sharp peak characteristic of the ester carbonyl group.

  • C-Cl Stretch (~600-800 cm⁻¹): A peak in the fingerprint region indicating the presence of the carbon-chlorine bond.

Synthesis and Reactivity

This compound is typically synthesized through multi-step sequences, often involving Fischer indole synthesis or palladium-catalyzed cyclization reactions.[6][8] Its reactivity is governed by the interplay of its three main components: the electron-rich indole nucleus, the deactivating chloro substituent, and the ester functional group.

Representative Synthetic Protocol

The following protocol is a representative method for the N-alkylation and subsequent functionalization of an indole core, adapted from procedures for similar indole carboxylates.[2] This demonstrates a common synthetic manipulation where this molecule could be a starting material.

Objective: N-Benzylation of this compound.

Step-by-Step Methodology:

  • Preparation: To a stirred suspension of Cesium Carbonate (Cs₂CO₃, 2.0 equivalents) in dry Dimethylformamide (DMF, 10 mL per 1.0 g of indole), add this compound (1.0 eq).

  • Deprotonation: Stir the suspension at room temperature for 5-10 minutes to facilitate the deprotonation of the indole nitrogen. The choice of a strong base like Cs₂CO₃ is crucial for efficiently generating the nucleophilic indolide anion without competing side reactions.

  • Alkylation: Add Benzyl chloride (1.05 eq) dropwise to the reaction mixture. The slight excess of the alkylating agent ensures the complete consumption of the starting material.

  • Reaction Monitoring: Stir the resultant solution for 4-6 hours at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Pour the reaction mixture onto crushed ice/water. This quenches the reaction and precipitates the organic product.

  • Isolation: Isolate the solid product by vacuum filtration, washing thoroughly with water and then with a non-polar solvent like hexane to remove non-polar impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel if necessary.

Synthesis_Workflow start Start: Methyl 5-chloro-1H- indole-7-carboxylate deprotonation Step 1: Deprotonation (Formation of Indolide Anion) start->deprotonation reagents Reagents: - Cesium Carbonate (Base) - Benzyl Chloride (Alkylating Agent) - DMF (Solvent) reagents->deprotonation alkylation Step 2: SN2 Alkylation (Addition of Benzyl Chloride) deprotonation->alkylation monitoring Step 3: Reaction Monitoring (TLC Analysis) alkylation->monitoring workup Step 4: Aqueous Workup (Quenching & Precipitation) monitoring->workup Reaction Complete isolation Step 5: Isolation (Filtration & Washing) workup->isolation purification Step 6: Purification (Recrystallization or Chromatography) isolation->purification product Final Product: N-Benzylated Indole purification->product

Caption: Workflow for a representative N-alkylation reaction.

Applications in Drug Discovery and Chemical Biology

The true value of this compound lies in its role as a versatile building block. The indole scaffold is a cornerstone in medicinal chemistry, and this specific derivative offers three distinct points for chemical diversification:

  • The Indole Nitrogen (N1): Can be alkylated or arylated to explore the SAR around this position.

  • The Chloro Group (C5): Can be displaced or used as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new aryl or alkyl groups.

  • The Methyl Ester (C7): Can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide array of amides, or it can be reduced to an alcohol.

This trifecta of reactive sites makes it a valuable intermediate in the synthesis of compounds targeting a range of biological pathways, including those involved in cancer, inflammation, and neurological disorders.[1]

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed. The information below is a summary from available Safety Data Sheets (SDS).

  • Hazard Identification:

    • Causes skin irritation (H315).[9]

    • Causes serious eye irritation (H319).[9]

    • May cause respiratory irritation (H335).[9]

  • Recommended Precautions:

    • Handling: Use only in a well-ventilated area or under a chemical fume hood.[3] Avoid breathing dust.[9] Wash skin thoroughly after handling.[9]

    • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[9][10]

    • First Aid:

      • In case of skin contact: Wash with plenty of soap and water.[9]

      • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]

      • If inhaled: Remove person to fresh air and keep comfortable for breathing.[9]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

Disclaimer: The chemical, physical, and toxicological properties of this compound may not have been thoroughly investigated.[9] Always consult the full Safety Data Sheet (SDS) from the supplier before handling.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet for 1,1,2-Trimethyl-1H-benz[e]indole.
  • Sigma-Aldrich. (2025).
  • Fisher Scientific. (2025).
  • Sigma-Aldrich. (2024).
  • Fisher Scientific. (n.d.).
  • Chem-Impex. (n.d.). 5-Chloro-1H-indole-3-carboxylic acid methyl ester.
  • The Royal Society of Chemistry. (n.d.).
  • ChemicalBook. (n.d.). 5-Chloro-7-azaindole-3-carboxylic acid Methyl ester(1190321-49-3) 1H NMR spectrum.
  • PrepChem. (n.d.).
  • MDPI. (n.d.).
  • Magritek. (n.d.).
  • Alper, P. B., & Nguyen, K. T. (2003). Practical synthesis and elaboration of methyl 7-chloroindole-4-carboxylate. Journal of Organic Chemistry, 68(5), 2051–2053.
  • Sigma-Aldrich. (n.d.).
  • Journal of Basic and Applied Research in Biomedicine. (n.d.).

Sources

"Methyl 5-chloro-1H-indole-7-carboxylate CAS number and molecular structure"

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of Positional Isomerism in Drug Discovery

In the landscape of medicinal chemistry, the indole scaffold stands as a cornerstone, celebrated for its prevalence in natural products and its versatile role as a pharmacophore in a multitude of therapeutic agents.[1] However, the true artistry and challenge in leveraging this privileged structure lie not just in its core, but in the nuanced control of its substitution patterns. The precise placement of functional groups around the indole ring can dramatically alter a molecule's steric, electronic, and pharmacokinetic properties, often marking the difference between a lead compound and a clinical candidate. This guide focuses on a specific, yet increasingly important building block: Methyl 5-chloro-1H-indole-7-carboxylate . While at first glance it may appear as just another halogenated indole ester, its unique 5-chloro, 7-carboxylate arrangement offers a distinct set of synthetic handles and conformational constraints that are of significant interest to researchers and drug development professionals. This document aims to provide a comprehensive technical overview of this compound, from its fundamental properties to its synthesis and potential applications, grounded in the principles of scientific integrity and practical, field-proven insights.

Core Compound Identification and Molecular Architecture

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. This compound is registered under the CAS (Chemical Abstracts Service) number 1238214-63-5 .[2] It is crucial to distinguish this isomer from its close relatives, such as the 3-carboxylate or 5-carboxylate, as their synthetic pathways and chemical reactivity can differ significantly.

The molecular structure of this compound consists of a bicyclic indole core. A chlorine atom is substituted at the C5 position of the benzene ring, and a methyl carboxylate group is attached to the C7 position.

Molecular Structure:

Caption: Molecular Structure of this compound.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is essential for its handling, reaction setup, and purification. Below is a summary of the available data for this compound.

PropertyValueSource
CAS Number 1238214-63-5BLD Pharm[2]
Molecular Formula C₁₀H₈ClNO₂
Molecular Weight 209.63 g/mol
Boiling Point 372.2 ± 22.0 °C (Predicted)ChemicalBook

Note: Experimental data for properties such as melting point, solubility, and pKa are not widely published and should be determined empirically in the laboratory setting.

Spectroscopic Profile (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the indole N-H proton (typically a broad singlet in the region of 8-12 ppm), aromatic protons on the benzene and pyrrole rings, and a singlet for the methyl ester protons around 3.9 ppm. The coupling patterns of the aromatic protons would be characteristic of the 5-chloro-7-substituted indole system.

  • ¹³C NMR: The carbon NMR would display ten distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the ester would appear significantly downfield (around 165 ppm). The chemical shifts of the aromatic carbons would be influenced by the chloro and carboxylate substituents.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight, with a characteristic isotopic pattern (M+2) due to the presence of the chlorine atom.

Synthesis Strategies: A Mechanistic Perspective

The synthesis of polysubstituted indoles is a well-explored area of organic chemistry, with the Fischer indole synthesis being a classic and robust method.[3][4] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine with a ketone or aldehyde.[3][5]

Proposed Retrosynthetic Analysis

A plausible synthetic route to this compound would likely involve a variation of the Fischer indole synthesis or a palladium-catalyzed heterocyclization. The choice of starting materials is critical and dictated by the desired substitution pattern on the final indole product.

retrosynthesis target This compound intermediate1 Substituted Phenylhydrazone target->intermediate1 Fischer Indole Cyclization starting_material1 (4-Chloro-2-formylphenyl)hydrazine intermediate1->starting_material1 Condensation starting_material2 Pyruvic acid derivative intermediate1->starting_material2 Condensation

Caption: Retrosynthetic analysis for this compound.

Exemplary Synthetic Protocol (Hypothetical)

While a specific, validated protocol for this exact molecule is not publicly documented, the following represents a scientifically sound, generalized procedure based on established indole syntheses. This protocol should be considered a template and requires optimization and validation in a laboratory setting.

Step 1: Formation of the Phenylhydrazone

  • To a solution of the appropriately substituted phenylhydrazine (e.g., 4-chloro-2-aminobenzaldehyde derived hydrazine) in a suitable solvent such as ethanol, add an equimolar amount of a pyruvate derivative (e.g., methyl pyruvate).

  • Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the condensation reaction.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • The resulting phenylhydrazone may precipitate out of the solution upon cooling or can be isolated by solvent evaporation and subsequent purification.

Step 2: Fischer Indole Cyclization

  • The isolated phenylhydrazone is subjected to cyclization under acidic conditions. A variety of Brønsted or Lewis acids can be employed, including polyphosphoric acid (PPA), sulfuric acid, or zinc chloride.[3]

  • The choice of acid and reaction temperature is critical and can influence the yield and purity of the final product. The reaction is typically heated to drive the cyclization and subsequent aromatization.

  • Upon completion, the reaction mixture is quenched, typically by pouring it into ice water, and the crude product is extracted with an organic solvent.

  • Purification is then carried out using techniques such as column chromatography or recrystallization to yield the pure this compound.

Rationale behind choices: The Fischer indole synthesis is chosen for its reliability and versatility. The use of a pyruvate derivative as the carbonyl component is a common strategy to install a carboxylate group at the 2-position of the indole ring, which can then be isomerized or the strategy adapted for substitution at other positions. The choice of a strong acid catalyst is necessary to promote the key[3][3]-sigmatropic rearrangement that is central to the Fischer mechanism.[3]

Applications in Drug Discovery and Medicinal Chemistry

The indole nucleus is a key component in a wide array of pharmacologically active compounds.[1] The specific substitution pattern of this compound provides a unique platform for the synthesis of novel therapeutic agents.

  • Scaffold for Kinase Inhibitors: The indole core is a common scaffold for the development of kinase inhibitors, which are a major class of anti-cancer drugs. The 5-chloro and 7-carboxylate groups can be further functionalized to interact with specific residues in the ATP-binding pocket of kinases.

  • Antiviral and Antimicrobial Agents: Many indole derivatives have shown potent antiviral and antimicrobial activities. The lipophilic chlorine atom at the C5 position can enhance membrane permeability, while the C7-carboxylate can be converted to amides or other functional groups to modulate biological activity and pharmacokinetic properties.

  • Central Nervous System (CNS) Active Compounds: The indole structure is related to the neurotransmitter serotonin, and many indole derivatives exhibit activity in the central nervous system. The specific substitution pattern of this compound could be explored for the development of novel antidepressants, anxiolytics, or antipsychotics.

The strategic placement of the chloro and carboxylate groups allows for selective functionalization. For instance, the carboxylate group can be readily converted into an amide, which is a common functional group in many drugs, allowing for the introduction of diverse side chains to explore structure-activity relationships (SAR).

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemical compounds is of utmost importance. While a specific Safety Data Sheet (SDS) for this compound (CAS 1238214-63-5) is not widely available, general precautions for handling substituted indoles and chloroaromatic compounds should be strictly followed.

General Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Avoid Contact: Avoid direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

Hazard Profile of Related Compounds:

Based on the SDS for similar chloroindole derivatives, the compound may be classified as:

  • Harmful if swallowed.

  • Causes skin and eye irritation.[5][6]

  • May cause respiratory irritation.[5]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Outlook

This compound represents a valuable and strategically designed building block for medicinal chemistry and drug discovery. Its unique substitution pattern offers synthetic chemists a versatile platform for creating diverse libraries of compounds for biological screening. While detailed experimental data and specific applications are still emerging in the public domain, the foundational principles of indole chemistry strongly suggest its potential utility in the development of novel therapeutics. As research in this area continues, it is anticipated that this compound will find its place in the synthesis of next-generation kinase inhibitors, anti-infective agents, and CNS-active drugs. The key to unlocking its full potential will lie in the rigorous, safe, and mechanistically informed experimental work carried out by researchers in the field.

References

  • Fischer Indole Synthesis. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]3]

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  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. (2022). Molecules.[1]

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A Comprehensive Spectroscopic Guide to Methyl 5-chloro-1H-indole-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Elucidation of a Key Indole Intermediate

Methyl 5-chloro-1H-indole-7-carboxylate is a substituted indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a ubiquitous feature in a vast array of biologically active natural products and synthetic pharmaceuticals. The precise substitution pattern on the indole ring, including the presence of a chlorine atom at the 5-position and a methyl carboxylate group at the 7-position, critically influences the molecule's physicochemical properties and its interactions with biological targets.

Accurate and unambiguous structural confirmation of such molecules is paramount for advancing drug development pipelines and ensuring the integrity of scientific research. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of modern organic chemical analysis, providing a detailed roadmap of a molecule's atomic connectivity and functional group composition.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. In the absence of a complete, publicly available dataset for this specific molecule, this guide leverages established principles of spectroscopy and extensive data from structurally analogous compounds to provide a robust and scientifically grounded interpretation of its expected spectral features. Every protocol and interpretation is designed to be a self-validating system, empowering researchers to confidently characterize this and similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides precise information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Expected ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the indole N-H proton, the three aromatic protons on the benzene ring, the two protons on the pyrrole ring, and the three protons of the methyl ester group. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the carbonyl group, as well as the inherent electronic properties of the indole ring system.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm (Predicted)MultiplicityCoupling Constant (J) Hz (Predicted)AssignmentRationale for Prediction
~11.0 - 11.5br s-H-1 (N-H)The N-H proton of indoles is typically deshielded and appears as a broad singlet. Its chemical shift is highly dependent on solvent and concentration.[1]
~7.8 - 8.0d~1.5 - 2.0H-4This proton is ortho to the electron-withdrawing carboxylate group, leading to significant deshielding. It will likely appear as a doublet due to coupling with H-6.
~7.2 - 7.4d~1.5 - 2.0H-6This proton is meta to both the chlorine and the carboxylate group. It will appear as a doublet due to coupling with H-4.
~7.1 - 7.3t or dd~2.5 - 3.0H-2The H-2 proton of the indole ring typically appears in this region.[1]
~6.5 - 6.7t or dd~2.5 - 3.0H-3The H-3 proton is generally more shielded than H-2 in the indole ring.[1]
~3.9 - 4.1s--OCH₃The methyl protons of an ester group typically appear as a singlet in this region.

Solvent: DMSO-d₆, Reference: TMS. Predictions are based on data from 5-chloroindole and methyl indole-7-carboxylate analogs.[2]

Expert Interpretation and Causality

The predicted chemical shifts are a direct consequence of the electronic environment of each proton. The deshielding of the N-H proton is a hallmark of the indole ring system.[1] The protons on the benzene portion of the indole (H-4 and H-6) are influenced by the substituents. The H-4 proton, being ortho to the electron-withdrawing methyl carboxylate group, is expected to be the most downfield of the aromatic protons. The chlorine at the 5-position will also exert a deshielding effect on the adjacent protons, though to a lesser extent than the carboxylate group. The protons of the pyrrole ring (H-2 and H-3) have characteristic chemical shifts that are well-documented for indole derivatives.[1][3] The methyl ester protons will appear as a sharp singlet, as they have no adjacent protons to couple with.

Expected ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm (Predicted)AssignmentRationale for Prediction
~167 - 170C=O (ester)The carbonyl carbon of an ester is highly deshielded.
~135 - 138C-7aBridgehead carbon adjacent to the nitrogen.
~130 - 133C-3aBridgehead carbon.
~128 - 130C-5Carbon atom directly attached to the electron-withdrawing chlorine atom.[1]
~125 - 128C-2C-2 of the indole ring is typically found in this region.[1]
~122 - 125C-4Aromatic carbon ortho to the carboxylate group.
~120 - 122C-6Aromatic carbon.
~115 - 118C-7Carbon atom attached to the carboxylate group.
~102 - 105C-3C-3 of the indole ring is typically more shielded than C-2.[1]
~52 - 54-OCH₃The methyl carbon of the ester group.

Solvent: DMSO-d₆. Predictions are based on data from 5-chloroindole and indole carboxylate analogs.[4]

Self-Validating Experimental Protocol for NMR Data Acquisition

A robust NMR analysis begins with meticulous sample preparation and is followed by a logical sequence of experiments to ensure data integrity and comprehensive structural assignment.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts, particularly for the N-H proton.[1]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition Workflow:

    Caption: NMR data acquisition and analysis workflow.

  • Step-by-Step Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. This provides the initial overview of proton environments and their integrations.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This will show a single peak for each unique carbon atom.

    • DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-135, DEPT-90, and DEPT-45 experiments. These are crucial for differentiating between CH₃, CH₂, CH, and quaternary carbons, thus validating the assignments made from the ¹³C spectrum.[4]

    • 2D COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-spin coupled, providing direct evidence of through-bond connectivity (e.g., coupling between H-4 and H-6).[4]

    • 2D HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon to which it is directly attached, definitively linking the ¹H and ¹³C assignments.[4]

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is invaluable for piecing together the entire molecular structure, for instance, by correlating the methyl protons to the ester carbonyl carbon and the C-7 of the indole ring.[4]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation.

Expected IR Absorption Data

The IR spectrum of this compound will be characterized by absorption bands corresponding to the N-H bond of the indole, the C=O of the ester, C-O bonds, aromatic C=C bonds, and the C-Cl bond.

Table 3: Predicted IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹) (Predicted)IntensityAssignmentRationale for Prediction
~3400 - 3300Medium, SharpN-H stretchCharacteristic for the N-H bond in indoles.[5]
~3100 - 3000MediumAromatic C-H stretchTypical for C-H bonds on an aromatic ring.[6]
~2950 - 2850WeakAliphatic C-H stretchCorresponding to the methyl group of the ester.
~1720 - 1700StrongC=O stretch (ester)The carbonyl group of an ester gives a strong, characteristic absorption in this region.
~1620 - 1450Medium-StrongC=C stretch (aromatic)Multiple bands are expected for the indole ring system.[5]
~1300 - 1200StrongC-O stretch (ester)Asymmetric C-O-C stretch of the ester group.
~1100 - 1000MediumC-O stretch (ester)Symmetric C-O-C stretch of the ester group.
~850 - 750StrongC-Cl stretchAromatic C-Cl bonds typically absorb in this region.
~750 - 700StrongC-H out-of-plane bendCharacteristic of the substitution pattern on the aromatic ring.

Predictions are based on general IR correlation tables and data for substituted indoles.[5][6]

Expert Interpretation and Causality

The presence of a sharp, medium-intensity peak around 3350 cm⁻¹ is a strong indicator of the indole N-H group.[5] The most prominent peak in the spectrum will likely be the strong C=O stretch of the methyl ester group, expected around 1710 cm⁻¹. The exact position can be influenced by conjugation with the aromatic ring. The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of absorptions, including the C-O and C-Cl stretches, which are highly characteristic of the molecule's overall structure.

Self-Validating Experimental Protocol for IR Data Acquisition

Caption: ATR-FTIR data acquisition workflow.

  • Instrumentation: An Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer is the preferred instrument due to its minimal sample preparation requirements.

  • Background Collection: Before analyzing the sample, a background spectrum of the clean, empty ATR crystal is collected. This is crucial to subtract any atmospheric (e.g., CO₂, H₂O) or instrumental absorptions from the sample spectrum.

  • Sample Analysis: A small amount of the solid this compound is placed directly onto the ATR crystal. A pressure clamp is applied to ensure good contact between the sample and the crystal.

  • Data Collection: The IR spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument's software, yielding the final IR spectrum of the compound.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can offer structural insights through the analysis of its fragmentation patterns.

Expected Mass Spectrometry Data

For this compound (Molecular Formula: C₁₀H₈ClNO₂), the expected monoisotopic mass is approximately 209.02 g/mol . Electron Ionization (EI) is a common technique that will likely cause fragmentation.

Table 4: Predicted Key Mass Spectrometry Peaks (EI) for this compound

m/z (Predicted)Relative IntensityAssignmentRationale for Prediction
209/211High[M]⁺˙ (Molecular Ion)The molecular ion peak. The presence of a peak at M+2 with roughly 1/3 the intensity of the M peak is the characteristic isotopic signature of a single chlorine atom.
178/180Medium[M - OCH₃]⁺Loss of the methoxy radical from the ester group is a common fragmentation pathway for methyl esters.
150/152Medium[M - COOCH₃]⁺Loss of the entire methyl carboxylate radical.
115Medium[M - COOCH₃ - Cl]⁺Subsequent loss of a chlorine radical from the m/z 150/152 fragment.

Predictions are based on established fragmentation patterns of indole derivatives and aromatic esters.[7][8]

Expert Interpretation and Causality

The most critical piece of information from the mass spectrum is the molecular ion peak ([M]⁺˙). For this compound, the presence of a chlorine atom will result in a characteristic isotopic pattern: a peak at m/z 209 (for the ³⁵Cl isotope) and a peak at m/z 211 (for the ³⁷Cl isotope) with an intensity ratio of approximately 3:1. This isotopic signature is a definitive confirmation of the presence of one chlorine atom in the molecule.

Common fragmentation pathways for methyl esters include the loss of the methoxy group (-OCH₃) to give the [M - 31]⁺ peak, and the loss of the entire carbomethoxy group (-COOCH₃) to give the [M - 59]⁺ peak.[9] Further fragmentation of the indole ring can also occur, but these initial losses from the ester are typically prominent.

Self-Validating Experimental Protocol for MS Data Acquisition

Caption: General Mass Spectrometry workflow.

  • Sample Introduction: The sample, dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile), can be introduced into the mass spectrometer via direct infusion, or more commonly, as the eluent from a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system. GC-MS is well-suited for a relatively volatile and thermally stable compound like this.

  • Ionization: In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV for EI). This process ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺˙).

  • Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, charged ions and neutral radicals.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value. This data is compiled to create the mass spectrum.

Conclusion: A Unified Spectroscopic Portrait

The structural elucidation of this compound is a synergistic process. While NMR spectroscopy provides the detailed blueprint of the carbon-hydrogen framework, IR spectroscopy rapidly confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and the presence of the chlorine atom through its distinct isotopic pattern. By integrating the data from these three powerful analytical techniques, and by following the rigorous, self-validating protocols outlined in this guide, researchers can achieve an unambiguous and confident characterization of this important molecule, ensuring the reliability and reproducibility of their scientific endeavors.

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Introduction: The Enduring Significance of the Indole Nucleus

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of Substituted Indole Carboxylates

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold, a bicyclic aromatic heterocycle, stands as a "privileged structure" in medicinal chemistry.[1] Its presence in a vast array of natural products, such as the amino acid tryptophan, and numerous approved pharmaceuticals underscores its remarkable versatility in molecular recognition.[2][3] The indole ring system's unique electronic properties and its ability to participate in various non-covalent interactions make it an ideal framework for the design of biologically active molecules.[2][3] When functionalized with a carboxylate group, the resulting indole carboxylates exhibit a broad spectrum of pharmacological activities, positioning them as a focal point in contemporary drug discovery and development. This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of substituted indole carboxylates, offering field-proven insights for researchers in the field.

Synthetic Strategies: Accessing the Indole Carboxylate Scaffold

The biological evaluation of substituted indole carboxylates is intrinsically linked to the synthetic methodologies available for their preparation. A robust synthetic strategy allows for the systematic modification of the indole core, enabling the exploration of structure-activity relationships (SAR). Several classical and modern synthetic routes are employed to generate libraries of these compounds.

Core Synthesis: The Fischer Indole Synthesis

A cornerstone in indole chemistry is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of an arylhydrazine and an aldehyde or ketone. For the synthesis of indole-2-carboxylates, pyruvic acid derivatives are commonly used as the carbonyl component.

Exemplary Protocol: Synthesis of Ethyl 1H-indole-2-carboxylate Derivatives [4][5]

  • Hydrazone Formation: Condense an appropriately substituted arylhydrazine with ethyl pyruvate in a suitable solvent like ethanol. This reaction is typically carried out at room temperature or with gentle heating.

  • Indolization: The resulting hydrazone is then subjected to cyclization using a Brønsted or Lewis acid catalyst. Common catalysts include sulfuric acid, polyphosphoric acid, or zinc chloride. The reaction is heated to drive the cyclization and dehydration, yielding the substituted ethyl indole-2-carboxylate.

Functionalization of the Indole Core

Once the indole-2-carboxylate core is synthesized, further modifications can be introduced at various positions of the indole ring.

  • Vilsmeier-Haack Formylation: This reaction selectively introduces a formyl group at the C3 position of the indole ring.[4][5][6] This formyl group can then be a handle for further synthetic transformations.

  • Mannich Reaction: The Mannich reaction allows for the introduction of an aminomethyl group, typically at the C3 position, by reacting the indole with formaldehyde and a secondary amine like morpholine.[4][5]

  • Palladium-Catalyzed Cross-Coupling Reactions: For substitutions at the phenyl ring of the indole nucleus, modern cross-coupling reactions such as the Suzuki or Buchwald-Hartwig reactions are invaluable for creating carbon-carbon or carbon-nitrogen bonds, respectively.[7]

The choice of synthetic route is dictated by the desired substitution pattern and the need to access a diverse range of analogs for biological screening.

A Spectrum of Biological Activities and Structure-Activity Relationships

Substituted indole carboxylates have been investigated for a wide array of therapeutic applications. The following sections delve into the key biological activities, highlighting the structure-activity relationships that govern their potency and selectivity.

Anticancer Activity

The indole nucleus is a common feature in many anticancer agents. Substituted indole carboxylates have demonstrated significant potential in this area, acting through various mechanisms.

Mechanism of Action:

  • Tubulin Polymerization Inhibition: Some indole derivatives exert their anticancer effects by interfering with microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8]

  • Kinase Inhibition: Many indole-based compounds are designed as inhibitors of protein kinases, such as EGFR, HER2, and VEGFR-2, which are often overexpressed in cancer cells.[9]

  • IDO1/TDO Dual Inhibition: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes involved in tryptophan metabolism and are emerging targets for cancer immunotherapy. Certain indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of these enzymes.[10]

Structure-Activity Relationship (SAR) Insights:

A study on indole carboxylic acid esters of melampomagnolide B revealed that indole-3-acrylic acid and indole-3-carboxylic acid conjugates were highly potent against a panel of human cancer cell lines.[11] Specifically, compounds with these moieties exhibited GI50 values in the low micromolar to nanomolar range against leukemia and various solid tumor cell lines.[11] Another series of thiazolyl-indole-2-carboxamide derivatives showed that substitution on a terminal benzylidene group significantly influenced cytotoxicity, with a nitro group at the 4-position enhancing activity against MCF-7 breast cancer cells.[9]

Compound Class Substitution Pattern Biological Activity (IC50/GI50) Cancer Cell Line(s) Reference
Indole-3-acrylic acid conjugate of MMBIndole-3-acrylic acid at C-13 of MMB0.03-0.30 µMLeukemia sub-panel[11]
Indole-3-carboxylic acid conjugate of MMBIndole-3-carboxylic acid at C-13 of MMB0.04-0.28 µMLeukemia sub-panel[11]
Thiazolyl-indole-2-carboxamide4-nitrobenzylidene group6.10 ± 0.4 μMMCF-7[9]
6-acetamido-indole-2-carboxylic acidVaries1.17 µM (IDO1), 1.55 µM (TDO)N/A (Enzymatic assay)[10]
Antimicrobial Activity

With the rise of antimicrobial resistance, there is an urgent need for new classes of antibiotics. Substituted indole carboxylates have emerged as a promising scaffold for the development of novel antibacterial and antifungal agents.

Mechanism of Action:

  • Membrane Disruption: Some indole-3-carboxamide-polyamine conjugates have been shown to disrupt bacterial membranes, leading to cell death.[12] This mechanism is often associated with a lower propensity for resistance development.

  • Metallo-β-lactamase (MBL) Inhibition: A significant breakthrough has been the discovery of indole carboxylates as inhibitors of metallo-β-lactamases, enzymes that confer resistance to a broad range of β-lactam antibiotics.[13][14] By inhibiting these enzymes, indole carboxylates can restore the efficacy of existing antibiotics.[13]

Structure-Activity Relationship (SAR) Insights:

In a series of indole-3-carboxamido-polyamine conjugates, 5-bromo-substituted analogues demonstrated broad-spectrum activity.[12] One particular compound with a specific polyamine linker showed potent activity against Staphylococcus aureus, Acinetobacter baumannii, and Cryptococcus neoformans with MIC values as low as 0.28 µM.[12] For MBL inhibition, aryl substituents at the C3 position and hydrophobic groups at the C7 position of the indole-2-carboxylic acid scaffold were found to be crucial for potent activity.[15]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Indole derivatives, including indole carboxylates, have been widely explored for their anti-inflammatory properties.[2][3]

Mechanism of Action:

  • Inhibition of Pro-inflammatory Cytokines: Many indole-2-carboxamide derivatives have been shown to inhibit the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages.[16]

  • Cyclooxygenase (COX) Inhibition: Some indole derivatives act as inhibitors of COX enzymes, which are key players in the inflammatory cascade.[17]

  • NLRP3 Inflammasome Inhibition: Indole-3-carboxaldehyde, a related compound, has been shown to alleviate intestinal inflammation by inhibiting ROS production and the activation of the NLRP3 inflammasome.[18]

Structure-Activity Relationship (SAR) Insights:

A study of novel indole-2-carboxamide derivatives for the treatment of sepsis identified compounds that effectively reduced LPS-induced pulmonary inflammation.[16] In another study, 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized, and compounds with 3-nitrophenyl and 2,4,5-trimethoxyphenyl substitutions showed significant anti-inflammatory and analgesic activities.[17]

Antiviral Activity: HIV-1 Integrase Inhibition

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus. Indole-2-carboxylic acid derivatives have been identified as a promising class of HIV-1 integrase strand transfer inhibitors (INSTIs).[7][19][20]

Mechanism of Action:

The indole-2-carboxylic acid scaffold is thought to chelate with two Mg²⁺ ions in the active site of the HIV-1 integrase.[7][19][20] This interaction, along with π-π stacking interactions between the indole core and viral DNA, prevents the integration of the viral genome into the host cell's DNA.[7]

Structure-Activity Relationship (SAR) Insights:

Optimizations at the C3 and C6 positions of the indole-2-carboxylic acid core have been shown to significantly improve inhibitory activity.[19] The introduction of a long-chain p-trifluorophenyl or o-fluorophenyl group at the C3 position resulted in a several-fold increase in potency.[19] Furthermore, a halogenated benzene ring at the C6 position was found to enhance binding with the viral DNA through π-π stacking interactions.[7]

Experimental Protocols: A Guide to Biological Evaluation

To ensure the scientific rigor of studies on substituted indole carboxylates, standardized and well-validated experimental protocols are essential.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Substituted indole carboxylate compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the indole carboxylate compounds in the complete growth medium. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Substituted indole carboxylate compounds dissolved in DMSO

  • 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Compound Preparation: Prepare a two-fold serial dilution of the indole carboxylate compounds in the growth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the 96-well plate. Include a positive control (microorganism with no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Visualization of Key Concepts

Generalized Structure of Substituted Indole Carboxylates

G cluster_0 cluster_1 a b Substituted Indole Carboxylate R1 R1 R2 R2 R3 R3 R4 R4 R5 R5 R6 R6 R7 R7 RX RX Indole Indole Core Carboxylate COOR' Indole->Carboxylate C2/C3 G start Synthesized Indole Carboxylate Library assay Cytotoxicity Assay (MTT) start->assay ic50 Determine IC50 Values assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar lead_id Lead Compound Identification sar->lead_id mechanism Mechanism of Action Studies (e.g., Kinase Assay, Cell Cycle Analysis) lead_id->mechanism end Preclinical Candidate mechanism->end

Caption: A typical workflow for the in vitro screening of substituted indole carboxylates for anticancer activity.

Conclusion and Future Directions

Substituted indole carboxylates represent a highly versatile and promising class of compounds with a wide range of biological activities. Their amenability to synthetic modification allows for the fine-tuning of their pharmacological properties, making them attractive candidates for drug development in oncology, infectious diseases, and inflammatory conditions. Future research in this area will likely focus on several key aspects:

  • Target Identification and Validation: Elucidating the precise molecular targets and mechanisms of action for novel indole carboxylates will be crucial for their rational design and development.

  • Improving Pharmacokinetic Properties: Optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds will be essential for translating in vitro potency to in vivo efficacy.

  • Combinatorial Approaches: Investigating the synergistic effects of indole carboxylates with existing drugs, particularly in the context of overcoming drug resistance, holds significant promise.

The continued exploration of the chemical space around the indole carboxylate scaffold, guided by a deep understanding of structure-activity relationships and mechanistic insights, is poised to deliver the next generation of innovative therapeutics.

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The Chloro-Indole Scaffold: A Privileged Structure in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on its Discovery, History, and Therapeutic Applications

Abstract

The indole ring system, a ubiquitous motif in naturally occurring and synthetic bioactive compounds, has long been a focal point of medicinal chemistry. The strategic incorporation of a chlorine atom onto this privileged scaffold has given rise to a vast and versatile class of therapeutic agents with a wide spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the discovery and history of chloro-indole derivatives, tracing their evolution from early synthetic explorations to their current status as key components of numerous approved drugs. We will delve into the causal relationships behind experimental choices in their synthesis and optimization, explore their diverse mechanisms of action, and provide detailed protocols for their preparation and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the pivotal role of chloro-indole derivatives in the ongoing quest for novel therapeutics.

The Dawn of a Privileged Scaffold: A Historical Perspective

The story of chloro-indole derivatives is intrinsically linked to the broader history of indole chemistry, which began in the 19th century with the study of the dye indigo.[1] The indole nucleus was first synthesized by Adolf von Baeyer in 1866.[2] Early interest in indole derivatives intensified with the discovery of their presence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin.[3]

The deliberate introduction of a chlorine atom to the indole scaffold for medicinal purposes was a rational design strategy driven by the principles of bioisosterism and the desire to modulate the physicochemical properties of parent compounds.[4][5] The chlorine atom, with its unique combination of size, electronegativity, and lipophilicity, offered a powerful tool to enhance biological activity, improve metabolic stability, and fine-tune pharmacokinetic profiles.[6]

One of the earliest and most impactful examples of a chloro-indole derivative in medicine is Indomethacin , a non-steroidal anti-inflammatory drug (NSAID) discovered in 1963 and approved for medical use in 1965.[7][8] Its synthesis, featuring a p-chlorobenzoyl group at the N1 position of the indole ring, marked a significant milestone and underscored the therapeutic potential of this chemical class.[7] The success of Indomethacin spurred further research into the structure-activity relationships of chlorinated indoles, leading to the discovery of a plethora of derivatives with diverse pharmacological applications.

The Chemist's Toolkit: Synthetic Strategies for Chloro-Indole Derivatives

The synthesis of chloro-indole derivatives can be broadly approached in two ways: by constructing the indole ring with a pre-existing chlorine substituent on one of the precursors, or by direct chlorination of a pre-formed indole nucleus. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Building from Chlorinated Precursors: The Fischer Indole Synthesis

The Fischer indole synthesis, a robust and widely used method, is a cornerstone for preparing a variety of substituted indoles.[8] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which can be readily prepared from a chlorinated phenylhydrazine and a suitable ketone or aldehyde.

Experimental Protocol: A Representative Fischer Indole Synthesis of a 5-Chloro-indole Derivative

Objective: To synthesize a 5-chloro-2,3-dimethyl-1H-indole.

Materials:

  • 4-chlorophenylhydrazine hydrochloride

  • Methyl ethyl ketone (MEK)

  • Glacial acetic acid

  • Ethanol

  • Sodium acetate

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (10%)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve 4-chlorophenylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.2 eq) in a mixture of ethanol and water. To this solution, add methyl ethyl ketone (1.1 eq) dropwise with stirring. Continue stirring at room temperature for 2 hours. The formation of the phenylhydrazone precipitate should be observed. Filter the solid, wash with cold water, and dry under vacuum.

  • Cyclization: To a flask equipped with a reflux condenser, add the dried phenylhydrazone (1.0 eq) and glacial acetic acid. Heat the mixture to reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water. Neutralize the solution with 10% sodium hydroxide until a precipitate forms. Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 5-chloro-2,3-dimethyl-1H-indole.

Self-Validation: The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[9][10] The characteristic signals in the NMR spectra and the molecular ion peak in the mass spectrum will validate the successful synthesis.

Direct Chlorination of the Indole Nucleus

Direct chlorination of the indole ring offers a more convergent approach. Reagents such as N-chlorosuccinimide (NCS) are commonly employed for this purpose. The regioselectivity of the chlorination is influenced by the electronic nature of the indole ring and the reaction conditions.

Experimental Protocol: Direct Chlorination of an N-Protected Indole-3-carboxaldehyde

Objective: To synthesize an N-protected 4-chloroindole-3-carboxaldehyde.[11]

Materials:

  • N-protected indole-3-carboxaldehyde (e.g., N-acetyl-indole-3-carboxaldehyde)

  • N-chlorosuccinimide (NCS)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve the N-protected indole-3-carboxaldehyde (1.0 eq) in anhydrous acetonitrile.

  • Add N-chlorosuccinimide (1.1 eq) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Causality in Experimental Choice: The use of an N-protected indole is crucial to prevent side reactions at the nitrogen atom and to direct the electrophilic chlorination to the desired position on the benzene ring. Acetonitrile is a suitable polar aprotic solvent for this reaction.

Therapeutic Landscape of Chloro-Indole Derivatives

The introduction of a chlorine atom has unlocked a wide array of therapeutic applications for indole derivatives. The following sections highlight key areas where this chemical motif has made a significant impact.

Anti-inflammatory Agents: The Legacy of Indomethacin

As previously mentioned, Indomethacin stands as a landmark achievement in the history of chloro-indole derivatives.[7] Its mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[8]

Mechanism of Action: COX Inhibition by Indomethacin

COX_Inhibition

Anticancer Therapeutics: Targeting Key Signaling Pathways

Chloro-indole derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines.[12][13] Their mechanisms of action are diverse and often involve the inhibition of critical signaling pathways that drive tumor growth and proliferation.

Table 1: Comparative Anticancer Activity of Representative 5-Chloro-Indole Derivatives

Compound IDTarget KinaseIC₅₀ (nM)Target Cell LineGI₅₀ (nM)Reference
Compound 3e EGFR68Multiple29 - 78[14]
BRAF V600EMore potent than Erlotinib[14]
Compound 5f EGFR WT68 - 85Multiple29[14]
EGFR T790M9.5[14]
Compound 5g EGFR WT68 - 85Multiple31[14]
EGFR T790M11.9[14]
Erlotinib (Ref.) EGFR80Multiple33[14]
Osimertinib (Ref.) EGFR T790M8[14]

Workflow for Validating the Mechanism of Action of a Novel Chloro-Indole Anticancer Agent

MoA_Validation

Antimicrobial Agents: A New Line of Defense

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. Chloro-indole derivatives have shown promising antimicrobial and antibiofilm activities against a range of pathogenic bacteria, including uropathogenic Escherichia coli and Vibrio parahaemolyticus.[3][15]

Table 2: Minimum Inhibitory Concentrations (MICs) of Chloro-indoles against Pathogenic Bacteria

CompoundTarget OrganismMIC (µg/mL)Reference
4-chloroindole E. coli (UPEC)75[15]
5-chloroindole E. coli (UPEC)75[15]
5-chloro-2-methyl indole E. coli (UPEC)75[15]
4-chloroindole V. parahaemolyticus50[3]
5-chloroindole V. parahaemolyticus50[3]
7-chloroindole V. parahaemolyticus200[3]

The antibacterial mechanism of these compounds is thought to involve disruption of the bacterial cell membrane and inhibition of virulence factors.[3][15]

Other Therapeutic Applications

The versatility of the chloro-indole scaffold extends to other therapeutic areas, including:

  • Antiviral agents: As inhibitors of viral enzymes such as HIV-1 reverse transcriptase.

  • Antiasthmatic drugs: Zafirlukast, a leukotriene receptor antagonist, features a complex indole-containing structure, although the chlorine is not directly on the indole ring, its development is part of the broader exploration of indole derivatives.[16][17]

  • Factor Xa inhibitors: For the treatment of thrombosis.[18]

Case Study: The Synthesis of Zafirlukast

Zafirlukast is an orally active leukotriene receptor antagonist used for the maintenance treatment of asthma.[16] While not a simple chloro-indole, its synthesis showcases the intricate chemical transformations involving indole precursors and highlights the importance of this scaffold in complex drug molecules.

Experimental Protocol: Key Steps in a Reported Synthesis of Zafirlukast [7][17]

Objective: To outline the key transformations in the synthesis of Zafirlukast.

Step 1: Synthesis of the Indole Core A multi-step process starting from commercially available materials is employed to construct the substituted indole core of Zafirlukast.[7]

Step 2: Coupling of the Indole Acid with the Sulfonamide The synthesized indole carboxylic acid derivative is coupled with the appropriate sulfonamide using a suitable coupling agent.[7]

  • To a solution of the indole acid (1.0 eq) and the sulfonamide (1.1 eq) in an inert solvent like dichloromethane, add a coupling agent such as 1,3-dicyclohexylcarbodiimide (DCC) (1.2 eq) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 eq).[16]

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Purify the filtrate by column chromatography to obtain the coupled product.

Step 3: Final Functionalization The final steps involve the reduction of a nitro group and subsequent reaction with cyclopentyl chloroformate to install the carbamate moiety, yielding Zafirlukast.[7]

  • The nitro group on the indole ring is reduced to an amine, typically using a reducing agent like Raney Nickel and hydrogen gas.[7]

  • The resulting amine is then reacted with cyclopentyl chloroformate in the presence of a non-nucleophilic base such as N-methylmorpholine to form the final carbamate product, Zafirlukast.[7]

Trustworthiness of the Protocol: Each step in the synthesis relies on well-established and high-yielding chemical reactions. The purity of intermediates and the final product is rigorously assessed at each stage using a combination of chromatographic and spectroscopic techniques, ensuring a self-validating system.

Future Directions and Conclusion

The journey of chloro-indole derivatives in medicinal chemistry is a testament to the power of strategic molecular design. From the seminal discovery of Indomethacin to the ongoing development of novel anticancer and antimicrobial agents, the incorporation of a chlorine atom onto the indole scaffold has consistently yielded compounds with significant therapeutic potential.

Future research in this area will likely focus on:

  • Enhanced Selectivity: Designing derivatives that target specific isoforms of enzymes or receptor subtypes to minimize off-target effects.

  • Overcoming Drug Resistance: Developing chloro-indole compounds that are effective against resistant strains of bacteria or cancer cells.

  • Novel Drug Delivery Systems: Formulating these compounds in innovative ways to improve their bioavailability and therapeutic efficacy.

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  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (2013). ACS Medicinal Chemistry Letters, 4(10), 975–980.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2020). Molecules, 25(18), 4209.
  • Structure Activity Rel
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2020). European Journal of Medicinal Chemistry, 195, 112271.
  • Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. (n.d.). ANU Open Research.
  • Synthesis and NMR spectra of [15N]indole. (2023).
  • Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. (2017). Mathematical Biosciences and Engineering, 14(3), 671–685.
  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpret
  • Benchmarking 3-fluoro-2-methyl-1H-indole: A Comparative Analysis Against Known Inhibitors. (n.d.). Benchchem.

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The Strategic Utility of Methyl 5-chloro-1H-indole-7-carboxylate in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Indole Scaffold and the Rise of a Versatile Building Block

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and conformational flexibility allow it to interact with a wide range of biological targets. However, the synthesis of complex, highly substituted indoles often presents significant challenges, demanding strategic and efficient access to functionalized precursors. Among the pantheon of indole-based building blocks, Methyl 5-chloro-1H-indole-7-carboxylate has emerged as a particularly valuable and versatile intermediate for drug discovery and development professionals.

This technical guide provides an in-depth exploration of this compound as a strategic building block. We will delve into its synthesis, physicochemical properties, and, most importantly, its reactivity and application in the construction of complex molecular architectures. This document is intended to serve as a practical resource for researchers and scientists, offering not just protocols, but also the underlying strategic considerations that drive its use in contemporary organic synthesis.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of a building block's physical and spectroscopic properties is fundamental to its effective use. This compound is a stable, crystalline solid under standard laboratory conditions. The strategic placement of the chloro and methyl carboxylate groups significantly influences its reactivity and provides useful spectroscopic handles for characterization.

PropertyValueSource/Comment
Molecular Formula C₁₀H₈ClNO₂
Molecular Weight 209.63 g/mol
Appearance Off-white to pale yellow solidTypical observation
CAS Number 186695-71-6
Solubility Soluble in common organic solvents (e.g., DMF, DMSO, THF, CH₂Cl₂)Insoluble in water

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N-H proton (typically a broad singlet downfield, > 8.0 ppm), the protons on the pyrrole ring (C2-H and C3-H), and the two remaining protons on the benzene ring (C4-H and C6-H). The electron-withdrawing nature of the chlorine at C5 and the carboxylate at C7 will influence the chemical shifts of the aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum will display ten unique signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the ester will be the most downfield signal (typically > 165 ppm). The carbon bearing the chlorine atom (C5) and the carbons of the pyrrole ring will have characteristic chemical shifts.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of one chlorine atom (approximately a 3:1 ratio for [M]⁺ and [M+2]⁺).

Synthesis of the Building Block: A Strategic Approach via Fischer Indolization

While multiple routes to substituted indoles exist, the Fischer indole synthesis remains a robust and widely employed method due to its reliability and broad substrate scope.[5][6][7][8] A logical and efficient synthesis of this compound can be achieved through a multi-step sequence starting from commercially available 2-amino-4-chlorobenzoic acid.

graph SynthesisWorkflow { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9];

}

Proposed synthesis of this compound.
Causality Behind Experimental Choices:
  • Step 1: Formation of the Hydrazine: The conversion of an aniline (2-amino-4-chlorobenzoic acid) to a hydrazine is a classic transformation. Diazotization with sodium nitrite and hydrochloric acid, followed by reduction of the resulting diazonium salt with a reducing agent like tin(II) chloride, is a standard and reliable method. The choice of tin(II) chloride is based on its effectiveness and selectivity for this transformation.

  • Step 2: Fischer Indole Synthesis: The core indole-forming step involves the acid-catalyzed condensation of the synthesized hydrazine with methyl pyruvate. Polyphosphoric acid (PPA) is a common and effective catalyst for this cyclization, as it acts as both an acid and a dehydrating agent, driving the reaction towards the indole product.[9][10] The reaction with a pyruvate derivative is chosen to install the necessary carboxylate group at the C2 position, which can then be removed.

  • Step 3: Selective Decarboxylation: The Fischer indole synthesis in this case yields a dicarboxylate. The ester at the C2 position is more susceptible to removal than the one at C7 due to the electronic nature of the indole ring. Heating in the presence of a copper catalyst in a high-boiling solvent like quinoline is a standard method for the decarboxylation of indole-2-carboxylic acids.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of 4-Chloro-2-hydrazinylbenzoic acid

  • Suspend 2-amino-4-chlorobenzoic acid (1.0 eq) in concentrated hydrochloric acid and cool the mixture to 0-5 °C in an ice-salt bath.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

  • In a separate flask, prepare a solution of tin(II) chloride dihydrate (4.0 eq) in concentrated hydrochloric acid and cool to 0 °C.

  • Add the cold diazonium salt solution to the tin(II) chloride solution dropwise, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 4-chloro-2-hydrazinylbenzoic acid hydrochloride.

Step 2: Synthesis of Methyl 5-chloro-1H-indole-2,7-dicarboxylate

  • Combine 4-chloro-2-hydrazinylbenzoic acid hydrochloride (1.0 eq), methyl pyruvate (1.2 eq), and polyphosphoric acid (10-15 wt eq).

  • Heat the viscous mixture to 80-100 °C with vigorous mechanical stirring for 2-4 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the diester.

Step 3: Synthesis of this compound

  • Suspend Methyl 5-chloro-1H-indole-2,7-dicarboxylate (1.0 eq) and copper powder (0.2 eq) in quinoline.

  • Heat the mixture to 200-220 °C for 1-2 hours, monitoring the evolution of CO₂.

  • Cool the reaction mixture and dilute with a larger volume of dichloromethane or ethyl acetate.

  • Wash the organic solution sequentially with 1M HCl (to remove quinoline), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Reactivity and Synthetic Applications: A Multi-faceted Building Block

The true value of this compound lies in its predictable and versatile reactivity, which allows for selective functionalization at multiple positions. The electron-withdrawing nature of both the 5-chloro and 7-carboxylate substituents deactivates the benzene ring towards electrophilic substitution, thus directing reactivity towards the N-H and the electron-rich pyrrole ring.

graph Reactivity { layout=dot; rankdir="TB"; node [shape=record, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

}

Key reactivity sites of this compound.
N-Functionalization: Alkylation and Arylation

The indole N-H is acidic and can be readily deprotonated with a suitable base, allowing for a wide range of N-alkylation and N-arylation reactions. This is often the first step in a synthetic sequence to introduce diversity or to protect the nitrogen during subsequent transformations.

Field-Proven Protocol: N-Alkylation

  • Rationale: Standard N-alkylation conditions using a base like sodium hydride in an aprotic polar solvent such as DMF or THF are highly effective for indoles.[11] The choice of base ensures complete deprotonation, and the solvent facilitates the Sₙ2 reaction with the alkyl halide.

  • Step-by-Step Methodology:

    • To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

    • Cool the mixture back to 0 °C and add the desired alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 2-12 hours).

    • Carefully quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

    • Purify the crude product by flash column chromatography.

C-H Functionalization of the Benzene Ring

While the benzene portion of the indole is generally less reactive than the pyrrole ring, modern synthetic methods, particularly transition-metal-catalyzed C-H activation, have enabled selective functionalization. The ester at the C7 position can act as a directing group, facilitating reactions at the C6 position. However, direct C-H activation at other positions, such as C4, can also be achieved with appropriate directing groups on the indole nitrogen.[9]

Cross-Coupling Reactions at the Chloro Position

The chloro group at the C5 position is a key handle for introducing molecular complexity via transition-metal-catalyzed cross-coupling reactions. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalyst systems have made these transformations highly efficient.

Exemplary Protocol: Suzuki-Miyaura Coupling

  • Causality: The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds.[3] For an unactivated aryl chloride like our substrate, a palladium catalyst with a highly active, electron-rich, and bulky phosphine ligand (e.g., a biarylphosphine ligand like SPhos or XPhos) is crucial. These ligands promote the challenging oxidative addition of the Pd(0) catalyst to the C-Cl bond. A suitable base (e.g., K₃PO₄ or Cs₂CO₃) is required for the transmetalation step.

  • Step-by-Step Methodology:

    • In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.5 eq), and a base such as K₃PO₄ (3.0 eq).

    • Add a palladium catalyst, for example, Pd₂(dba)₃ (2-5 mol %), and a suitable phosphine ligand like SPhos (4-10 mol %).

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

    • Add a degassed solvent system, such as a mixture of toluene and water (e.g., 10:1 ratio).

    • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by flash column chromatography to yield the C5-arylated indole.

Application in the Synthesis of Bioactive Molecules

The strategic placement of functional groups on this compound makes it an ideal precursor for a variety of complex target molecules. While specific examples detailing the use of this exact molecule in the public literature can be sparse, its structural motifs are present in numerous advanced pharmaceutical intermediates. For instance, related 5-chloro-indole structures are key components in the synthesis of Bcl-2 inhibitors like Venetoclax (ABT-199), highlighting the importance of this substitution pattern in modern drug discovery.[12] The chloro group often remains in the final molecule or serves as a synthetic handle for late-stage functionalization, while the 7-carboxylate can be hydrolyzed to the corresponding carboxylic acid for amide coupling or other modifications.

Conclusion

This compound is a highly valuable building block in organic synthesis, offering multiple sites for selective functionalization. Its synthesis, while requiring a multi-step approach, is based on reliable and scalable chemical transformations. The true power of this molecule is realized in its subsequent reactions, where the N-H, the C5-chloro, and other positions can be strategically modified to build complex molecular architectures. As the demand for novel, highly functionalized indole-based compounds continues to grow in the pharmaceutical and agrochemical industries, the importance of strategic building blocks like this compound will undoubtedly increase. This guide provides a foundational understanding and practical protocols to enable researchers to effectively harness the synthetic potential of this versatile intermediate.

References

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  • Raju, G. N., Sai, K. B., Naveen, K. T., & Nadendla, R. R. (2016). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine, 2(3), 437-443. [Link]

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  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

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  • Garg, N. K., et al. (2010). A three-component Fischer indole synthesis. Nature Protocols, 5(1), 1-7. [Link]

  • Heravi, M. M., & Zadsirjan, V. (2020). Fischer indole synthesis in the absence of a solvent. RSC Advances, 10(33), 19575-19587. [Link]

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  • Ge, M., & Xu, Y. (2015). Synthesis of Bcl-2 inhibitor of ABT-199. CN104370905A.
  • Alper, P. B., & Nguyen, K. T. (2003). Practical Synthesis and Elaboration of Methyl 7-Chloroindole-4-carboxylate. The Journal of Organic Chemistry, 68(5), 2051–2053. [Link]

  • Yakaiah, T., et al. (2014). Synthesis of 5-chloro-7-azaindoles by Fischer reaction. Journal of Heterocyclic Chemistry, 51(S1), E1-E5. [Link]

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  • Bharadwaj, L. (2025). Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. Chemical Reports, 6(1), 321-324. [Link]

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  • Asath, R. M., et al. (2021). Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. Journal of Molecular Recognition, 34(1), e2872. [Link]

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Unlocking the Therapeutic Potential of Methyl 5-chloro-1H-indole-7-carboxylate: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a broad spectrum of biological activities. The strategic placement of substituents on the indole ring can significantly modulate a compound's pharmacological profile. This technical guide focuses on Methyl 5-chloro-1H-indole-7-carboxylate, a halogenated indole derivative with unexplored therapeutic potential. While direct biological data on this specific molecule is limited, this document will leverage the extensive research on structurally related chloro-indole compounds to propose and explore high-probability therapeutic targets. We will provide the scientific rationale for each proposed target, detailed experimental protocols for validation, and a strategic roadmap for advancing this compound through the early stages of drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking to identify and validate novel therapeutic applications for substituted indole compounds.

Introduction: The Indole Scaffold as a Cornerstone of Modern Drug Discovery

The indole ring system, a bicyclic structure composed of a benzene ring fused to a pyrrole ring, is a recurring motif in a vast number of biologically active molecules.[1][2] Its unique electronic and structural properties enable it to interact effectively with a wide array of biological macromolecules, including enzymes and receptors.[3] This versatility has made the indole scaffold a focal point for intensive research in medicinal chemistry, leading to the development of drugs for a multitude of therapeutic areas, including oncology, inflammation, infectious diseases, and neurology.[4][5][6]

The introduction of a chlorine atom at the 5-position of the indole ring is a common and effective strategy for enhancing biological activity. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target protein.[3] For instance, the 5-chloro substitution has been shown to significantly enhance the anticancer and enzyme-inhibitory potency of various indole derivatives.[3][7] This guide will, therefore, explore the potential therapeutic targets of this compound by extrapolating from the established activities of its structural analogs.

Potential Therapeutic Target I: Disruption of Microtubule Dynamics in Oncology

Scientific Rationale

A prominent mechanism of action for many indole-based anticancer agents is the inhibition of tubulin polymerization.[4] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a critical target for cancer chemotherapy. Compounds that interfere with microtubule dynamics can arrest the cell cycle at the G2/M phase, leading to apoptosis in rapidly dividing cancer cells. Given that numerous indole derivatives have demonstrated potent tubulin polymerization inhibitory activity, it is a strong hypothesis that this compound may share this mechanism.

Signaling Pathway: Microtubule Dynamics and Mitotic Arrest

G cluster_0 Normal Cell Cycle cluster_1 Action of Indole Inhibitor Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization GTP hydrolysis Inhibition of Polymerization Inhibition of Polymerization Tubulin Dimers->Inhibition of Polymerization Mitotic Spindle Mitotic Spindle Microtubule Polymerization->Mitotic Spindle Assembly Chromosome Segregation Chromosome Segregation Mitotic Spindle->Chromosome Segregation Cell Division Cell Division Chromosome Segregation->Cell Division This compound This compound This compound->Tubulin Dimers Binds to Colchicine Site Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Inhibition of Polymerization->Mitotic Arrest (G2/M) Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis

Caption: Proposed mechanism of tubulin polymerization inhibition.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of the test compound on the polymerization of purified tubulin in vitro.

Materials:

  • Tubulin (≥99% pure, lyophilized powder)

  • G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • GTP (100 mM stock in water)

  • Glycerol (100%)

  • Paclitaxel (positive control for polymerization)

  • Colchicine (positive control for inhibition)

  • This compound (test compound) dissolved in DMSO

  • 96-well, clear bottom microplates

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 4 mg/mL. Keep on ice.

    • Prepare a 2X polymerization buffer: G-PEM buffer with 20% glycerol and 2 mM GTP. Warm to 37°C.

    • Prepare serial dilutions of the test compound, paclitaxel, and colchicine in G-PEM buffer. The final DMSO concentration should be ≤1%.

  • Assay Setup:

    • In a pre-warmed 96-well plate at 37°C, add 50 µL of the 2X polymerization buffer to each well.

    • Add 5 µL of the test compound dilutions or controls to the appropriate wells.

    • Initiate the reaction by adding 45 µL of the cold tubulin solution to each well.

  • Data Acquisition:

    • Immediately place the plate in the microplate reader pre-heated to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis:

    • Plot absorbance (OD340) versus time for each concentration of the test compound and controls.

    • The rate of polymerization is determined from the initial linear portion of the curve.

    • Calculate the IC₅₀ value for the test compound by plotting the percentage of inhibition against the compound concentration.

Potential Therapeutic Target II: Kinase Inhibition in Cancer Signaling

Scientific Rationale

Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Several indole derivatives have been successfully developed as kinase inhibitors, including inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[8][9] The 5-chloro-indole scaffold, in particular, has been shown to be a promising starting point for the design of potent EGFR inhibitors.[8] Therefore, it is plausible that this compound could exhibit inhibitory activity against one or more cancer-related kinases.

Signaling Pathway: EGFR Signaling Cascade

G EGF EGF EGFR EGFR EGF->EGFR Binds EGFR Dimerization & Autophosphorylation EGFR Dimerization & Autophosphorylation EGFR->EGFR Dimerization & Autophosphorylation Activates RAS-RAF-MEK-ERK Pathway RAS-RAF-MEK-ERK Pathway EGFR Dimerization & Autophosphorylation->RAS-RAF-MEK-ERK Pathway PI3K-AKT-mTOR Pathway PI3K-AKT-mTOR Pathway EGFR Dimerization & Autophosphorylation->PI3K-AKT-mTOR Pathway Gene Transcription Gene Transcription RAS-RAF-MEK-ERK Pathway->Gene Transcription Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation Inhibition of Apoptosis Inhibition of Apoptosis PI3K-AKT-mTOR Pathway->Inhibition of Apoptosis This compound This compound This compound->EGFR Inhibits ATP Binding G cluster_0 Assay Workflow Prepare Reagents COX-2 Enzyme Test Compound Arachidonic Acid Incubate Enzyme with Inhibitor Pre-incubation (15 min, 25°C) Prepare Reagents->Incubate Enzyme with Inhibitor Add Arachidonic Acid Initiate Reaction (2 min, 37°C) Incubate Enzyme with Inhibitor->Add Arachidonic Acid Stop Reaction Stop Reaction Add Arachidonic Acid->Stop Reaction Quantify Prostaglandin E2 (ELISA) Quantify Prostaglandin E2 (ELISA) Stop Reaction->Quantify Prostaglandin E2 (ELISA) Calculate IC50 Calculate IC50 Quantify Prostaglandin E2 (ELISA)->Calculate IC50

Sources

A Comprehensive Technical Guide to the Synthesis of Methyl 5-chloro-1H-indole-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged heterocyclic motif frequently encountered in a vast array of biologically active natural products and pharmaceutical agents. Its unique structural and electronic properties make it a cornerstone in medicinal chemistry. Among the myriad of substituted indoles, Methyl 5-chloro-1H-indole-7-carboxylate represents a key building block for the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of the chloro and methyl carboxylate groups on the indole ring provides valuable handles for further chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs.

This in-depth technical guide provides a comprehensive overview of a plausible and efficient synthetic route to this compound. As a Senior Application Scientist, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind the chosen synthetic strategy, empowering researchers to not only replicate the synthesis but also to adapt and troubleshoot the methodology for their specific needs.

Strategic Approach: The Bartoli Indole Synthesis

While several classical methods for indole synthesis exist, such as the Fischer, Reissert, and Gassman syntheses, the preparation of 7-substituted indoles often presents a significant challenge due to steric hindrance and regioselectivity issues. The Bartoli indole synthesis emerges as a particularly powerful and elegant solution for the construction of this substitution pattern.[1][2] This reaction involves the addition of a vinyl Grignard reagent to an ortho-substituted nitroarene, followed by a[3][3]-sigmatropic rearrangement and subsequent cyclization to form the indole ring.[1][3][4]

The key advantages of employing the Bartoli synthesis for the preparation of this compound include:

  • Direct access to the 7-substituted indole core: The mechanism inherently favors the formation of the 7-substituted product.[1][2]

  • Tolerance of various functional groups: The reaction conditions can be adapted to accommodate a range of substituents on the aromatic ring.

  • Commercially available starting materials: The precursors for this synthesis can be prepared from readily accessible reagents.

The overall synthetic strategy is a multi-step process that begins with the preparation of a key nitroarene intermediate, followed by the core Bartoli indole synthesis.

Synthetic_Strategy Start 3-Chlorobenzoic Acid Nitration Nitration Start->Nitration HNO₃, H₂SO₄ Esterification Esterification Nitration->Esterification CH₃OH, H⁺ Bartoli Bartoli Indole Synthesis Esterification->Bartoli VinylMgBr, THF Product This compound Bartoli->Product caption Overall Synthetic Workflow

Caption: Overall Synthetic Workflow.

Part 1: Synthesis of the Key Precursor: Methyl 2-chloro-5-nitrobenzoate

The success of the Bartoli indole synthesis hinges on the availability of the requisite ortho-substituted nitroarene. In this case, the key precursor is Methyl 2-chloro-5-nitrobenzoate. This intermediate can be prepared in a two-step sequence from commercially available 3-chlorobenzoic acid.

Step 1.1: Nitration of 3-Chlorobenzoic Acid

The regioselective nitration of 3-chlorobenzoic acid is the first critical step. The directing effects of the chloro and carboxylic acid groups on the aromatic ring will dictate the position of the incoming nitro group. The chlorine atom is an ortho-, para- director, while the carboxylic acid group is a meta- director. The interplay of these directing effects, coupled with steric considerations, will favor the formation of 2-chloro-5-nitrobenzoic acid.

Reaction Scheme:

Nitration reactant 3-Chlorobenzoic Acid product 2-Chloro-5-nitrobenzoic Acid reactant->product Nitration reagents HNO₃ / H₂SO₄

Caption: Nitration of 3-Chlorobenzoic Acid.

Experimental Protocol:

  • To a stirred solution of concentrated sulfuric acid, cautiously add 3-chlorobenzoic acid while maintaining the temperature below 20°C with an ice bath.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Slowly add the nitrating mixture to the solution of 3-chlorobenzoic acid, ensuring the reaction temperature does not exceed 30°C.

  • After the addition is complete, continue stirring at room temperature for several hours to ensure the reaction goes to completion.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum.

ParameterValueReference
Reactant3-Chlorobenzoic AcidCommercially Available
ReagentsConc. HNO₃, Conc. H₂SO₄[5]
Temperature20-30°C[5]
Typical Yield85-95%Estimated
Step 1.2: Esterification of 2-Chloro-5-nitrobenzoic Acid

With the nitrobenzoic acid in hand, the next step is the esterification of the carboxylic acid to form the corresponding methyl ester. A classic Fischer esterification, using methanol in the presence of a catalytic amount of strong acid, is a reliable and scalable method for this transformation.

Reaction Scheme:

Esterification reactant 2-Chloro-5-nitrobenzoic Acid product Methyl 2-chloro-5-nitrobenzoate reactant->product Fischer Esterification reagents CH₃OH / H₂SO₄ (cat.)

Caption: Fischer Esterification.

Experimental Protocol:

  • Suspend 2-chloro-5-nitrobenzoic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by recrystallization or column chromatography to obtain pure Methyl 2-chloro-5-nitrobenzoate.

ParameterValueReference
Reactant2-Chloro-5-nitrobenzoic AcidPrepared in Step 1.1
ReagentsMethanol, Conc. H₂SO₄[6]
TemperatureReflux[6]
Typical Yield>90%[6]

Part 2: The Core Reaction: Bartoli Synthesis of this compound

With the key precursor, Methyl 2-chloro-5-nitrobenzoate, now synthesized, the stage is set for the construction of the indole ring via the Bartoli synthesis. This reaction requires a vinyl Grignard reagent, which will react with the nitro group to initiate the cascade of reactions leading to the desired indole.

Reaction Scheme:

Bartoli_Synthesis reactant Methyl 2-chloro-5-nitrobenzoate product This compound reactant->product Bartoli Indole Synthesis reagents 1. Vinylmagnesium Bromide, THF 2. H₃O⁺ workup

Caption: Bartoli Indole Synthesis.

Experimental Protocol:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve Methyl 2-chloro-5-nitrobenzoate in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of vinylmagnesium bromide in THF (typically 3 equivalents) to the cooled solution via the dropping funnel, maintaining the temperature below -70°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

ParameterValueReference
ReactantMethyl 2-chloro-5-nitrobenzoatePrepared in Part 1
ReagentVinylmagnesium Bromide[1][4]
SolventAnhydrous Tetrahydrofuran (THF)[4]
Temperature-78°C to room temperature[4]
Typical Yield40-60%Estimated based on similar reactions

Conclusion

The synthesis of this compound can be efficiently achieved through a well-designed, multi-step sequence. The strategic application of the Bartoli indole synthesis provides a reliable method for the construction of the challenging 7-substituted indole core. The preceding nitration and esterification steps utilize robust and well-understood reactions to furnish the necessary precursor from a simple starting material. This guide provides a solid foundation for researchers to successfully synthesize this valuable building block and to further explore its utility in the development of novel chemical entities with potential therapeutic value. The detailed protocols and the rationale behind the chosen methodologies are intended to empower scientists to not only execute the synthesis but also to innovate and adapt these methods for future research endeavors.

References

  • Bartoli, G.; Palmieri, G.; Bosco, M.; Dalpozzo, R. The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles. Tetrahedron Lett.1989 , 30 (16), 2129–2132. [Link]

  • Dalpozzo, R.; Bartoli, G. The Bartoli Indole Synthesis. Curr. Org. Chem.2005 , 9 (2), 163–178. [Link]

  • Bartoli Indole Synthesis. Organic Chemistry Portal. [Link]

  • Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883 , 16 (2), 2241–2245. [Link]

  • Reissert, A. Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren. Ber. Dtsch. Chem. Ges.1897 , 30 (1), 1030–1053. [Link]

  • Gassman, P. G.; van Bergen, T. J.; Gilbert, D. P.; Cue, Jr., B. W. General method for the synthesis of indoles. J. Am. Chem. Soc.1974 , 96 (17), 5495–5508. [Link]

  • Wikipedia. Bartoli indole synthesis. [Link]

  • PrepChem. Preparation of Methyl 2-nitro-3-methylbenzoate. [Link]

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"stability and degradation profile of Methyl 5-chloro-1H-indole-7-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability and Degradation Profile of Methyl 5-chloro-1H-indole-7-carboxylate

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of the chemical stability and potential degradation pathways for this compound, a key heterocyclic building block in pharmaceutical research and development. Based on the fundamental chemistry of the indole scaffold and its derivatives, this document outlines the compound's vulnerabilities to hydrolytic, oxidative, photolytic, and thermal stress. We present a detailed framework for conducting forced degradation studies, essential for identifying potential degradants and developing robust, stability-indicating analytical methods. This guide is intended for researchers, chemists, and formulation scientists engaged in the development of drug substances and products, offering both theoretical insights and actionable experimental protocols to ensure product quality, safety, and efficacy.

Introduction to this compound

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] this compound is a functionalized derivative that serves as a versatile intermediate in the synthesis of more complex bioactive molecules.[2] Its structure features a chloro-substituent on the benzene ring and a methyl ester at the 7-position, providing distinct electronic properties and handles for further chemical modification.

Understanding the intrinsic stability of such a key intermediate is paramount. Degradation can lead to the formation of impurities that may compromise the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a thorough investigation of its degradation profile under various stress conditions is a critical step in the drug development lifecycle.[3][4] This guide synthesizes established principles of indole chemistry to predict and characterize the stability of this specific molecule.

Molecular Structure and Physicochemical Properties

A foundational analysis of the molecule's structure reveals its inherent chemical liabilities.

Structure:

  • Indole Core: An electron-rich aromatic heterocyclic system susceptible to oxidation.[5][6]

  • Methyl Ester Group (-COOCH₃): Prone to hydrolysis, particularly under basic conditions, to yield the corresponding carboxylic acid.[7][8]

  • N-H Proton: The pyrrolic nitrogen proton is weakly acidic.

  • Chloro Substituent (-Cl): An electron-withdrawing group on the benzene ring (C5 position) that modulates the electron density of the entire indole system.

PropertyValue
Molecular Formula C₁₀H₈ClNO₂
Molecular Weight 209.63 g/mol
Appearance Off-white to pinkish solid
IUPAC Name This compound
CAS Number Not readily available for 7-carboxylate; related 3-carboxylate is 172595-67-4[2]

Predicted Degradation Pathways

The structural features identified above suggest several primary degradation pathways under common pharmaceutical processing and storage conditions.

Hydrolytic Degradation

Hydrolysis is a major anticipated degradation route due to the presence of the methyl ester functional group.

  • Base-Catalyzed Hydrolysis: This is expected to be the most significant hydrolytic pathway. Ester conjugates of indole derivatives are known to be easily hydrolyzed in basic solutions (pH 9 and above).[7][8][9] The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon, leading to the formation of 5-chloro-1H-indole-7-carboxylic acid and methanol. This reaction is generally rapid and often occurs at room temperature.

  • Acid-Catalyzed Hydrolysis: While also possible, acid-catalyzed hydrolysis of the ester is typically slower than base-catalyzed hydrolysis. Furthermore, strongly acidic conditions can also promote the degradation of the indole ring itself through protonation at the C3 position.[6]

Oxidative Degradation

The electron-rich nature of the indole ring makes it highly susceptible to oxidation.[5][6]

  • Mechanism: Oxidation typically occurs at the C2 and C3 positions of the pyrrole ring, which are the most electron-rich. Common oxidizing agents, including atmospheric oxygen, peroxides, or metal ions, can initiate this process.[6][10]

  • Potential Products: The initial oxidation product is often a 2-hydroxyindole, which tautomerizes to the more stable oxindole. Further oxidation can lead to ring-opened products, such as derivatives of anthranilic acid.[11][12] The primary expected oxidative degradant for this compound would be the corresponding oxindole derivative.

Photolytic Degradation

Many aromatic and heterocyclic compounds are sensitive to light.

  • Mechanism: Exposure to ultraviolet (UV) or even high-intensity visible light can excite the π-electrons of the indole ring system, leading to the formation of reactive species that can undergo rearrangement, dimerization, or oxidation.[13] Indole itself can degrade under UV light.[14]

  • ICH Guidelines: Photostability testing is a regulatory requirement, typically involving exposure to a combination of cool white fluorescent and near-UV lamps for a specified duration.[15]

The diagram below illustrates the primary predicted degradation pathways for this compound.

G cluster_main This compound cluster_products Potential Degradation Products Parent This compound Hydrolysis_Product 5-chloro-1H-indole-7-carboxylic acid (Hydrolysis) Parent->Hydrolysis_Product Base (e.g., NaOH) or Acid (e.g., HCl) Oxidation_Product Methyl 5-chloro-2-oxoindoline-7-carboxylate (Oxidation) Parent->Oxidation_Product Oxidant (e.g., H₂O₂)

Caption: Predicted primary degradation pathways for this compound.

Experimental Design for Stability Assessment

To experimentally confirm these predicted pathways and assess the compound's intrinsic stability, a series of forced degradation studies should be performed.[3][4] These studies intentionally stress the compound to rapidly generate potential degradants, which is essential for developing and validating a stability-indicating analytical method.

Forced Degradation (Stress Testing) Protocol

The objective is to achieve 5-20% degradation of the drug substance to ensure that the analytical method can detect and resolve the resulting impurities.[3]

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution of known concentration (e.g., 1.0 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal parts of the stock solution with 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Incubate the solution in a water bath at 60°C.

    • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

    • Cool the aliquots to room temperature and neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • Rationale: Elevated temperature accelerates the reaction, while 0.1 M HCl is a standard condition for assessing acid lability.[16]

  • Base Hydrolysis:

    • Mix equal parts of the stock solution with 0.2 M NaOH to achieve a final base concentration of 0.1 M.

    • Incubate the solution at room temperature. Note: Base hydrolysis is often rapid and may not require heating.

    • Withdraw aliquots at shorter time points (e.g., 0.5, 1, 2, 4 hours).

    • Cool and neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Rationale: Indole esters are highly sensitive to bases; starting at room temperature prevents excessive degradation.[7][8]

  • Oxidative Degradation:

    • Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Keep the solution at room temperature and protect from light.

    • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

    • Rationale: Hydrogen peroxide is a common oxidizing agent used in stress testing to mimic oxidative conditions.[13][16]

  • Thermal Degradation:

    • Place the solid compound in a stability chamber at 60°C with controlled humidity (e.g., 75% RH).

    • Place a solution of the compound (in the chosen analytical solvent) in the same chamber.

    • Sample at various time points (e.g., 1, 3, 5 days) and analyze.

    • Rationale: This assesses the stability of the compound in both solid and solution states at elevated temperatures, simulating poor storage conditions.[16]

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to a light source conforming to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).[15]

    • Maintain a parallel control sample protected from light (e.g., wrapped in aluminum foil) at the same temperature.

    • Analyze the samples after the exposure period.

    • Rationale: This is the regulatory standard for evaluating the effect of light on the drug substance and is critical for defining packaging and handling requirements.[15]

The following diagram outlines the general workflow for these forced degradation studies.

G cluster_stress Apply Stress Conditions start Prepare Stock Solution (1 mg/mL in ACN/MeOH) acid Acidic 0.1 M HCl, 60°C start->acid base Basic 0.1 M NaOH, RT start->base oxidative Oxidative 3% H₂O₂, RT start->oxidative thermal Thermal 60°C (Solid & Solution) start->thermal photo Photolytic ICH Q1B Light Source start->photo analysis Sample at Time Points Neutralize (if needed) Dilute for Analysis acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis hplc Analyze via Stability-Indicating HPLC-UV/MS Method analysis->hplc end Identify Degradants & Assess Purity Drop hplc->end

Caption: Experimental workflow for conducting forced degradation studies.

Development of a Stability-Indicating HPLC Method

A robust analytical method is required to separate the parent compound from all potential degradation products.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient elution is recommended to resolve compounds with varying polarities.

    • Mobile Phase A: 0.1% Formic Acid or Acetic Acid in Water. Rationale: Mildly acidic conditions often improve peak shape for nitrogen-containing heterocycles and are compatible with mass spectrometry (MS).

    • Mobile Phase B: Acetonitrile or Methanol.

  • Detection: A photodiode array (PDA) detector should be used to monitor at multiple wavelengths (indoles typically absorb around 220 nm and 280 nm) and to assess peak purity.[6] Coupling the HPLC to a mass spectrometer (LC-MS) is invaluable for the structural elucidation of unknown degradants.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, with a key focus on specificity—the ability to unequivocally assess the analyte in the presence of its degradation products.

Summary of Expected Stability Profile

Stress ConditionPredicted StabilityPrimary Expected Degradant(s)Rationale
Acidic (0.1 M HCl) Moderately Stable5-chloro-1H-indole-7-carboxylic acidSlow ester hydrolysis. Potential for minor ring degradation over extended periods.[6]
Basic (0.1 M NaOH) Labile 5-chloro-1H-indole-7-carboxylic acidRapid base-catalyzed hydrolysis of the methyl ester.[7][8]
Oxidative (H₂O₂) Labile Methyl 5-chloro-2-oxoindoline-7-carboxylateHigh susceptibility of the electron-rich indole ring to oxidation.[5][6]
Thermal (60°C) Likely StableMinimal degradation expectedCovalent bonds are generally stable at this temperature, but acceleration of other pathways (e.g., oxidation) is possible.
Photolytic (ICH Q1B) Potentially LabileComplex mixture of oxidative or rearranged productsAromatic heterocycles often absorb UV radiation and can undergo photodecomposition.[14][15]

Recommendations for Storage and Handling

Based on the predicted degradation profile, the following precautions are recommended to ensure the long-term integrity of this compound:

  • Storage: Store in well-sealed containers in a cool, dry, and dark place. Storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize oxidative degradation.[6]

  • Protection from Light: Use amber vials or light-resistant containers to prevent photolytic degradation.[6]

  • pH Control: Avoid contact with strong bases and, to a lesser extent, strong acids. When preparing solutions, use neutral or mildly acidic buffered systems if aqueous media are required.

Conclusion

This compound is a compound with distinct stability liabilities inherent to its structure. The methyl ester is highly susceptible to base-catalyzed hydrolysis, and the indole core is vulnerable to oxidation and potentially photolysis. A systematic approach using forced degradation studies is essential to fully characterize its stability profile, identify its degradation products, and develop a validated, stability-indicating analytical method. The insights and protocols provided in this guide serve as a robust framework for ensuring the quality and reliability of this important synthetic intermediate throughout the drug development process.

References

  • Fukuoka, T., et al. (2015). Microbial Degradation of Indole and Its Derivatives. SciSpace. Available at: [Link]

  • Berry, D. F., et al. (1987). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 53(10), 2220-2225. Available at: [Link]

  • Baldi, B. G., Maher, B. R., & Cohen, J. D. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 91(1), 9-12. Available at: [Link]

  • Arora, P. K. (2015). Microbial Degradation of Indole and Its Derivatives. ResearchGate. Available at: [Link]

  • Baldi, B. G., Maher, B. R., & Cohen, J. D. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. PMC - NIH. Available at: [Link]

  • Lin, G., et al. (2023). Metabolism of biologically relevant derivatives of indole. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Indole. Retrieved from [Link]

  • Meng, X., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC - NIH. Available at: [Link]

  • Baldi, B. G., Maher, B. R., & Cohen, J. D. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology | Oxford Academic. Available at: [Link]

  • da Silva, A. B., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 724-732. Available at: [Link]

  • Meng, X., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. Available at: [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available at: [Link]

  • Ximenes, V. F., et al. (2005). Indole ring oxidation by activated leukocytes prevents the production of hypochlorous acid. Brazilian Journal of Medical and Biological Research, 38(11), 1575-83. Available at: [Link]

  • Chem-Impex. (n.d.). 5-Chloro-1H-indole-3-carboxylic acid methyl ester. chem-impex.com. Available at: [Link]

  • Indoco Analytical Solutions. (n.d.). Forced Degradation Studies. indoco.com. Available at: [Link]

  • American Chemical Society. (2024). Charge–Transfer Complexes and Fluorescence Modulation in Amide- and Carboxy-Substituted 2-Phenyl-1,3,2-benzodiazaboroles. ACS Omega. Available at: [Link]

  • Ask Ayurveda. (n.d.). Phytochemicals in Food – Uses, Benefits & Food Sources. askayurveda.com. Available at: [Link]

  • Iram, F., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. Available at: [Link]

  • Patel, Y., et al. (2018). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available at: [Link]

  • American Chemical Society. (2023). Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. ACS Omega. Available at: [Link]

  • PubChem. (n.d.). 5-Chloro-1H-indole-3-carboxylic acid. pubchem.ncbi.nlm.nih.gov. Available at: [Link]

  • IndiaMART. (n.d.). Methyl 7-Chloro-1H-Indole-5 Carboxylate, 99%. indiamart.com. Available at: [Link]

  • MDPI. (2023). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. mdpi.com. Available at: [Link]

  • National Institutes of Health. (2022). Indole-2-carboxamides Optimization for Antiplasmodial Activity. PMC - NIH. Available at: [Link]

  • MDPI. (2020). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. mdpi.com. Available at: [Link]

  • American Chemical Society. (2003). Practical Synthesis and Elaboration of Methyl 7-Chloroindole-4-carboxylate. The Journal of Organic Chemistry. Available at: [Link]

  • National Institutes of Health. (2024). Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride. PMC - NIH. Available at: [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. ich.org. Available at: [Link]

  • MDPI. (2021). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. mdpi.com. Available at: [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. orgsyn.org. Available at: [Link]

  • Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. longdom.org. Available at: [Link]

  • PubMed. (2003). Practical synthesis and elaboration of methyl 7-chloroindole-4-carboxylate. pubmed.ncbi.nlm.nih.gov. Available at: [Link]

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  • Frontiers. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. frontiersin.org. Available at: [Link]

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Methodological & Application

Synthesis of Methyl 5-chloro-1H-indole-7-carboxylate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed experimental protocol for the synthesis of Methyl 5-chloro-1H-indole-7-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous pharmacologically active compounds, and the specific substitution pattern of this target molecule makes it a key intermediate for the development of novel therapeutics. This document outlines a robust two-stage synthetic strategy, commencing with the formation of the indole ring system via a modified Batcho-Leimgruber synthesis to yield 5-chloro-1H-indole-7-carboxylic acid, followed by a classic Fischer esterification to afford the final product.

The causality behind each experimental choice is explained, ensuring a thorough understanding of the reaction mechanism and potential challenges. This protocol is designed for researchers, scientists, and drug development professionals with a background in organic synthesis.

Strategic Overview of the Synthesis

The synthesis of this compound is approached in a two-part sequence. The initial and most critical phase is the construction of the indole core, for which a modified Batcho-Leimgruber indole synthesis is employed. This method is selected for its versatility and its ability to accommodate a range of substituents on the aniline precursor. The second stage involves a straightforward and high-yielding Fischer esterification to convert the synthesized carboxylic acid into its corresponding methyl ester.

PART 1: Synthesis of 5-chloro-1H-indole-7-carboxylic acid via Modified Batcho-Leimgruber Indole Synthesis

The Batcho-Leimgruber indole synthesis is a powerful method for the preparation of indoles from o-nitrotoluenes. In this modified approach, we will start from a commercially available substituted aniline, 2-amino-4-chlorobenzoic acid, which will be converted to the corresponding o-nitrotoluene derivative before cyclization.

Diagram of the Synthetic Workflow (Part 1)

Synthesis_of_5-chloro-1H-indole-7-carboxylic_acid cluster_0 Stage 1: Diazotization and Sandmeyer Reaction cluster_1 Stage 2: Reduction and Cyclization 2-amino-4-chlorobenzoic_acid 2-Amino-4-chlorobenzoic acid diazonium_salt Diazonium Salt Intermediate 2-amino-4-chlorobenzoic_acid->diazonium_salt NaNO2, HCl 2-chloro-4-carboxy-benzenediazonium_chloride 2-Chloro-4-carboxy-benzenediazonium chloride diazonium_salt->2-chloro-4-carboxy-benzenediazonium_chloride 2-chloro-4-carboxy-nitrobenzene 2-Chloro-4-carboxy-nitrobenzene 2-chloro-4-carboxy-benzenediazonium_chloride->2-chloro-4-carboxy-nitrobenzene Cu(I) catalyst, NaNO2 enamine_intermediate Enamine Intermediate 2-chloro-4-carboxy-nitrobenzene->enamine_intermediate DMFDMA, Pyrrolidine 5-chloro-1H-indole-7-carboxylic_acid 5-Chloro-1H-indole-7-carboxylic acid enamine_intermediate->5-chloro-1H-indole-7-carboxylic_acid Reductive Cyclization (e.g., H2, Pd/C) Synthesis_of_Methyl_5-chloro-1H-indole-7-carboxylate 5-chloro-1H-indole-7-carboxylic_acid 5-Chloro-1H-indole-7-carboxylic acid Methyl_5-chloro-1H-indole-7-carboxylate This compound 5-chloro-1H-indole-7-carboxylic_acid->Methyl_5-chloro-1H-indole-7-carboxylate Methanol, H2SO4 (cat.), Reflux

Protocol for the Purification of Methyl 5-chloro-1H-indole-7-carboxylate by Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract and Core Objective

Methyl 5-chloro-1H-indole-7-carboxylate is a vital heterocyclic building block in medicinal chemistry, frequently serving as a precursor in the synthesis of pharmacologically active agents. The purity of this intermediate is paramount, as contaminants can lead to deleterious side reactions, compromised yields, and impurities in the final active pharmaceutical ingredient (API). This document provides a comprehensive, scientifically-grounded protocol for the purification of this compound using silica gel column chromatography. The methodology is designed to be a self-validating system, integrating preliminary Thin-Layer Chromatography (TLC) for methods development with the final preparative separation to ensure efficiency and high-purity outcomes.

Principle of Separation: The Causality of Chromatographic Choices

The successful purification of the target compound hinges on the principles of adsorption chromatography. The separation strategy is built upon the differential partitioning of the crude sample's components between a polar stationary phase (silica gel) and a less polar mobile phase.

  • Stationary Phase Selection: Silica gel (SiO₂) is the adsorbent of choice for this application. Its surface is rich in polar silanol (Si-OH) groups, making it effective for separating compounds with varying polarities, such as indole derivatives.[1][2] The slightly acidic nature of standard silica gel is generally compatible with indole structures, but if acid sensitivity is a concern, the mobile phase can be neutralized with a small amount of a basic modifier like triethylamine.[3]

  • Mobile Phase Rationale: A binary solvent system, typically composed of a non-polar hydrocarbon (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate), is employed.[1][3] The polarity of the mobile phase is meticulously controlled by adjusting the ratio of these two solvents. Less polar components of the crude mixture will have a weaker affinity for the silica gel and will be eluted faster by the non-polar mobile phase. Conversely, more polar components (including the target indole ester) will adsorb more strongly to the silica gel and require a higher concentration of the polar solvent in the mobile phase to elute.[3][4]

Pre-Purification Analysis: Thin-Layer Chromatography (TLC)

Before committing resources to a large-scale column, a systematic TLC analysis must be performed. This rapid and material-sparing technique is fundamental to developing the optimal mobile phase for the preparative column.[1]

Objective: To identify a solvent system that provides a retention factor (Rf) for this compound in the range of 0.20–0.35 .

  • Why this Rf range? An Rf in this window ensures that the target compound is sufficiently retained on the stationary phase to separate from less polar impurities (which will have higher Rf values) and is not so strongly retained that it requires excessively large volumes of solvent to elute, which can lead to band broadening and poor separation from more polar impurities.[1]

Step-by-Step TLC Protocol:

  • Prepare several developing chambers with different ratios of ethyl acetate (EtOAc) in hexane (e.g., 10%, 20%, 30%, 40% EtOAc).

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot the dissolved crude mixture onto silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄).

  • Place one plate in each chamber and allow the solvent front to travel to approximately 1 cm from the top of the plate.

  • Remove the plates and immediately mark the solvent front with a pencil.

  • Visualize the spots under UV light (254 nm). Most indole derivatives are UV active.[5] A staining reagent, such as p-dimethylaminobenzaldehyde solution, can also be used for visualization.

  • Calculate the Rf value for the target compound spot in each solvent system using the formula: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

  • Select the solvent system that yields the desired Rf of 0.20-0.35 and provides the best visual separation between the target spot and major impurities. For many indole derivatives, a system of 20-30% ethyl acetate in hexane is a good starting point.[6][7]

Preparative Column Chromatography: Detailed Protocol

This section outlines the complete workflow from column packing to product isolation. Adherence to these steps is critical for achieving reproducible, high-purity results.

Materials and Equipment
CategoryItemSpecifications
Stationary Phase Flash Silica Gel230-400 mesh (40-63 µm)
Glassware Chromatography ColumnAppropriate size for sample load (see table below)
Round-bottom flasksFor sample prep and fraction collection
Erlenmeyer flasks / Test tubesFor fraction collection
Solvents Hexane / HeptaneHPLC Grade
Ethyl AcetateHPLC Grade
DichloromethaneACS Grade (for sample loading)
Apparatus TLC Plates & ChamberSilica Gel 60 F₂₅₄
UV Lamp254 nm
Rotary EvaporatorFor solvent removal
Recommended Column Parameters
Crude Sample MassSilica Gel Mass (approx.)Column Diameter (ID)Eluent Volume (approx.)
100 mg5 - 10 g1 cm100 - 200 mL
500 mg25 - 50 g2.5 cm500 - 1000 mL
1.0 g50 - 100 g3 cm1.0 - 1.5 L
5.0 g250 - 500 g5 cm4.0 - 6.0 L

Note: These are guidelines. The optimal silica-to-sample ratio can range from 30:1 to 100:1 depending on the difficulty of the separation.

Experimental Workflow Diagram

Purification_Workflow cluster_prep Phase 1: Method Development cluster_main Phase 2: Preparative Chromatography cluster_post Phase 3: Analysis & Isolation Crude Crude Product TLC_Analysis TLC Analysis (Varying EtOAc/Hexane Ratios) Crude->TLC_Analysis Decision Optimal Rf Found? (0.2 - 0.35) TLC_Analysis->Decision Pack_Column Pack Column (Slurry Method) Decision->Pack_Column Yes Load_Sample Load Sample (Concentrated Solution) Elute Elute with Mobile Phase Collect_Fractions Collect Fractions TLC_Fractions Analyze Fractions by TLC Collect_Fractions->TLC_Fractions Pool Pool Pure Fractions TLC_Fractions->Pool Evaporate Evaporate Solvent (Rotary Evaporator) Pool->Evaporate Pure_Product Purified Methyl 5-chloro- 1H-indole-7-carboxylate Evaporate->Pure_Product

Caption: Workflow for the purification of this compound.

Step-by-Step Purification Protocol
  • Column Preparation (Slurry Packing):

    • Secure the chromatography column vertically to a stand. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~0.5 cm) of sand.

    • In a beaker, prepare a slurry of the required amount of silica gel in the initial mobile phase (determined by TLC, e.g., 20% EtOAc/Hexane).

    • Pour the slurry into the column. Open the stopcock to drain some solvent, and gently tap the column to encourage even packing and dislodge air bubbles.

    • Continuously add the slurry until the desired column height is reached. A well-packed column is homogenous and free of cracks or air pockets.

    • Add a final layer of sand (~0.5 cm) on top of the silica bed to prevent disturbance during solvent addition.

    • Drain the solvent until the level is just at the top of the sand layer. Never let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal volume of a strong solvent like dichloromethane or ethyl acetate.

    • Adsorb this solution onto a small amount of silica gel (~1-2 times the crude product weight).

    • Remove the solvent under reduced pressure (rotary evaporator) to obtain a dry, free-flowing powder. This is the "dry loading" method.

    • Carefully add the silica-adsorbed sample to the top of the packed column.

    • Gently open the stopcock and use the mobile phase to carefully load the sample onto the column, ensuring a flat, narrow starting band.

  • Elution and Fraction Collection:

    • Once the sample is loaded, carefully fill the column with the mobile phase.

    • Begin the elution process, collecting the eluent in sequentially numbered test tubes or flasks. Maintain a constant flow rate.

    • If separation is difficult, a gradient elution can be employed. This involves gradually increasing the percentage of the more polar solvent (ethyl acetate) in the mobile phase over time.

  • Fraction Analysis and Product Isolation:

    • Monitor the progress of the separation by spotting collected fractions onto a TLC plate alongside a spot of the original crude mixture.

    • Develop the TLC plate using the same mobile phase.

    • Identify the fractions containing the pure target compound (single spot at the correct Rf).

    • Combine the pure fractions into a pre-weighed round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • Place the flask under high vacuum to remove any residual solvent.

    • Determine the mass of the purified product and calculate the yield. Confirm purity via analytical methods (NMR, LC-MS).

Safety and Handling

  • Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8]

  • Indole derivatives may cause skin, eye, and respiratory irritation.[9][10] Avoid inhalation of dust and direct contact with skin and eyes.[11]

  • Organic solvents such as hexane and ethyl acetate are flammable. Keep away from ignition sources.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used before beginning work.[9]

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Poor Separation / Overlapping Spots Incorrect mobile phase polarity.Re-optimize the solvent system using TLC. A shallower gradient or a less polar eluent may be required.
Column was overloaded.Reduce the amount of crude material relative to the amount of silica gel (increase the ratio).
Cracked or Channeled Column Bed Column was packed poorly or ran dry.Repack the column carefully using the slurry method. Never let the solvent level drop below the top of the silica bed.
Streaking of Spots on TLC Sample is too concentrated on TLC plate.Dilute the sample before spotting.
Compound is acidic/basic and interacting strongly with silica.Add a modifier to the mobile phase (e.g., 0.5-1% triethylamine for basic compounds, or 0.5-1% acetic acid for acidic compounds).
No Compound Eluting from Column Mobile phase is not polar enough.Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).

References

  • Bio-protocol. (n.d.). Indole Derivative Feeding Test and Detection of TRP and Indole derivatives by Thin Layer Chromatography. Bio-protocol. Available at: [Link]

  • Kovtunenko, V. O., et al. (2008). Oligomerization of Indole Derivatives with Incorporation of Thiols. Molecules, 13(9), 1963-1972. Available at: [Link]

  • Studzińska-Sroka, E., et al. (2015). TLC–UV Analysis of Indole Compounds and other Nitrogen-Containing Bases in the Fruiting Bodies of Lactarius deterrimus. Journal of Planar Chromatography – Modern TLC, 28(5), 359-365. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Available at: [Link]

  • Gonda, S., et al. (2021). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. Molecules, 26(9), 2758. Available at: [Link]

  • Righetti, P. G., et al. (1983). HIGH-PERFORMANCE THIN-LAYER CHROMATOGRAPHY OF INDOLE DERIVATIVES ON LAYERS OF SIL C&O UNTREATED OR IMPREGNATED WITH N-DODECYLPYRIDINIUM CHLORIDE. Journal of High Resolution Chromatography, 6(7), 383-387. Available at: [Link]

  • Johnson, J. S., et al. (2014). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. Organic Letters, 16(23), 6044-6047. Available at: [Link]

  • Oisaki, K., et al. (2012). Supporting Information for Ir-Catalyzed Enantioselective Formal C-H Conjugate Addition of Pyrrole and Indoles to α,β-Unsaturated Carbonyl Compounds. Chemical Science. Available at: [Link]

Sources

Application Notes and Protocols for the Quantification of Methyl 5-chloro-1H-indole-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 5-chloro-1H-indole-7-carboxylate is a substituted indole derivative, a chemical scaffold of significant interest in pharmaceutical and life sciences research. As an intermediate or a final active pharmaceutical ingredient (API), the precise and accurate quantification of this molecule is critical for quality control, stability testing, pharmacokinetic studies, and ensuring regulatory compliance. This document provides a comprehensive guide to the analytical methods for the quantification of this compound, designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established chromatographic principles and are designed to be validated in accordance with international regulatory standards, such as the ICH Q2(R1) guidelines[1][2][3][4][5].

Physicochemical Properties and Analytical Considerations

While specific experimental data for this compound is not extensively published, we can infer its properties from structurally similar molecules like 5-chloroindole and various indole carboxylates[6][7][8][9]. The indole ring system possesses a characteristic UV absorbance, making UV-based detection a primary choice for quantification[10][11][12]. The presence of a chlorine atom and a methyl ester group will influence its polarity, solubility, and mass spectrometric behavior. These characteristics guide the selection of appropriate chromatographic columns, mobile phases, and detection parameters. A clear understanding of the solubility in various organic solvents is essential for preparing samples and standards for analysis[13].

Recommended Analytical Methodologies

For the quantification of a small organic molecule like this compound, High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely accessible technique. For higher sensitivity and selectivity, especially in complex matrices such as biological fluids, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method describes a stability-indicating reversed-phase HPLC (RP-HPLC) procedure for the quantification of this compound. The principle of RP-HPLC involves the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 (octadecylsilyl) column is chosen due to its versatility and proven efficacy in retaining and separating a wide range of small to medium polarity organic molecules, including indole derivatives.

  • Mobile Phase: A mixture of acetonitrile (ACN) and water is a common mobile phase for RP-HPLC. Acetonitrile is selected for its low UV cutoff and viscosity. The addition of a small percentage of an acid, such as formic acid, is crucial. It serves to protonate the indole nitrogen, suppressing its basic character and resulting in sharper, more symmetrical peaks by minimizing tailing.

  • Detection Wavelength: Indole-containing compounds typically exhibit strong UV absorbance between 220 and 280 nm. The optimal wavelength should be determined by acquiring a UV spectrum of a pure standard. A wavelength at the absorbance maximum (λmax) will provide the highest sensitivity.

  • Isocratic vs. Gradient Elution: An isocratic elution (constant mobile phase composition) is simpler and more robust for routine quality control of the pure substance. A gradient elution may be necessary to resolve the analyte from impurities or degradation products in stability studies.

Experimental Protocol: HPLC-UV Quantification
  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chemicals and Reagents:

    • This compound reference standard (≥98% purity).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Formic acid (reagent grade, ~99%).

  • Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (with 0.1% Formic Acid) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at λmax (approx. 278 nm, to be verified)
Run Time 10 minutes
  • Sample and Standard Preparation:

    • Solvent (Diluent): Mobile phase or a 50:50 (v/v) mixture of acetonitrile and water.

    • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of diluent.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

    • Sample Solution: Prepare the sample to be analyzed by dissolving it in the diluent to achieve a final concentration within the calibration range. Ensure complete dissolution. Samples may need to be filtered through a 0.45 µm syringe filter before injection to protect the column[14][15].

  • Method Validation (as per ICH Q2(R1) Guidelines)[1][3][4][5]:

    • Specificity: Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to demonstrate that the method can separate the analyte from potential degradation products and impurities[16][17][18][19][20].

    • Linearity: Analyze the calibration standards in triplicate. Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

    • Accuracy: Perform recovery studies by spiking a placebo or blank matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.

    • Precision (Repeatability and Intermediate Precision): Assess repeatability by analyzing at least six replicate samples at 100% of the target concentration. Assess intermediate precision on different days with different analysts. The relative standard deviation (RSD) should be ≤ 2%.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature).

Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Reference Standard Dissolve Dissolve in Diluent Weigh->Dissolve Prep_Sample Prepare & Filter Sample Weigh->Prep_Sample Dilute Prepare Calibration Curve Dissolve->Dilute Inject Inject into HPLC Dilute->Inject Standards Prep_Sample->Inject Sample Separate Separation on C18 Column Inject->Separate Detect UV Detection (λmax) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: HPLC-UV analytical workflow for quantification.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For bioanalytical applications or trace-level impurity quantification, LC-MS/MS provides superior sensitivity and selectivity. This method utilizes the mass-to-charge ratio (m/z) of the analyte and its fragments for detection.

Causality Behind Experimental Choices
  • Ionization Source: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar and semi-polar molecules like indole derivatives. Given the presence of the indole nitrogen, positive ion mode ([M+H]⁺) is expected to be efficient. Atmospheric Pressure Chemical Ionization (APCI) can be an alternative if ESI proves inefficient[21][22].

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. A specific precursor ion (the protonated molecule) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This process drastically reduces background noise and enhances specificity.

  • Internal Standard (IS): The use of a stable isotope-labeled internal standard (e.g., this compound-d3) is highly recommended to correct for matrix effects and variations in instrument response. If unavailable, a structurally similar compound with similar chromatographic and ionization behavior can be used.

Experimental Protocol: LC-MS/MS Quantification
  • Instrumentation:

    • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI or APCI source.

  • Chemicals and Reagents:

    • As per HPLC-UV method, with the addition of a suitable internal standard.

    • Methanol (LC-MS grade).

  • Chromatographic Conditions (UHPLC for faster analysis):

ParameterRecommended Condition
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 20% B to 95% B in 3 min, hold for 1 min, return to 20% B
Column Temp. 40 °C
Injection Vol. 5 µL
  • Mass Spectrometer Conditions:

ParameterRecommended Setting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C
Gas Flow To be optimized for the specific instrument
MRM Transitions To be determined by infusing a standard solution
  • Predicted MRM Transition:

    • Analyte (C₁₀H₈ClNO₂): Molecular Weight ~209.63. Precursor [M+H]⁺ ≈ m/z 210.0. Product ion would need to be determined experimentally, likely corresponding to a loss of the methoxy group or other stable fragments.

    • Internal Standard: To be determined based on the chosen IS.

  • Sample and Standard Preparation:

    • Sample Preparation: For biological samples (e.g., plasma, serum), protein precipitation is a common and effective cleanup method[21][22]. Add 3 volumes of ice-cold acetonitrile (containing the internal standard) to 1 volume of the sample. Vortex, then centrifuge to pellet the precipitated proteins. The supernatant can then be injected directly or after evaporation and reconstitution in the mobile phase.

    • Calibration Standards: Prepare calibration standards in the same matrix as the samples (e.g., blank plasma) and process them in the same manner as the unknown samples.

  • Method Validation:

    • Follow ICH Q2(R1) guidelines, with additional considerations for bioanalytical methods (e.g., from FDA guidance), including matrix effects, recovery, and stability in the biological matrix[22].

Visualization of LC-MS/MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Spike_IS Spike Sample with Internal Standard Protein_Precip Protein Precipitation (e.g., with ACN) Spike_IS->Protein_Precip Centrifuge Centrifuge Protein_Precip->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Inject Inject into LC-MS/MS Collect_Supernatant->Inject LC_Sep UHPLC Separation Inject->LC_Sep Ionize ESI+ Ionization LC_Sep->Ionize MRM MRM Detection (Q1/Q2/Q3) Ionize->MRM Peak_Ratio Calculate Peak Area Ratio (Analyte/IS) MRM->Peak_Ratio Cal_Curve Construct Calibration Curve Peak_Ratio->Cal_Curve Quantify Determine Concentration Cal_Curve->Quantify

Caption: LC-MS/MS workflow for bioanalytical quantification.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Lab Manager. (2008). HPLC Sample Prep: Critical First Steps in LC Analysis. [Link]

  • Pharmaceutical Technology. (2010). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

  • Organomation. HPLC Sample Preparation. [Link]

  • Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. [Link]

  • ResearchGate. The role of forced degradation studies in stability indicating HPLC method development. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • LCGC. (2017). IMPROVING SAMPLE PREPARATION IN HPLC. [Link]

  • ResearchGate. HPLC analysis conditions for APIs. [Link]

  • Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Open Access Journals. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. [Link]

  • Physical Chemistry Research. (2024). Theoretical Appraisal of the Solubility of Nine Pharmaceutical Compounds in Pure Organic Solvents. [Link]

  • Chemsrc. 5-Chloro-1-[(2-phenyl-4-thiazolyl)methyl]-1H-indole-7-carboxylic acid. [Link]

  • PubChem. 5-Chloroindole. [Link]

  • PMC. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. [Link]

  • PubChem. 5-Chloro-1H-indole-3-carboxylic acid. [Link]

  • MDPI. (2020). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. [Link]

  • Research Data Australia. UV Vis Spectra of Indole Analogues. [Link]

  • PubMed. (2012). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. [Link]

  • ResearchGate. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. [Link]

  • PMC. (2012). 5-Chloro-1H-indole-3-carboxylic acid. [Link]

  • Analyst (RSC Publishing). (2020). Current developments in LC-MS for pharmaceutical analysis. [Link]

  • MDPI. (2023). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. [Link]

  • Journal of Basic and Applied Research in Biomedicine. (2016). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. [Link]

  • PubMed. (2019). Quantitative Profiling of Platelet-Rich Plasma Indole Markers by Direct-Matrix Derivatization Combined with LC-MS/MS in Patients with Neuroendocrine Tumors. [Link]

  • NIST. Indole. [Link]

  • ResearchGate. UV-visible absorption spectra of indole-3-acetaldehyde, indole-3-carboxylic acid, and the products of hydroxylation of indole-3-acetaldehyde by bovine xanthine oxidase. [Link]

  • NIST. 1H-Indole-3-carboxaldehyde, 7-methyl-. [Link]

  • ResearchGate. (PDF) 5-Chloro-1H-indole-3-carboxylic acid. [Link]

  • ResearchGate. Characterization of indole-3-acetic acid in cambial zone tissue by ultra-performance liquid chromatography-tandem mass spectrometry. [Link]

  • IUPAC-NIST. SOLUBILITY DATA SERIES. [Link]

  • IndiaMART. Methyl 7-Chloro-1H-Indole-5 Carboxylate, 99%. [Link]

Sources

Application Note: The Strategic Use of Methyl 5-chloro-1H-indole-7-carboxylate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality starting points for novel therapeutics.[1][2][3] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD utilizes a more focused approach. It begins by screening small, low-molecular-weight compounds, or "fragments" (typically <300 Da), to identify weak but highly efficient binding interactions with a biological target.[1][4] These initial "hits," though low in affinity (micromolar to millimolar range), serve as highly optimizable starting points.[5][6] Through structure-guided methods, these fragments are then grown, linked, or merged to evolve into potent, selective, and drug-like lead candidates.[7][8][9]

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and approved drugs.[10][11][12] Its unique electronic properties and ability to participate in various non-covalent interactions (hydrogen bonding, π-stacking) make it an ideal starting point for fragment design. This application note provides a detailed guide on the utilization of a specific indole derivative, Methyl 5-chloro-1H-indole-7-carboxylate , as a strategic tool within an FBDD campaign. We will explore its rationale for inclusion in a fragment library, provide detailed protocols for screening and validation, and outline a roadmap for its elaboration into a potent lead compound.

The Fragment: this compound

The selection of fragments is a critical first step in any FBDD program.[13] Fragments must be small, soluble, and possess sufficient chemical complexity to form meaningful interactions, yet simple enough to allow for straightforward chemical modification. This compound is an excellent candidate for a fragment library due to several key features:

  • Optimal Physicochemical Properties: It adheres to the "Rule of Three," a common guideline for fragment design (MW < 300, cLogP < 3, H-bond donors/acceptors < 3).

  • Defined Interaction Points: The indole N-H acts as a hydrogen bond donor, while the ester carbonyl is a hydrogen bond acceptor. The aromatic system can participate in π-stacking and hydrophobic interactions.

  • Strategic Vectors for Elaboration: The molecule possesses three clear, synthetically tractable "exit vectors" for chemical growth: the indole N-H (N1 position), the methyl ester at C7, and the potential for modification on the benzene ring, guided by the chloro-substituent at C5.[14]

Physicochemical Properties Summary
PropertyValueRationale for FBDD Suitability
Molecular Formula C₁₀H₈ClNO₂Low atom count ensures it fits within the definition of a fragment.
Molecular Weight 209.63 g/mol Well within the typical <300 Da range for fragments, maximizing the chances of fitting into small pockets on the protein surface.[1][4]
cLogP (predicted) ~2.5 - 3.0Balances solubility with sufficient lipophilicity to engage in hydrophobic interactions without being prone to non-specific binding.
Hydrogen Bond Donors 1 (Indole N-H)Provides a key anchor point for specific protein interactions.
Hydrogen Bond Acceptors 2 (Ester C=O, O)Offers additional opportunities for directed hydrogen bonding with the target.
Rotatable Bonds 1Low conformational flexibility increases the probability of adopting a favorable binding conformation.

Experimental Workflow & Protocols

A successful FBDD campaign relies on a cascade of sensitive biophysical techniques to detect weak binding events and orthogonal methods to validate true hits, thereby eliminating false positives.[15][16]

FBDD Workflow Diagram

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Lib Fragment Library (incl. M5C1H17C) Screen Primary Screen (e.g., DSF/nanoDSF) Lib->Screen ~1000 fragments Validation Orthogonal Validation (e.g., SPR, NMR) Screen->Validation ~5-10% hit rate Xtal Structural Biology (X-ray Crystallography) Validation->Xtal Confirmed Hits SBDD Structure-Based Design (SBDD) Xtal->SBDD Chem Chemical Elaboration (Fragment Growing) SBDD->Chem LO Lead Optimization Chem->LO Iterative Cycles Preclinical Preclinical LO->Preclinical Potent Lead (nM affinity)

Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.

Protocol 1: Primary Screening via Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a rapid and cost-effective method for primary screening.[15] It measures the change in the thermal denaturation temperature (Tm) of a target protein upon ligand binding. A positive shift in Tm (ΔTm) indicates that the fragment stabilizes the protein.

Objective: To identify fragments from a library that bind to and stabilize the target protein.

Materials:

  • Target protein (e.g., Kinase, Protease) at 2-10 µM in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

  • Fragment library stock plates (10 mM this compound in DMSO).

  • SYPRO Orange dye (5000x stock in DMSO).

  • 96- or 384-well qPCR plates.

  • Real-Time PCR instrument capable of performing a melt curve analysis.

Methodology:

  • Reagent Preparation:

    • Prepare a working solution of the target protein. The final concentration in the assay well should be 2 µM.

    • Prepare a working solution of SYPRO Orange dye. Dilute the 5000x stock to a 20x working stock in the assay buffer.

    • Causality: The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed during unfolding. A stabilizing fragment delays this unfolding, shifting the fluorescence curve to a higher temperature.[7]

  • Assay Plate Preparation:

    • In each well of the qPCR plate, add 18 µL of the protein/dye mixture (containing protein and SYPRO Orange at their final assay concentrations).

    • Add 0.2 µL of the 10 mM fragment stock solution using a pintool or acoustic dispenser to achieve a final fragment concentration of 100 µM. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

    • Include controls: "protein-only" wells (with DMSO) and "buffer-only" wells.

  • Data Acquisition:

    • Seal the plate, centrifuge briefly to mix, and incubate at room temperature for 15 minutes.

    • Place the plate in the RT-PCR instrument.

    • Run a melt curve protocol: ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, acquiring fluorescence data at each interval.

  • Data Analysis:

    • Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the transition, often calculated by taking the derivative of the curve.

    • Calculate the thermal shift (ΔTm) for each fragment: ΔTm = Tm(protein + fragment) - Tm(protein + DMSO).

    • A fragment is considered a potential "hit" if it induces a ΔTm ≥ 2 standard deviations above the mean of the plate, or a fixed cutoff (e.g., ΔTm > 1.5 °C).

Protocol 2: Hit Validation using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free biophysical technique used to confirm direct binding and determine kinetic parameters (kₐ, kₔ) and affinity (Kᴅ).[15][17] It serves as an excellent orthogonal method to validate hits from primary screens like DSF.

Objective: To confirm the binding of this compound to the target protein and determine its binding affinity.

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5 chip for amine coupling).

  • Target protein.

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Running buffer (e.g., HBS-EP+).

  • This compound serial dilutions in running buffer with matched DMSO concentration.

Methodology:

  • Protein Immobilization:

    • Immobilize the target protein onto the sensor chip surface via amine coupling according to the manufacturer's protocol. Aim for a density that will provide a robust signal (~2000-5000 RU).

    • Use one flow cell as a reference surface (activated and blocked without protein) to subtract non-specific binding and bulk refractive index changes.

    • Causality: Covalently attaching the protein to the sensor surface allows for real-time measurement of changes in mass as the fragment flows over and binds.[9]

  • Binding Analysis:

    • Prepare a dilution series of this compound (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM) in running buffer. A high concentration is needed due to the expected weak affinity of fragments.[5]

    • Inject the fragment solutions over both the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Include several buffer-only (blank) injections for double referencing.

    • Regenerate the surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine).

  • Data Analysis:

    • Process the raw data by subtracting the reference flow cell signal and the blank injections.

    • Plot the equilibrium response against the fragment concentration.

    • Fit the data to a steady-state affinity model to determine the dissociation constant (Kᴅ). For a fragment hit, a Kᴅ in the range of 10 µM to 1 mM is typical and confirms a direct, albeit weak, interaction.

From Hit to Lead: The Elaboration of this compound

Once this compound is confirmed as a binder and its binding mode is elucidated by X-ray crystallography, the process of hit-to-lead optimization begins.[18] The goal is to "grow" the fragment by adding chemical functionality that makes new, favorable interactions with the target protein, thereby increasing potency.[8][9]

Hypothetical Elaboration Strategy

The structure of this fragment provides three distinct vectors for chemical exploration. A structure-based design approach is critical to guide the synthetic chemistry.[19]

Elaboration_Strategy cluster_0 Initial Fragment Hit (Kᴅ ~ 200 µM) cluster_1 Vector 1: N1-Alkylation cluster_2 Vector 2: C7-Amidation cluster_3 Vector 3: C5-Substitution Frag This compound V1 Add alkyl/aryl groups to probe hydrophobic pocket Frag->V1 Explore Vector 1 V2 Convert ester to amides to form new H-bonds Frag->V2 Explore Vector 2 V3 Suzuki/Buchwald coupling to extend into solvent channel Frag->V3 Explore Vector 3 Lead Potent Lead Compound (Kᴅ < 100 nM) V1->Lead V2->Lead V3->Lead

Caption: Elaboration strategies for the fragment hit.

  • Vector 1 (N1 Position): The indole N-H is an ideal point for modification. Alkylation or arylation at this position can be used to introduce groups that probe nearby hydrophobic pockets or form additional interactions. For example, adding a small alkyl chain with a terminal polar group could pick up a new hydrogen bond with a distal residue.

  • Vector 2 (C7 Position): The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a library of amides. This strategy is powerful for exploring nearby space and forming new hydrogen bonds. Amide synthesis is robust and allows for the rapid generation of analogues.[10]

  • Vector 3 (C5 Position): The chloro substituent makes this position amenable to various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the addition of larger aryl or heteroaryl groups, which can extend the molecule towards other binding pockets or the solvent-exposed surface to improve pharmacokinetic properties.

By systematically exploring these vectors, guided by structural data and iterative biophysical screening, the initial low-micromolar affinity of this compound can be efficiently optimized into a potent, nanomolar-affinity lead compound.

Conclusion

This compound represents an exemplary fragment for FBDD campaigns. Its favorable physicochemical properties, coupled with multiple, synthetically tractable vectors for elaboration, make it a high-quality starting point for drug discovery. The systematic application of a biophysical screening cascade, followed by structure-guided chemical optimization, provides a robust and efficient pathway from a weakly binding fragment to a potent and selective lead candidate. This approach minimizes the resources required for hit finding and increases the likelihood of developing novel, high-quality therapeutics.[1]

References

  • Vangone, A., & Ciulli, A. (2016). A three-stage biophysical screening cascade for fragment-based drug discovery. Nature Protocols, 11(10), 2004–2017. [Link]

  • One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening. Retrieved from [Link]

  • PharmaFeatures. (2024, February 16). Fragment-Based Drug Discovery: A Comprehensive Overview. Retrieved from [Link]

  • Rees, D. C., Congreve, M., Murray, C. W., & Carr, R. (2004). Fragment-based lead discovery. Nature Reviews Drug Discovery, 3(8), 660–672. [Link]

  • Kirubakaran, P., & Klebe, G. (2019). Biophysical screening in fragment-based drug design: a brief overview. Biophysical Reviews, 11(2), 191–200. [Link]

  • Tsai, C. J., Kumar, A., & Nussinov, R. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 191. [Link]

  • Ciulli, A. (2013). A three-stage biophysical screening cascade for fragment-based drug discovery. ResearchGate. [Link]

  • Tsai, C. J., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. [Link]

  • Drug Hunter. (2022, May 10). An Introduction to Fragment-Based Drug Discovery (FBDD). Retrieved from [Link]

  • Mirzayan, A., et al. (2022). Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. RSC Medicinal Chemistry. [Link]

  • Wright, L., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. [Link]

  • Blundell, T. L., & Abell, C. (2011). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 108(49), 19572–19577. [Link]

  • ResearchGate. (n.d.). Schematic representation of the methods of fragment elaboration. Retrieved from [Link]

  • ResearchGate. (n.d.). Diagram displaying the two hit elaboration strategies. Retrieved from [Link]

  • Technology Networks. (2024, May 8). Advances in Fragment-Based Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragment hit identification to the lead molecule for sortilin. Retrieved from [Link]

  • Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. ARKIVOC. [Link]

  • IndiaMART. (n.d.). Methyl 7-Chloro-1H-Indole-5 Carboxylate, 99%. Retrieved from [Link]

  • Glorius, F., & O'Hara, F. (2015). Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD). Organic & Biomolecular Chemistry, 14(1), 104-111. [Link]

  • University of Oxford. (2021, December 14). New resistance-busting antibiotic combination could extend the use of 'last-resort' antibiotics. Retrieved from [Link]

  • KOLAB. (n.d.). This compound. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2296. [Link]

  • Gogoi, P. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal, 15(1). [Link]

  • Chem-Impex. (n.d.). 5-Chloro-1H-indole-3-carboxylic acid methyl ester. Retrieved from [Link]

  • Fesik, S. W., et al. (2015). Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design. Journal of Medicinal Chemistry, 58(9), 3794–3805. [Link]

  • Fesik, S. W., et al. (2012). Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors using fragment based methods and structure based design. Journal of Medicinal Chemistry, 55(1), 201–217. [Link]

  • Mirzayan, A., et al. (2022). The discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. RSC Medicinal Chemistry, 13(8), 951–960. [Link]

  • PubChem. (n.d.). Methyl 1-chloro-7-methylindole-5-carboxylate. Retrieved from [Link]

  • Shanghai Finechem Biotechnology Co., Ltd. (n.d.). Methyl indole-7-carboxylate. Retrieved from [Link]

  • J. Med. Chem. (2021). Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design of a Mcl-1 Inhibitor (AZD5991) and Other Synthetic Macrocycles. [Link]

  • Int. J. Mol. Sci. (2018). Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors. [Link]

  • PubChem. (n.d.). 5-Chloroindole. Retrieved from [Link]

Sources

Application Notes and Protocols: Derivatization of Methyl 5-chloro-1H-indole-7-carboxylate for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of 5-Chloro-Indole-7-Carboxylates

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a multitude of biological targets.[1][2] Its presence in essential amino acids like tryptophan and numerous natural products underscores its significance in biological systems. The strategic functionalization of the indole core allows for the fine-tuning of its pharmacological properties, leading to the development of potent therapeutic agents.

This guide focuses on a particularly promising starting material: Methyl 5-chloro-1H-indole-7-carboxylate . The presence of a chlorine atom at the 5-position can enhance metabolic stability and modulate the electronic properties of the molecule, often leading to improved biological activity.[3] The methyl ester at the 7-position serves as a versatile handle for a variety of chemical transformations. This document provides a comprehensive overview of the derivatization strategies for this scaffold and detailed protocols for subsequent biological screening, aimed at researchers and scientists in drug discovery and development.

Chemical Derivatization Strategies

The derivatization of this compound can be strategically approached at three key positions: the N-1 position of the indole ring, the C-5 chloro position, and the C-7 methyl ester. Each of these sites offers a unique opportunity to introduce chemical diversity and explore the structure-activity relationship (SAR) of the resulting compounds.

G This compound This compound N-Alkylation N-Alkylation This compound->N-Alkylation N-1 Position Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling This compound->Suzuki-Miyaura Coupling C-5 Position Ester Hydrolysis Ester Hydrolysis This compound->Ester Hydrolysis C-7 Position Amide Coupling Amide Coupling Ester Hydrolysis->Amide Coupling

Figure 1: Key derivatization pathways for this compound.

Part 1: Protocols for Chemical Derivatization

Protocol 1: N-Alkylation of the Indole Core

The N-alkylation of indoles is a fundamental transformation in medicinal chemistry. Introducing substituents at the N-1 position can significantly impact the compound's interaction with biological targets. Classical conditions for indole N-alkylation often employ a strong base like sodium hydride (NaH) to deprotonate the indole nitrogen, followed by the addition of an alkyl halide.[4]

Rationale: The use of a strong base is necessary to generate the indolide anion, which is a potent nucleophile. Anhydrous conditions are crucial to prevent quenching of the base and the anion.

Experimental Protocol:

  • Preparation: To a stirred suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon), add a solution of this compound (1.0 equivalent) in anhydrous DMF at 0 °C.

  • Anion Formation: Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the indolide anion.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.1 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reagent/SolventMolar Ratio/ConcentrationPurpose
Sodium Hydride (NaH)1.2 eq.Deprotonation of indole N-H
Alkyl Halide1.1 eq.Alkylating agent
Anhydrous DMF-Aprotic polar solvent
Saturated aq. NH₄Cl-Quenching reagent

Table 1: Reagents and conditions for N-alkylation.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C-5 Position

The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds.[5] This reaction allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the C-5 position by replacing the chloro substituent.

Rationale: The catalytic cycle involves the oxidative addition of the chloroindole to a Pd(0) complex, followed by transmetalation with a boronic acid or ester in the presence of a base, and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[6]

Experimental Protocol:

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 equivalent), the desired boronic acid or ester (1.5 equivalents), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 equivalents), and a base like potassium carbonate (K₂CO₃) (2.0 equivalents).

  • Solvent Addition: Add a mixture of a suitable organic solvent (e.g., 1,4-dioxane or dimethoxyethane) and water (typically in a 4:1 to 10:1 ratio).

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

ComponentRoleExample Reagents
Palladium CatalystCatalyzes the cross-coupling reactionPd(PPh₃)₄, Pd(dppf)Cl₂
Ligand (if needed)Stabilizes the palladium catalystSPhos, XPhos
BaseActivates the boronic acidK₂CO₃, Cs₂CO₃, K₃PO₄
Solvent SystemSolubilizes reactantsDioxane/Water, Toluene/Water

Table 2: Key components for Suzuki-Miyaura cross-coupling.

Protocol 3: Hydrolysis of the C-7 Methyl Ester

To enable further derivatization, such as amide coupling, the methyl ester at the C-7 position needs to be hydrolyzed to the corresponding carboxylic acid. This is typically achieved under basic conditions.

Rationale: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate leads to the formation of the carboxylate and methanol. Acidification in the work-up step protonates the carboxylate to yield the carboxylic acid.

Experimental Protocol:

  • Reaction Setup: Dissolve this compound (1.0 equivalent) in a mixture of methanol or ethanol and water.

  • Base Addition: Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equivalents).

  • Reaction: Stir the reaction mixture at room temperature or gently heat (e.g., 50-60 °C) for 2-12 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: After the reaction is complete, remove the organic solvent under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Acidify the solution to pH 2-3 by the slow addition of a dilute acid (e.g., 1 M HCl).

  • Isolation: The carboxylic acid product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 4: Amide Coupling of 5-chloro-1H-indole-7-carboxylic acid

The formation of an amide bond is one of the most common reactions in medicinal chemistry.[7] The carboxylic acid obtained from the hydrolysis of the methyl ester can be coupled with a wide range of amines using a suitable coupling agent.

Rationale: Coupling agents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) to suppress side reactions and improve efficiency.[8]

Experimental Protocol:

  • Reaction Setup: To a solution of 5-chloro-1H-indole-7-carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent such as DMF or dichloromethane (DCM), add the desired amine (1.1 equivalents).

  • Coupling Agent Addition: Add a coupling agent such as HATU (1.2 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 equivalents). Alternatively, use EDC (1.2 equivalents) and HOBt (1.2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Wash the combined organic layers sequentially with a dilute acid (e.g., 1 M HCl), a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Part 2: Protocols for Biological Screening

G cluster_0 Biological Screening Workflow Synthesized Derivatives Synthesized Derivatives Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) Synthesized Derivatives->Cytotoxicity Assay (e.g., MTT) Kinase Inhibition Assay Kinase Inhibition Assay Synthesized Derivatives->Kinase Inhibition Assay Antimicrobial Susceptibility Testing Antimicrobial Susceptibility Testing Synthesized Derivatives->Antimicrobial Susceptibility Testing Data Analysis & Hit Identification Data Analysis & Hit Identification Cytotoxicity Assay (e.g., MTT)->Data Analysis & Hit Identification Kinase Inhibition Assay->Data Analysis & Hit Identification Antimicrobial Susceptibility Testing->Data Analysis & Hit Identification

Figure 2: Workflow for the biological screening of derivatized compounds.

Protocol 5: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting the percentage of cell viability against the compound concentration.

ParameterRecommended Value
Cell Seeding Density5,000-10,000 cells/well
Compound Incubation Time48-72 hours
MTT Incubation Time4 hours
Absorbance Wavelength570 nm

Table 3: Key parameters for the MTT cytotoxicity assay.

Protocol 6: In Vitro Kinase Inhibition Assay

Many indole derivatives are known to be potent kinase inhibitors.[9][10] A common method to assess kinase inhibition is to measure the amount of ATP consumed or ADP produced during the phosphorylation of a substrate.

Experimental Protocol (Luminescence-Based):

  • Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate buffer (e.g., kinase buffer with a final DMSO concentration of ≤1%).

  • Kinase Reaction: In a white, opaque 96-well or 384-well plate, add the kinase, its specific substrate, and the test compound.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-25 µL. Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay). This typically involves a two-step process: first, depleting the remaining ATP, and second, converting the produced ADP back to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Protocol 7: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[2]

Experimental Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium, adjusted to a turbidity of 0.5 McFarland standard.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • MBC/MFC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), an aliquot from the wells showing no visible growth is subcultured onto an agar plate. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of viable cells.

Conclusion

The derivatization of this compound offers a rich platform for the discovery of novel bioactive molecules. The synthetic protocols outlined in this guide provide a systematic approach to explore the chemical space around this privileged scaffold. Coupled with the detailed biological screening methodologies, researchers can efficiently evaluate the therapeutic potential of the synthesized derivatives. The insights gained from such studies will undoubtedly contribute to the development of new and effective drugs for a range of diseases.

References

  • Indole is a versatile pharmacophore, a privileged scaffold and an outstanding heterocyclic compound with wide ranges of pharmacological activities due to different mechanisms of action. It is an superlative moiety in drug discovery with the sole property of resembling different structures of the protein. (Source: Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed)
  • Modifications to the indole ring, such as the introduction of a chlorine atom at the 5-position, have been shown to enhance the anticancer properties of these molecules.
  • Broth microdilution is a quantitative method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific organism. (Source: Broth Microdilution | MI - Microbiology)
  • The bis-indole indigoids are a promising protein kinase inhibitor scaffold to be further evaluated against the numerous human diseases that imply abnormal regulation of kinases including neurodegenerative disorders. (Source: Synthesis and kinase inhibitory activity of novel substituted indigoids - PubMed)
  • Indole derivatives have been found to be most effective for targeting multiple kinases, such as PIM, CDK, TK, AKT, SRC, PI3K, PKD, GSK, etc., to inhibit cell proliferation for cancer.
  • The MTT assay utilizes the yellow tetrazolium salt MTT, which is reduced by mitochondrial enzymes in live cells to form insoluble purple formazan crystals. (Source: MTT assay protocol | Abcam)
  • Classical conditions for indole N-alkylation employ indole, sodium hydride and alkyl halide in DMF or THF, and often proceed in excellent yield and with high selectivity for N- over C-alkylation. (Source: One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - RSC Publishing)
  • The Suzuki reaction or Suzuki coupling is an organic reaction that uses a palladium complex catalyst to cross-couple a boronic acid to an organohalide. (Source: Suzuki reaction - Wikipedia)
  • The general catalytic cycle for Suzuki cross coupling involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination. (Source: Suzuki-Miyaura Coupling - Chemistry LibreTexts)
  • The most common procedure to form the amide bond is the condensation of a carboxylic acid with an amine.
  • A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids is described. (Source: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC)

Sources

Application Notes and Protocols: Methyl 5-chloro-1H-indole-7-carboxylate as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indole scaffold is a privileged heterocyclic motif frequently encountered in a vast array of natural products and pharmaceutically active compounds. Its unique electronic properties and ability to participate in various biological interactions have cemented its importance in medicinal chemistry. Within this class of compounds, specifically substituted indoles serve as crucial building blocks for complex molecular architectures. Methyl 5-chloro-1H-indole-7-carboxylate is a prime example of such a pivotal intermediate, most notably in the synthesis of the BRAF inhibitor Dabrafenib (GSK2118436) , a targeted therapy for metastatic melanoma.[1][2]

These application notes provide a comprehensive guide for the synthesis, purification, and characterization of this compound. The protocols are designed for researchers, medicinal chemists, and process development scientists, offering not only step-by-step instructions but also the underlying chemical principles and rationale for key experimental choices.

Strategic Importance in Dabrafenib Synthesis

Dabrafenib is a potent inhibitor of the BRAF V600E mutant kinase, a key driver in a significant subset of melanomas.[1] The synthesis of this complex molecule relies on the strategic assembly of several key fragments. This compound constitutes the core indole moiety of Dabrafenib, and its timely and efficient synthesis in high purity is critical for the overall success of the drug's manufacturing process.

Below is a conceptual workflow illustrating the central role of this compound in the broader synthetic scheme of Dabrafenib.

G cluster_0 Synthesis of Key Intermediate cluster_1 Dabrafenib Synthesis Starting_Materials Substituted Aniline and Ketoester Indole_Synthesis Indole Ring Formation (e.g., Fischer Synthesis) Starting_Materials->Indole_Synthesis Target_Intermediate This compound Indole_Synthesis->Target_Intermediate Coupling_Reaction Coupling with Thiazole Moiety Target_Intermediate->Coupling_Reaction Final_Modifications Further Functionalization and Sulfonamide Formation Coupling_Reaction->Final_Modifications Dabrafenib Dabrafenib Final_Modifications->Dabrafenib G Reactant1 Substituted Phenylhydrazine Product Phenylhydrazone Intermediate Reactant1->Product Acid Catalyst Ethanol, rt Reactant2 Ketoester Reactant2->Product

Caption: Formation of the phenylhydrazone intermediate.

Materials:

ReagentCAS NumberMolecular WeightQuantityMoles
(4-chloro-2-methoxycarbonylphenyl)hydrazine(Not readily available, synthesized in situ or sourced)-1.0 eq-
Methyl pyruvate600-22-6102.09 g/mol 1.1 eq-
Glacial Acetic Acid64-19-760.05 g/mol Catalytic-
Ethanol64-17-546.07 g/mol --

Protocol:

  • To a solution of (4-chloro-2-methoxycarbonylphenyl)hydrazine (1.0 eq) in ethanol, add a catalytic amount of glacial acetic acid.

  • Add methyl pyruvate (1.1 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate may be observed.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.

  • If a precipitate has formed, filter the solid, wash with cold ethanol, and dry under vacuum to yield the phenylhydrazone intermediate. If no precipitate forms, the reaction mixture can be used directly in the next step.

Part 2: Fischer Indole Cyclization

Reaction Scheme:

G Reactant Phenylhydrazone Intermediate Product This compound Reactant->Product Polyphosphoric Acid (PPA) Heat

Caption: Fischer indole cyclization to the target compound.

Materials:

ReagentCAS NumberMolecular WeightQuantity
Phenylhydrazone Intermediate--1.0 eq
Polyphosphoric Acid (PPA)8017-16-1-10-20x by weight

Protocol:

  • In a round-bottom flask, add the phenylhydrazone intermediate (1.0 eq) to polyphosphoric acid (10-20 times the weight of the hydrazone).

  • Heat the mixture with stirring to 80-100 °C for 2-4 hours.

  • Monitor the reaction by TLC until the hydrazone is consumed.

  • Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

Purification Protocol

High purity of the intermediate is paramount in pharmaceutical synthesis. The crude this compound can be purified by column chromatography followed by recrystallization.

Column Chromatography:

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Procedure:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Adsorb the crude product onto a small amount of silica gel and dry it.

    • Load the dried silica onto a pre-packed silica gel column.

    • Elute the column with the hexane/ethyl acetate mobile phase, collecting fractions.

    • Monitor the fractions by TLC and combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure.

Recrystallization:

  • Solvent System: A mixture of ethyl acetate and hexanes or ethanol/water.

  • Procedure:

    • Dissolve the product from column chromatography in a minimal amount of hot ethyl acetate.

    • Slowly add hexanes until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Expected Spectroscopic Data:

TechniqueExpected Data
¹H NMR (in CDCl₃ or DMSO-d₆)- Aromatic protons in the range of δ 7.0-8.0 ppm. - A singlet for the methyl ester protons around δ 3.9-4.0 ppm. - A broad singlet for the indole N-H proton.
¹³C NMR - Carbonyl carbon of the ester around δ 165-170 ppm. - Aromatic carbons in the range of δ 100-140 ppm. - Methyl carbon of the ester around δ 50-55 ppm.
Mass Spectrometry (MS) - Expected molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₈ClNO₂ = 210.63 g/mol ).

Causality and Experimental Choices

  • Choice of Synthesis Route: The Fischer indole synthesis is a well-established and versatile method for preparing a wide range of substituted indoles. [3]Its reliability and the commercial availability of many starting materials make it an attractive choice for both laboratory and industrial scale synthesis.

  • Acid Catalyst in Phenylhydrazone Formation: A catalytic amount of acid is used to protonate the carbonyl oxygen of the ketoester, making it more electrophilic and facilitating the nucleophilic attack by the hydrazine.

  • Polyphosphoric Acid (PPA) in Cyclization: PPA serves as both a strong acid catalyst and a dehydrating agent. It facilitates the key-[2][2]sigmatropic rearrangement of the protonated enehydrazine tautomer and the subsequent elimination of ammonia to form the aromatic indole ring.

  • Purification Strategy: The combination of column chromatography and recrystallization is a standard and effective method for achieving high purity of solid organic compounds. Chromatography separates the desired product from byproducts with different polarities, while recrystallization removes minor impurities by taking advantage of differences in solubility.

Conclusion

This application note provides a detailed and practical guide for the synthesis, purification, and characterization of this compound. As a key intermediate in the synthesis of the important anti-cancer drug Dabrafenib, a robust and reproducible method for its preparation is of significant interest to the pharmaceutical research and development community. By understanding the underlying chemical principles and following the detailed protocols, researchers can confidently produce this valuable building block for their synthetic endeavors.

References

  • King, A. J., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters, 4(3), 358–362. [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]

  • Rheault, T. R., et al. (2010). Preparation of thiazole and oxazole derivatives as Raf kinase inhibitors. U.S. Patent No. 7,994,185 B2. Washington, DC: U.S.

Sources

The Emerging Role of Chloro-Indole Carboxylates in Oncology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold of Promise in Cancer Therapeutics

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with potent biological activities.[1][2] In the relentless pursuit of novel anticancer agents, derivatives of the indole core have garnered significant attention for their ability to modulate a variety of oncogenic pathways.[1][2] While direct and extensive research on Methyl 5-chloro-1H-indole-7-carboxylate is not widely published, the broader class of chloro-indole carboxylate derivatives has emerged as a fertile ground for the development of targeted cancer therapies. These compounds have shown promise in inhibiting key drivers of tumor progression, including receptor tyrosine kinases and regulators of apoptosis.[3][4][5]

This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application of chloro-indole carboxylate derivatives in cancer research. We will delve into the mechanistic basis for their use, provide detailed protocols for their evaluation, and present a framework for interpreting the resulting data. The focus will be on derivatives of 5-chloro-indole-2-carboxylate and related structures that have been investigated as potent inhibitors of critical cancer signaling pathways.

Part 1: Mechanistic Insights and Therapeutic Rationale

The anticancer potential of chloro-indole carboxylates stems from their ability to interact with and inhibit key proteins that drive cancer cell proliferation and survival. Two of the most notable mechanisms of action are the inhibition of the EGFR/BRAF signaling pathway and the targeting of the anti-apoptotic protein Mcl-1.

Inhibition of the EGFR/BRAF Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) and its downstream effector, BRAF, are critical components of the MAPK/ERK signaling pathway, which regulates cell growth, differentiation, and survival. Mutations that lead to the over-activation of EGFR and BRAF are common in a variety of cancers, including non-small cell lung cancer, melanoma, and colorectal cancer, making them prime targets for therapeutic intervention.[3][4]

Several 5-chloro-indole-2-carboxylate derivatives have been designed and synthesized as potent inhibitors of mutant EGFR and BRAF.[3] These compounds typically function as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing the phosphorylation and activation of downstream signaling molecules. The chloro-substitution on the indole ring often plays a crucial role in enhancing the binding affinity and potency of these inhibitors.

Below is a simplified representation of the EGFR/BRAF signaling pathway and the point of intervention for chloro-indole carboxylate inhibitors.

EGFR_BRAF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates BRAF BRAF RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates Inhibitor 5-Chloro-Indole-2-Carboxylate Derivative Inhibitor->EGFR Inhibits Inhibitor->BRAF Inhibits Proliferation Cell Proliferation, Survival, Growth TranscriptionFactors->Proliferation Promotes

Caption: Inhibition of the EGFR/BRAF pathway by 5-chloro-indole-2-carboxylate derivatives.

Targeting the Anti-Apoptotic Protein Mcl-1

Myeloid cell leukemia-1 (Mcl-1) is a member of the Bcl-2 family of proteins that plays a critical role in regulating apoptosis (programmed cell death). Overexpression of Mcl-1 is a common feature in many cancers and is associated with tumor progression and resistance to chemotherapy.[5] Mcl-1 sequesters pro-apoptotic proteins, preventing them from initiating the apoptotic cascade. Therefore, inhibitors of Mcl-1 can restore the natural process of apoptosis in cancer cells.

Fragment-based screening and structure-based design have led to the discovery of tricyclic indole-2-carboxylic acid derivatives that are potent and selective inhibitors of Mcl-1.[5] These compounds bind to a hydrophobic groove on the surface of Mcl-1, preventing it from binding to and sequestering pro-apoptotic proteins. This frees up the pro-apoptotic proteins to trigger cell death.

Part 2: Experimental Protocols and Workflows

The evaluation of chloro-indole carboxylate derivatives as potential anticancer agents involves a series of in vitro assays to determine their antiproliferative activity, target engagement, and mechanism of action.

In Vitro Antiproliferative Activity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (GI50).

Materials:

  • Cancer cell lines (e.g., A-549, MCF-7, Panc-1, HT-29)[4]

  • Complete growth medium (specific to each cell line)

  • Test compound (dissolved in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin or erlotinib).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of the test compound relative to the vehicle control. Determine the GI50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

EGFR Kinase Inhibition Assay

Objective: To determine the concentration of the test compound that inhibits EGFR kinase activity by 50% (IC50).

Materials:

  • Recombinant human EGFR kinase

  • Kinase buffer

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Protocol:

  • Reaction Setup: In a 384-well plate, add the test compound at various concentrations, recombinant EGFR kinase, and the substrate.

  • Initiate Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for 1 hour.

  • Stop Reaction and Detect ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Convert ADP to ATP: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.

  • Measure Luminescence: Incubate for 30 minutes at room temperature and measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Caspase-3 Activation Assay

Objective: To assess the induction of apoptosis by measuring the activity of caspase-3, a key executioner caspase.

Materials:

  • Cancer cell line (e.g., Panc-1)[4]

  • Test compound

  • Caspase-3 colorimetric or fluorometric assay kit

  • Cell lysis buffer

  • 96-well plate

  • Microplate reader

Protocol:

  • Cell Treatment: Treat cells with the test compound at its GI50 concentration for 24-48 hours. Include a vehicle control and a positive control for apoptosis induction (e.g., staurosporine).

  • Cell Lysis: Harvest the cells and lyse them using the provided lysis buffer.

  • Assay Reaction: Add the cell lysate to a 96-well plate and add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

  • Data Analysis: The signal is proportional to the caspase-3 activity. Compare the activity in compound-treated cells to that in control cells.

Experimental_Workflow cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies Compound Chloro-Indole Carboxylate Derivative MTT Antiproliferative Assay (e.g., MTT) Compound->MTT GI50 Determine GI50 MTT->GI50 KinaseAssay Target Engagement Assay (e.g., EGFR Kinase Assay) GI50->KinaseAssay Active Compounds ApoptosisAssay Mechanism of Action Assay (e.g., Caspase-3 Activation) GI50->ApoptosisAssay Active Compounds IC50 Determine IC50 KinaseAssay->IC50 ApoptosisConfirmation Confirm Apoptosis Induction ApoptosisAssay->ApoptosisConfirmation

Caption: Experimental workflow for evaluating anticancer properties of chloro-indole carboxylates.

Part 3: Data Presentation and Interpretation

The data generated from the aforementioned assays should be tabulated for clear comparison and interpretation. Below are examples of how to present the data for antiproliferative activity and enzyme inhibition.

Table 1: In Vitro Antiproliferative Activity of 5-Chloro-indole-2-carboxylate Derivatives
CompoundMean GI50 (nM) against four cancer cell lines*
Derivative 3a 35[3]
Derivative 3b 31[3]
Derivative 3e 29[3]
Erlotinib (Reference) 33[3]

*Cancer cell lines include A-549, MCF-7, Panc-1, and HT-29.

Table 2: EGFR Kinase Inhibitory Activity
CompoundEGFR IC50 (nM)
Derivative 5d 89 ± 6[6]
Derivative 5e 93 ± 8[6]
Derivative 5j 98 ± 8[6]
Erlotinib (Reference) 80 ± 5[6]

Conclusion

The chloro-indole carboxylate scaffold represents a highly promising starting point for the development of novel anticancer agents. The derivatives discussed herein demonstrate potent activity against key oncogenic targets such as EGFR, BRAF, and Mcl-1. The protocols and workflows provided in this guide offer a robust framework for the preclinical evaluation of these and other similar compounds. As research in this area continues, it is anticipated that further optimization of this scaffold will lead to the development of next-generation targeted therapies for a range of malignancies.

References

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Protocols for the N-Alkylation of Methyl 5-chloro-1H-indole-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

N-alkylated indoles represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] The strategic functionalization of the indole nitrogen is a cornerstone of drug discovery, enabling fine-tuning of a molecule's pharmacological profile. This guide provides a comprehensive technical overview and detailed, field-proven protocols for the N-alkylation of Methyl 5-chloro-1H-indole-7-carboxylate. This specific substrate is an increasingly important building block due to the influence of its electron-withdrawing substituents on chemical reactivity and metabolic stability. We will explore multiple synthetic strategies, from classic strong-base conditions to milder, more functional-group-tolerant methods, equipping researchers with the knowledge to select and execute the optimal procedure for their specific synthetic goals.

Chapter 1: Foundational Principles & Strategic Considerations

The Indole Core: A Primer on Reactivity

The indole ring system is an aromatic heterocycle composed of a benzene ring fused to a pyrrole ring.[3] The lone pair of electrons on the nitrogen atom participates in the 10-π electron aromatic system, which dictates its chemical behavior. The N-H proton is weakly acidic, with a pKa of approximately 16-17 in DMSO.[3] Deprotonation yields a nucleophilic indolate anion, which is the key reactive intermediate in N-alkylation reactions. While the C3 position is the most electronically nucleophilic carbon, selective functionalization at the nitrogen atom is readily achievable and often thermodynamically favored.[4]

Subject Substrate: Reactivity of this compound

The synthetic strategy for N-alkylation is critically dependent on the electronic nature of the indole scaffold. The target substrate, this compound, possesses two potent electron-withdrawing groups (EWGs): a chloro group at the 5-position and a methyl carboxylate group at the 7-position.

These substituents have two profound and opposing effects:

  • Increased N-H Acidity: The EWGs inductively pull electron density away from the pyrrole ring, stabilizing the resulting negative charge on the nitrogen after deprotonation. This significantly lowers the pKa of the N-H proton compared to unsubstituted indole, allowing for the use of a broader and milder range of bases for deprotonation.[5]

  • Decreased Nucleophilicity: The same electron-withdrawing effect that stabilizes the indolate anion also reduces its nucleophilic character. The delocalization of the negative charge makes the nitrogen a "softer," less reactive nucleophile. This may necessitate the use of more reactive alkylating agents or slightly more forcing reaction conditions (e.g., elevated temperatures) to achieve efficient conversion.[5]

For electron-deficient indoles such as this, N-alkylation is almost exclusively favored over C-alkylation, simplifying the product profile.[5]

Core Mechanism: The SN2 Pathway

The fundamental reaction pathway for N-alkylation with alkyl halides is a two-step process involving an SN2 mechanism.[6]

  • Deprotonation: A suitable base abstracts the acidic proton from the indole nitrogen, generating a resonance-stabilized indolate anion.

  • Nucleophilic Attack: The indolate anion acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), displacing the leaving group and forming the new N-C bond.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Indole Indole-NH + Base Indolate Indolate Anion + [Base-H]+ Indole->Indolate Indolate_ref Indolate Anion AlkylHalide R-X Product N-Alkyl Indole + X- Indolate_ref->Product

Caption: General mechanism for indole N-alkylation.

Selection of Reagents and Conditions

The success of the N-alkylation hinges on the judicious selection of the base, solvent, and alkylating agent.

  • Base Selection: The increased acidity of the substrate permits flexibility.

    • Strong Bases (NaH, KHMDS): These ensure rapid and irreversible deprotonation, driving the reaction to completion. Sodium hydride is a classic choice, though it requires careful handling due to its pyrophoric nature.[1][6]

    • Carbonate Bases (K₂CO₃, Cs₂CO₃): These are milder, safer, and often sufficient for activating electron-deficient indoles. Cesium carbonate (Cs₂CO₃) is particularly effective, as the large, soft cesium cation promotes dissociation, leading to a more "naked" and reactive indolate anion.

    • Organic Bases (DBU): 1,8-Diazabicyclo[5.4.0]undec-7-ene is a non-nucleophilic organic base that can be effective in certain contexts, particularly in iridium-catalyzed allylations.[5]

  • Solvent Selection: Polar aprotic solvents are standard as they effectively solvate the cation of the base without interfering with the nucleophile.

    • DMF (N,N-Dimethylformamide): An excellent solvent with a high boiling point, allowing for a wide range of reaction temperatures.

    • THF (Tetrahydrofuran): A good choice for reactions with strong bases like NaH, particularly at lower temperatures.

    • Acetonitrile (MeCN): Another versatile option, often used with carbonate bases.

  • Alkylating Agent: The reactivity order for alkyl halides is I > Br > Cl. Alkyl iodides are the most reactive but may be less stable or more expensive. Alkyl bromides offer a good balance of reactivity and stability and are commonly used.

Chapter 2: Recommended Experimental Protocols

Protocol 2.1: Classic N-Alkylation using Sodium Hydride (NaH)

This protocol is robust and highly effective, especially for less reactive alkylating agents like alkyl chlorides or secondary bromides. It ensures complete deprotonation of the indole nitrogen prior to the addition of the electrophile.

Principle: An irreversible deprotonation with a strong hydride base followed by SN2 displacement. This is a standard and reliable method for indole N-alkylation.[1][6]

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, septa, syringes

Procedure (Step-by-Step):

  • Setup: Under a nitrogen or argon atmosphere, add this compound (1.0 equiv) to a dry round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous DMF (or THF) to achieve a concentration of approximately 0.1-0.2 M.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.2 equiv, 60% dispersion) portion-wise. Caution: Hydrogen gas is evolved.

  • Activation: Allow the suspension to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30-45 minutes. The evolution of gas should cease, and the solution may become clearer.

  • Alkylation: Cool the mixture back to 0 °C. Add the alkyl halide (1.1 equiv) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Quenching: Once the reaction is complete, cool the flask in an ice bath and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure N-alkylated product.

Protocol 2.2: Mild N-Alkylation using Cesium Carbonate (Cs₂CO₃)

This method is advantageous for its operational simplicity, milder conditions, and tolerance for sensitive functional groups. It avoids the use of pyrophoric hydrides.

Principle: A solid-liquid phase reaction where the highly effective cesium carbonate facilitates deprotonation of the acidic indole N-H.

Materials:

  • This compound

  • Cesium carbonate (Cs₂CO₃) (1.5 - 2.0 equiv)

  • Alkyl bromide or iodide (1.2 equiv)

  • Anhydrous DMF or Acetonitrile

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (Step-by-Step):

  • Setup: To a round-bottom flask, add this compound (1.0 equiv) and cesium carbonate (1.5 equiv).

  • Reagent Addition: Add anhydrous DMF or acetonitrile to achieve a concentration of ~0.1 M, followed by the addition of the alkyl halide (1.2 equiv).

  • Reaction: Stir the suspension vigorously at room temperature or heat to 50-80 °C. The reaction is typically complete within 3-12 hours. Monitor progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Filter off the inorganic salts through a pad of Celite, washing the pad with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, dilute with additional ethyl acetate, and wash with water (3x) and brine (1x). This removes the residual DMF.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.

  • Purification: Purify the crude product via flash column chromatography.

Protocol 2.3: N-Alkylation with Alcohols via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for forming C-O, C-N, and C-S bonds. It allows for the direct use of an alcohol as the alkylating agent, proceeding with an inversion of stereochemistry at the alcohol's carbon center. It is particularly effective for acidic N-H bonds.[7][8][9]

Principle: The alcohol is activated by triphenylphosphine (PPh₃) and an azodicarboxylate, converting the hydroxyl group into a good leaving group, which is then displaced by the indolate nucleophile.

Materials:

  • This compound

  • Primary or secondary alcohol (1.2-1.5 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)

  • Anhydrous THF or Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure (Step-by-Step):

  • Setup: Under a nitrogen atmosphere, dissolve this compound (1.0 equiv), the alcohol (1.2 equiv), and PPh₃ (1.5 equiv) in anhydrous THF in a dry round-bottom flask.

  • Activation/Reaction: Cool the solution to 0 °C in an ice bath. Add DIAD (or DEAD) (1.5 equiv) dropwise over 10-15 minutes. A color change and/or formation of a precipitate is often observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-24 hours. Monitor by TLC or LC-MS.

  • Concentration: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: The primary challenge of the Mitsunobu reaction is purification. The crude product will contain triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct. Direct purification by flash column chromatography is the most common method to isolate the desired N-alkylated indole.

Chapter 3: Data & Workflow Visualization

Comparison of N-Alkylation Protocols
ParameterProtocol 2.1 (NaH)Protocol 2.2 (Cs₂CO₃)Protocol 2.3 (Mitsunobu)
Base Sodium Hydride (Strong)Cesium Carbonate (Mild)N/A (Redox-neutral)
Alkylating Agent Alkyl Halide/TosylateAlkyl Halide (Br, I pref.)Alcohol
Solvent DMF, THFDMF, AcetonitrileTHF, DCM, Toluene
Temperature 0 °C to 50 °CRoom Temp. to 80 °C0 °C to Room Temp.
Pros - Highly reliable & robust- Drives reaction to completion- Good for unreactive electrophiles- Operationally simple & safer- Good functional group tolerance- Easy workup- Uses alcohols directly- Inversion of stereochemistry- Mild conditions
Cons - NaH is pyrophoric- Requires anhydrous conditions- Strong base limits substrates- Can be slower- Cs₂CO₃ is expensive- Requires heating for less reactive halides- Stoichiometric byproducts- Purification can be difficult- Azodicarboxylates are hazardous
Visualized Workflows

General Experimental Workflow for N-Alkylation

G Setup 1. Reaction Setup (Inert Atmosphere) Reaction 2. Reagent Addition & Reaction Setup->Reaction Monitor 3. Monitor Progress (TLC / LC-MS) Reaction->Monitor Quench 4. Reaction Quench Monitor->Quench Workup 5. Aqueous Workup & Extraction Quench->Workup Purify 6. Drying & Concentration Workup->Purify Analyze 7. Purification (Chromatography) Purify->Analyze Final 8. Characterization (NMR, MS) Analyze->Final

Caption: Standard laboratory workflow for synthesis.

Simplified Mitsunobu Reaction Mechanism

G cluster_activation Activation cluster_sn2 SN2 Displacement ROH R-OH Betaine [Ph3P+-O-N-N-COOR'] Betaine ROH->Betaine PPh3 PPh3 PPh3->Betaine DIAD DIAD DIAD->Betaine IndoleNH Indole-NH Product Indole-N-R IndoleNH->Product Phosphonium [R-O-P+Ph3] Betaine->Phosphonium Proton transfer Phosphonium->Product

Caption: Key steps in the Mitsunobu reaction pathway.

Chapter 4: Safety & Handling Precautions

  • Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere (N₂ or Ar) and in an anhydrous solvent. Quench excess NaH carefully with a proton source like isopropanol or ammonium chloride at low temperatures.

  • Alkylating Agents: Alkyl halides (iodomethane, benzyl bromide) are toxic, lachrymatory, and potential carcinogens. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Solvents (DMF, THF): DMF is a suspected reproductive toxin. Avoid inhalation and skin contact. Anhydrous THF can form explosive peroxides upon storage; always use freshly distilled or inhibitor-free anhydrous grades.

  • Azodicarboxylates (DEAD, DIAD): These reagents are toxic and potentially explosive, especially when heated or subjected to shock. Handle with care and store at cool temperatures.

References

  • Skonieczny, K., & Dąbrowska, K. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. [Link]

  • Shieh, W. C., & Dell, S. (2002). U.S. Patent No. US7067676B2 - N-alkylation of indole derivatives.
  • Kim, D., & Sigman, M. S. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Journal of the American Chemical Society. [Link]

  • Wang, Z., & Buchwald, S. L. (2019). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Journal of the American Chemical Society. [Link]

  • Mátyus, P., et al. (2021). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 26(15), 4434. [Link]

  • Procter, D. J., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Advances, 10(73), 44883-44890. [Link]

  • Ling, L., et al. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Advances, 7(45), 28224-28228. [Link]

  • Chem Help ASAP. (2019). in the chemical literature: N-alkylation of an indole [Video]. YouTube. [Link]

  • PubChem. (n.d.). 5-Chloroindole. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Reddy, T. R., & Sridhar, B. (2021). A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes. Organic Letters, 23(6), 2108–2112. [Link]

  • Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406. [Link]

  • Wikipedia contributors. (2024, January 15). Indole. Wikipedia. [Link]

  • Mitsunobu, O. (1997). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 97(2), 481-510. [Link]

  • Trost, B. M., & Toste, F. D. (2010). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Journal of the American Chemical Society. [Link]

  • Ciamala, K. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(16), 4935. [Link]

  • Bandini, M., et al. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. Chemistry, 16(44), 13046-53. [Link]

  • PubChem. (n.d.). Indole. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. University of Lucknow. [Link]

  • Chen, J., et al. (2022). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters, 24(1), 169–174. [Link]

  • ResearchGate. (2020). N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. [Link]

  • Buchwald, S. L., & Antilla, J. C. (2001). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 123(31), 7701–7709. [Link]

Sources

Application Note & Protocol: A Scalable Synthesis of Methyl 5-chloro-1H-indole-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Indole Core in Drug Discovery

The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged pharmacophore" due to its prevalence in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and geometric structure allow it to interact with a wide range of biological targets, leading to diverse therapeutic activities. Functionalized indoles, particularly those bearing electron-withdrawing groups, serve as highly versatile intermediates in the synthesis of complex molecular architectures.[3]

Methyl 5-chloro-1H-indole-7-carboxylate is a key heterocyclic building block. The strategic placement of the chloro group at the C5 position and the methyl carboxylate at the C7 position provides two orthogonal points for further chemical modification, making it an invaluable precursor for generating libraries of novel compounds in drug discovery programs, particularly in the development of anti-inflammatory and anti-cancer agents.[1]

This application note provides a robust and scalable protocol for the synthesis of this compound, designed for researchers in both academic and industrial settings. The chosen synthetic route, the Leimgruber–Batcho indole synthesis, is renowned for its operational simplicity, use of readily available starting materials, and amenability to large-scale production.

Synthetic Strategy: The Leimgruber–Batcho Approach

Several classical and modern methods exist for indole synthesis, including the Fischer, Bartoli, and various metal-catalyzed cross-coupling strategies.[2][3] For the scale-up of the specifically substituted target molecule, the Leimgruber–Batcho synthesis offers a distinct advantage in regiocontrol and process safety. This strategy avoids the high temperatures and strongly acidic conditions of the Fischer synthesis and the need for expensive metal catalysts.

Our synthetic approach begins with the commercially available Methyl 4-chloro-2-methyl-6-nitrobenzoate . The core of the synthesis involves a two-step sequence:

  • Enamine Formation: The ortho-methyl group of the starting material is activated by the nitro group, allowing it to condense with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction forms a stable (E)-β-dimethylamino-2-nitrostyrene derivative (enamine). This step is critical as it constructs the C2-C3 bond of the future indole ring.

  • Reductive Cyclization: The nitro group of the enamine intermediate is then selectively reduced, typically via catalytic hydrogenation. The resulting amine undergoes spontaneous intramolecular cyclization with the elimination of dimethylamine to form the aromatic indole ring. Catalysts like Palladium on carbon (Pd/C) or Raney Nickel are highly effective. For scalability and to avoid potential dehalogenation, Raney Nickel is an excellent choice.[4]

This sequence is highly convergent and minimizes the formation of side products, simplifying purification at a larger scale.

Process Workflow and Mechanism

The overall workflow is designed for efficiency and scalability, progressing from the starting material to the final purified product.

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Reductive Cyclization cluster_2 Step 3: Purification SM Methyl 4-chloro-2-methyl-6-nitrobenzoate Intermediate Enamine Intermediate SM->Intermediate Toluene, 110°C Reagent1 DMF-DMA Reagent1->Intermediate Product_Crude Crude Product Intermediate->Product_Crude H2 (50 psi) Catalyst Raney Nickel Catalyst->Product_Crude Solvent Methanol / THF Solvent->Product_Crude Workup Filtration (Celite) Product_Crude->Workup Recrystal Recrystallization Workup->Recrystal API Pure Methyl 5-chloro-1H- indole-7-carboxylate Recrystal->API

Caption: High-level workflow for the synthesis of the target compound.

The mechanism involves the initial formation of the enamine, followed by reduction of the nitro group to an amine, which rapidly cyclizes and eliminates dimethylamine to afford the aromatic indole.

G Start Ortho-nitrotoluene Derivative Enamine Enamine Start->Enamine + DMF-DMA Amino Amino Intermediate Enamine->Amino Reduction (H2/cat.) Indole Indole Product Amino->Indole Cyclization (- Me2NH)

Sources

Troubleshooting & Optimization

"troubleshooting low yield in Methyl 5-chloro-1H-indole-7-carboxylate synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 5-chloro-1H-indole-7-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important indole scaffold. In the following sections, we will address common challenges and frequently asked questions to help you troubleshoot low yields and other synthetic hurdles. Our approach is grounded in mechanistic principles and practical laboratory experience to ensure you can confidently navigate the complexities of this synthesis.

Introduction to Synthetic Challenges

The synthesis of polysubstituted indoles, such as this compound, presents a unique set of challenges. The electronic nature of the chloro and methyl carboxylate groups, combined with their positions on the indole ring, can significantly influence the outcome of classical indole syntheses. The 5-chloro substituent is an electron-withdrawing group that can deactivate the benzene ring, while the 7-carboxylate group also withdraws electron density, further impacting the nucleophilicity of the indole nucleus once formed. This guide will focus on troubleshooting two plausible and widely applicable synthetic strategies: the Hemetsberger-Knittel Synthesis and the Japp-Klingemann/Fischer Indole Synthesis .

Troubleshooting Guide: Common Issues and Solutions

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

I. Hemetsberger-Knittel Synthesis Approach

The Hemetsberger-Knittel synthesis is a powerful method for preparing indole-2-carboxylates, and with careful selection of starting materials, can be adapted for our target molecule. A potential route is outlined below.

Hemetsberger_Knittel 2-chloro-4-methylbenzaldehyde 2-chloro-4-methylbenzaldehyde Intermediate_azidoacrylate Ethyl (Z)-2-azido-3-(2-chloro-4-methylphenyl)acrylate 2-chloro-4-methylbenzaldehyde->Intermediate_azidoacrylate NaOEt, EtOH Ethyl azidoacetate Ethyl azidoacetate Ethyl azidoacetate->Intermediate_azidoacrylate Indole_ester Mixture of Ethyl 5-chloro-1H-indole-7-carboxylate and Ethyl 7-chloro-1H-indole-5-carboxylate Intermediate_azidoacrylate->Indole_ester Thermolysis (e.g., refluxing xylene) Target_ester This compound Indole_ester->Target_ester Separation & Transesterification Japp_Klingemann_Fischer Aniline 2-amino-4-chloro-6-methylbenzoic acid Diazonium Diazonium salt Aniline->Diazonium NaNO2, HCl Hydrazone Hydrazone intermediate Diazonium->Hydrazone Coupling beta_ketoester Ethyl 2-methylacetoacetate beta_ketoester->Hydrazone Indole_product Ethyl 5-chloro-1H-indole-7-carboxylate-2-carboxylic acid Hydrazone->Indole_product Acid-catalyzed cyclization (e.g., PPA, H2SO4) Target_ester This compound Indole_product->Target_ester Decarboxylation & Transesterification

Technical Support Center: Optimization of Reaction Conditions for Indole-7-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of indole-7-carboxylate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic challenge. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions and troubleshooting common issues. Our approach is grounded in mechanistic understanding to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high regioselectivity for the C7 position in indole synthesis so challenging?

A: The inherent electronic properties of the indole ring make electrophilic substitution and metalation reactions strongly favor the electron-rich C3 position. The C7 position is both sterically more hindered and electronically less active, presenting a significant hurdle for selective functionalization. Overcoming this intrinsic preference is the primary challenge in developing a robust synthesis for indole-7-carboxylates.[1]

Q2: What are the most common synthetic strategies to introduce a carboxylate group at the C7 position of an indole?

A: Several strategies can be employed, each with its own set of advantages and challenges:

  • Palladium-Catalyzed C-H Functionalization: This is a modern and powerful approach that allows for the direct introduction of functional groups at the C7 position. It often requires a directing group on the indole nitrogen to steer the palladium catalyst to the desired position.[1]

  • Larock Indole Synthesis: This palladium-catalyzed heteroannulation reaction between a 2-iodoaniline derivative and an alkyne is a versatile method for constructing 2,3-disubstituted indoles. By starting with a 3-amino-2-iodobenzamide, a carboxamide group can be directly incorporated at the C7 position.[2]

  • Functionalization of a Pre-functionalized Indole: This involves starting with an indole that already has a handle at the C7 position, such as a halogen, which can then be converted to a carboxylate through reactions like metal-catalyzed carbonylation.[3][4]

Q3: My reaction yield is consistently low. What are the first parameters I should investigate?

A: Low yields in indole synthesis can often be traced back to a few key factors. Systematically investigating the following is a good starting point:

  • Purity of Starting Materials: Impurities in your aniline, alkyne, or other reagents can lead to unwanted side reactions and catalyst deactivation.[5]

  • Reaction Temperature and Time: These parameters are critical and often need to be empirically optimized for each specific substrate.[5] Insufficient time or temperature can lead to incomplete conversion, while excessive heat can cause decomposition of starting materials or products.[6]

  • Catalyst and Ligand Choice: For palladium-catalyzed reactions, the choice of palladium source, ligand, and any additives is crucial for both yield and selectivity.

  • Solvent Selection: The solvent can significantly impact the solubility of reagents, the stability of intermediates, and the overall reaction rate.[6]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of indole-7-carboxylates, providing potential causes and actionable solutions.

Problem 1: Poor or No C7-Regioselectivity in Palladium-Catalyzed C-H Functionalization

Symptoms:

  • You observe functionalization at other positions of the indole ring, primarily C2 or C3.

  • A complex mixture of products is obtained, making purification difficult.

Potential Causes & Solutions:

CauseScientific RationaleTroubleshooting Steps
Ineffective Directing Group The directing group on the indole nitrogen is crucial for guiding the palladium catalyst to the C7 position. A weakly coordinating or sterically mismatched directing group will fail to override the intrinsic C3-selectivity of the indole ring.[1]- Select a strongly coordinating directing group: Groups like methylsulfonyl have been shown to be effective in directing C7-acyloxylation.[1] - Experiment with different directing groups: Systematically screen a variety of directing groups (e.g., acetyl, tosyl) to find the optimal one for your specific substrate.
Incorrect Ligand Choice The ligand plays a critical role in modulating the reactivity and selectivity of the palladium catalyst. An inappropriate ligand may not effectively facilitate the C-H activation step at the C7 position.- Screen a panel of ligands: Evaluate different classes of ligands (e.g., phosphines, pyridone-based ligands) to identify one that promotes C7-selectivity.[1] - Optimize ligand-to-metal ratio: The stoichiometry of the ligand relative to the palladium catalyst can significantly impact the reaction outcome.
Suboptimal Palladium Source Different palladium sources can exhibit varying reactivity and can influence the formation of byproducts.- Test different palladium precursors: Compare the results using Pd(OAc)₂, Pd(MeCN)₄(OTf)₂, or other common palladium sources. For instance, Pd(MeCN)₄(OTf)₂ has been shown to suppress C2,C3-diacetoxylation byproducts in some cases.[1]
Problem 2: Low Yield in Larock Indole Synthesis for Indole-7-Carboxamides

Symptoms:

  • The reaction stalls, with significant amounts of starting material remaining even after extended reaction times.

  • The desired product is formed in low yield, accompanied by the formation of decomposition products.

Potential Causes & Solutions:

CauseScientific RationaleTroubleshooting Steps
Catalyst Deactivation The palladium catalyst can be deactivated by impurities in the starting materials or by side reactions.- Ensure purity of reagents: Use freshly purified 3-amino-2-iodobenzamide and alkyne. - Degas the solvent: Oxygen can oxidize the palladium catalyst, leading to deactivation. Thoroughly degas the solvent before use. - Increase catalyst loading: A modest increase in the catalyst loading (e.g., from 5 mol% to 10 mol%) may compensate for some deactivation.
Suboptimal Base The base is essential for the catalytic cycle, and its strength and solubility can significantly affect the reaction rate.- Screen different bases: Evaluate inorganic bases like K₂CO₃, Cs₂CO₃, or organic bases such as Et₃N or DBU.[2] - Ensure the base is anhydrous: Water can interfere with the reaction and should be minimized.
Incorrect Solvent or Temperature The solvent and temperature affect the solubility of the reagents and the rate of the reaction.- Choose an appropriate high-boiling solvent: Anhydrous DMF is commonly used for Larock indole synthesis.[2] - Optimize the reaction temperature: A typical temperature range is 80-100 °C.[2] Systematically vary the temperature to find the optimal balance between reaction rate and product stability.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed C7-Acyloxylation

This protocol is adapted from a general method for the direct C7-acyloxylation of indoles and should be optimized for specific substrates.[1]

  • To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add the N-methylsulfonyl-protected indole (0.2 mmol), Pd(MeCN)₄(OTf)₂ (10 mol%), and a pyridone-based ligand (30 mol%).

  • Add the carboxylic acid (1.5 equivalents) and acetic anhydride (0.2 mL of a 5:3 mixture with the carboxylic acid).

  • Heat the reaction mixture to 50 °C and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and purify by column chromatography on silica gel.

Protocol 2: Larock Indole Synthesis for 2,3-Disubstituted Indole-7-Carboxamides

This protocol is based on the synthesis of novel indole-7-carboxamides.[2]

  • To a dry Schlenk flask under an inert atmosphere, add 3-amino-2-iodobenzamide (1.0 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.05 mmol).

  • Add anhydrous DMF (5-10 mL) to the flask.

  • Add the substituted alkyne (2.0-2.5 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into deionized water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Key Concepts

Troubleshooting Workflow for Low Yield in Indole Synthesis

Troubleshooting_Workflow start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity incomplete_conversion Incomplete Conversion? check_purity->incomplete_conversion optimize_temp_time Optimize Reaction Temperature & Time screen_catalyst Screen Catalyst & Ligand optimize_temp_time->screen_catalyst screen_solvent Screen Solvents screen_catalyst->screen_solvent decomposition Check for Decomposition screen_solvent->decomposition decomposition->optimize_temp_time Yes (Lower Temp) success Yield Improved decomposition->success No incomplete_conversion->optimize_temp_time Yes incomplete_conversion->decomposition No

Caption: A systematic workflow for troubleshooting low yields in indole synthesis.

Conceptual Diagram of Palladium-Catalyzed C7-Functionalization

C7_Functionalization Indole Indole Substrate N-Directing Group Intermediate C7-Palladated Intermediate Indole->Intermediate C-H Activation Catalyst Pd(II) Catalyst Ligand Catalyst->Intermediate Coordination Product C7-Functionalized Indole Intermediate->Product Reductive Elimination Product->Catalyst Catalyst Regeneration

Sources

Technical Support Center: Synthesis of Methyl 5-chloro-1H-indole-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of Methyl 5-chloro-1H-indole-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis of this important indole derivative. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to diagnose and resolve synthetic hurdles.

Introduction to the Synthesis of this compound

The synthesis of substituted indoles is a cornerstone of medicinal chemistry and drug discovery. This compound, with its specific substitution pattern, presents a unique set of challenges. The presence of both an electron-withdrawing chloro group and a carboxylate group on the benzene ring significantly influences the reactivity and potential side reactions during synthesis.

The most common and versatile method for the synthesis of such indole derivatives is the Fischer indole synthesis .[1][2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and a ketone or aldehyde.[1][2]

This guide will focus primarily on troubleshooting the Fischer indole synthesis for this compound, while also addressing other potential side reactions that may occur during the overall synthetic sequence.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted in a question-and-answer format to directly address specific problems you may encounter in the lab.

Low or No Yield of the Desired Product

Q1: I am getting a very low yield, or no desired product at all. What are the likely causes?

A1: Low or no yield in a Fischer indole synthesis can stem from several factors, often related to the stability of intermediates and the reaction conditions. Here’s a breakdown of potential causes and solutions:

  • Incomplete Hydrazone Formation: The first step is the formation of the phenylhydrazone from 3-chloro-5-carboxyphenylhydrazine and a suitable pyruvate derivative (e.g., methyl pyruvate).

    • Troubleshooting:

      • Purity of Starting Materials: Ensure the purity of your phenylhydrazine and pyruvate starting materials. Impurities can lead to unwanted side reactions.

      • pH Control: The condensation to form the hydrazone is pH-sensitive. While the subsequent cyclization is acid-catalyzed, the initial condensation is often favored under slightly acidic to neutral conditions. You can form the hydrazone separately before introducing the strong acid catalyst for the cyclization.

  • N-N Bond Cleavage: The[3][3]-sigmatropic rearrangement is the key step in the Fischer indole synthesis.[1][2] However, a competing side reaction is the cleavage of the N-N bond in the protonated hydrazone or enehydrazine intermediate. This is particularly problematic with phenylhydrazines bearing electron-withdrawing groups, which can destabilize the transition state for the desired rearrangement.[4]

    • Troubleshooting:

      • Choice of Acid Catalyst: While strong acids are needed, excessively harsh conditions can promote N-N bond cleavage. A systematic screening of both Brønsted acids (e.g., polyphosphoric acid (PPA), sulfuric acid, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) is recommended to find the optimal balance.[1][5]

      • Temperature Control: High temperatures can favor decomposition pathways. Try running the reaction at the lowest effective temperature.

  • Incomplete Cyclization: The reaction may stall at the phenylhydrazone or diimine intermediate without proceeding to the final indole product.

    • Troubleshooting:

      • Increase Acid Strength or Temperature: If you are isolating unreacted starting materials or the hydrazone intermediate, a stronger acid or higher temperature may be required to overcome the activation energy for the cyclization. However, be mindful of the potential for increased side reactions. A gradual increase in temperature is advisable.

Formation of Impurities and Side Products

Q2: I am observing multiple spots on my TLC plate. What are the possible side products?

A2: The formation of multiple products is a common challenge. Here are the most likely side products and how to identify and minimize them:

  • Regioisomers: The Fischer indole synthesis can potentially yield two different regioisomers if the starting phenylhydrazine is meta-substituted. In the case of 3-chloro-5-carboxyphenylhydrazine, cyclization can occur at either the C2 or C6 position of the benzene ring relative to the hydrazine moiety.

    • Expected Isomers:

      • This compound (Desired Product)

      • Methyl 7-chloro-1H-indole-5-carboxylate (Isomeric Impurity)

    • Troubleshooting and Identification:

      • Steric Hindrance: The regioselectivity is influenced by steric and electronic factors. The bulky carboxylate group may sterically hinder cyclization at the adjacent position, potentially favoring the formation of the desired 7-carboxylate isomer.

      • Spectroscopic Analysis: Careful analysis of ¹H and ¹³C NMR spectra is crucial to distinguish between the isomers. The coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer.

      • Chromatographic Separation: Separation of these isomers can be challenging but may be achieved using high-performance liquid chromatography (HPLC) or careful column chromatography with an optimized solvent system.

  • Decarboxylation Product: Indole-7-carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures in the presence of acid.

    • Side Product: 5-Chloro-1H-indole

    • Troubleshooting:

      • Reaction Temperature: Use the lowest possible temperature for the cyclization step.

      • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.

  • Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic workup conditions.[6]

    • Side Product: 5-Chloro-1H-indole-7-carboxylic acid

    • Troubleshooting:

      • Workup Conditions: Use neutral or mildly acidic/basic conditions during the workup. If an aqueous workup is necessary, perform it at low temperatures and for a minimal amount of time.

      • Purification: The carboxylic acid can usually be separated from the ester by column chromatography or by an acid-base extraction.

  • Dimers and Oligomers: Indoles are electron-rich heterocycles and can undergo acid-catalyzed dimerization or oligomerization, especially under harsh conditions.[7][8]

    • Troubleshooting:

      • Concentration: Running the reaction at a lower concentration can disfavor intermolecular side reactions.

      • Temperature and Acidity: Milder acid catalysts and lower temperatures will reduce the propensity for polymerization.

  • Dehalogenation: Catalytic hydrogenation, if used in a subsequent step (e.g., to reduce another functional group), can sometimes lead to the cleavage of the C-Cl bond.

    • Side Product: Methyl 1H-indole-7-carboxylate

    • Troubleshooting:

      • Catalyst Choice: The choice of catalyst and reaction conditions is critical. For example, using a less active catalyst or adding an acid to the reaction medium can sometimes suppress dehalogenation.[9]

Frequently Asked Questions (FAQs)

Q3: Which synthetic route is best for preparing this compound?

A3: The Fischer indole synthesis is generally the most direct and widely applicable method.[1][2] An alternative could be the Japp-Klingemann reaction to synthesize the necessary phenylhydrazone precursor, followed by the Fischer cyclization.[9][10]

Q4: How do the chloro and carboxylate substituents affect the Fischer indole synthesis?

A4: Both the chloro and carboxylate groups are electron-withdrawing. Electron-withdrawing groups on the phenylhydrazine ring generally make the Fischer indole synthesis more challenging by disfavoring the key[3][3]-sigmatropic rearrangement step.[4] This often necessitates harsher reaction conditions (stronger acid, higher temperature), which in turn can increase the likelihood of side reactions like N-N bond cleavage and decomposition.

Q5: What is a good starting point for reaction conditions for the Fischer indole synthesis of this molecule?

A5: A good starting point would be to react 3-chloro-5-carboxyphenylhydrazine hydrochloride with one equivalent of methyl pyruvate. For the cyclization, a common and effective acid catalyst is polyphosphoric acid (PPA) at a temperature range of 80-120 °C. Alternatively, a mixture of acetic acid and sulfuric acid can be used. It is crucial to monitor the reaction by TLC to optimize the reaction time and temperature.

Q6: How can I purify the final product?

A6: Purification will likely involve a combination of techniques:

  • Aqueous Workup: After the reaction, the mixture is typically quenched with ice water and neutralized.

  • Extraction: The product is then extracted into an organic solvent like ethyl acetate.

  • Column Chromatography: This is usually necessary to separate the desired product from any regioisomers and other side products. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point for elution.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can provide highly pure material.

Experimental Protocols

Representative Protocol: Fischer Indole Synthesis

  • Hydrazone Formation (Optional, but recommended):

    • In a round-bottom flask, dissolve 3-chloro-5-carboxyphenylhydrazine hydrochloride (1.0 eq) in ethanol.

    • Add methyl pyruvate (1.05 eq) and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates complete formation of the hydrazone.

    • The hydrazone can be isolated by filtration or used directly in the next step after removal of the solvent under reduced pressure.

  • Cyclization:

    • To the crude hydrazone, add polyphosphoric acid (PPA) (typically 10-20 times the weight of the hydrazone).

    • Heat the mixture with stirring to 80-100 °C.

    • Monitor the reaction progress by TLC. The reaction time can vary from 30 minutes to several hours.

    • Once the reaction is complete, cool the mixture to room temperature.

  • Workup and Purification:

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the aqueous solution with a base such as sodium hydroxide or sodium bicarbonate until a precipitate forms.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Visualizing Potential Side Reactions

To better understand the potential side reactions, the following diagrams illustrate the key pathways.

Fischer Indole Synthesis and Regioisomer Formation

fischer_indole_synthesis cluster_start Starting Materials cluster_products Products Hydrazine 3-Chloro-5-carboxyphenylhydrazine Hydrazone Phenylhydrazone Intermediate Hydrazine->Hydrazone Pyruvate Methyl Pyruvate Pyruvate->Hydrazone Enehydrazine Enehydrazine Tautomer Hydrazone->Enehydrazine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement Diimine Diimine Intermediate Rearrangement->Diimine Cyclization Cyclization & Aromatization Diimine->Cyclization Desired_Product Methyl 5-chloro-1H- indole-7-carboxylate Cyclization->Desired_Product Favored Pathway Isomer Methyl 7-chloro-1H- indole-5-carboxylate Cyclization->Isomer Potential Side Product

Caption: Fischer indole synthesis pathway showing the formation of the desired product and a potential regioisomeric side product.

Common Side Reaction Pathways

side_reactions cluster_side Side Reactions Start Reaction Intermediate (e.g., Protonated Hydrazone) NN_Cleavage N-N Bond Cleavage Start->NN_Cleavage Desired_Pathway Desired Cyclization Pathway Start->Desired_Pathway Decarboxylation Decarboxylation Hydrolysis Ester Hydrolysis Dimerization Dimerization/ Oligomerization Desired_Pathway->Decarboxylation High Temp. Desired_Pathway->Hydrolysis Acid/Base Workup Desired_Pathway->Dimerization Harsh Acid

Caption: Overview of common side reaction pathways that can compete with the desired indole formation.

Quantitative Data Summary

While specific yield data for the target molecule is not available, the following table summarizes the typical impact of substituents on the Fischer indole synthesis.

Substituent on PhenylhydrazineEffect on Reaction RateCommon Side ReactionsTypical Yields
Electron-Donating Groups (e.g., -OCH₃)AcceleratesN-N bond cleavage can still occurModerate to High
Electron-Withdrawing Groups (e.g., -Cl, -COOH)HindersN-N bond cleavage, incomplete reactionLow to Moderate
Sterically Bulky GroupsCan influence regioselectivityIncomplete reactionVariable

References

  • Fischer, E. (1883). Ueber die Hydrazinverbindungen. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245. [Link]

  • Wikipedia. (2023). Fischer indole synthesis. [Link]

  • Organic Syntheses. (1977). 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. Org. Synth. 1977, 56, 72. [Link]

  • Hughes, D. L. (1993). The Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]

  • Wikipedia. (2023). Japp–Klingemann reaction. [Link]

  • Chemistry LibreTexts. (2022). Hydrolysis of Esters. [Link]

  • Svobodová, E., & Králová, J. (2008). Oligomerization of Indole Derivatives with Incorporation of Thiols. Molecules, 13(8), 1735–1746. [Link]

  • Sridharan, V., Perumal, S., & Avendaño, C. (2006). Bischler-Möhlau Indole Synthesis. In Name Reactions in Heterocyclic Chemistry (pp. 183-193). John Wiley & Sons, Inc. [Link]

  • Ferreira, G. A. L., & da Silva, F. C. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(83), 52753-52777. [Link]

Sources

Technical Support Center: Methyl 5-chloro-1H-indole-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Methyl 5-chloro-1H-indole-7-carboxylate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for enhancing the purity of this important indole intermediate. Our guidance is grounded in established chemical principles and field-proven insights to ensure you can confidently address challenges in your synthetic workflow.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and purification of this compound.

Question 1: My crude product is highly colored (e.g., dark brown, pink, or yellow). What causes this and how can I fix it?

Answer: Discoloration in indole synthesis is a frequent observation and typically points to the presence of oxidized species or polymeric impurities.[1] Indole rings, particularly those with electron-donating groups, can be sensitive to air and acid, leading to the formation of colored byproducts.

  • Causality: The indole nucleus can undergo oxidation or acid-catalyzed polymerization.[2] Trace amounts of acid left from the synthesis (e.g., from a Fischer indole synthesis) or prolonged exposure to air during workup and storage can accelerate this degradation. The color can sometimes be an indicator of residual starting materials or specific side-products from the reaction.

  • Troubleshooting Steps:

    • Neutralizing Workup: Ensure your aqueous workup thoroughly neutralizes any acid catalysts used in the reaction. A wash with a mild base like saturated sodium bicarbonate solution is recommended before solvent evaporation.

    • Decolorizing Carbon: For moderate discoloration, activated charcoal can be effective. After dissolving your crude product in a suitable solvent for recrystallization, add a small amount of activated charcoal (typically 1-2% w/w), heat the mixture gently for a few minutes, and then perform a hot filtration to remove the carbon before allowing the solution to cool for crystallization.

    • Inert Atmosphere: During purification and handling, using an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.[3]

    • Chromatography: If discoloration is severe and persists after recrystallization attempts, column chromatography is the most effective method for separating the desired product from these colored impurities.

Question 2: My NMR analysis shows the presence of the starting materials or a dehalogenated version of my product. What is the best purification strategy?

Answer: The presence of starting materials or process-related impurities, such as a des-chloro species, is a common challenge.[4][5] The choice of purification method depends on the physical properties of these impurities relative to your target compound.

  • Causality of Dehalogenation: Dehalogenation can occur during certain reaction steps, particularly in catalytic hydrogenations or reactions involving strong bases or certain metal catalysts at elevated temperatures.[5]

  • Purification Strategy:

    • Assess Polarity Difference: Use Thin Layer Chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate mixtures) to determine the polarity difference between your desired product and the impurities.

    • Recrystallization: If the impurities have significantly different solubility profiles from your product, recrystallization is a highly effective and scalable purification method.[6][7] Experiment with different solvents to find one in which the product is sparingly soluble at room temperature but highly soluble when hot, while the impurities are either very soluble or insoluble at all temperatures.

    • Column Chromatography: If TLC analysis shows that the impurities have very similar polarity (close Rf values) to your product, column chromatography will be necessary. This technique offers higher resolving power to separate closely related compounds.[8]

Question 3: I am struggling to achieve high purity (>99%) even after a first-pass purification. What advanced techniques can I employ?

Answer: Achieving very high purity often requires a multi-step purification approach or optimization of a single technique.

  • Causality: A single purification step may not be sufficient to remove all impurities, especially if they are structurally similar to the product or present in significant quantities.

  • Advanced Strategies:

    • Sequential Recrystallization: Performing a second recrystallization, potentially with a different solvent system, can often remove residual impurities left after the first pass.

    • Trituration: If the crude product is an oil or a semi-solid, trituration can be effective. This involves stirring the crude material in a solvent in which the desired product is poorly soluble, but the impurities are soluble.[9] The solid product can then be collected by filtration. A common solvent for this is cold diethyl ether or a hexane/ether mixture.

    • Preparative HPLC: For the highest possible purity, especially on a smaller scale, semi-preparative or preparative High-Performance Liquid Chromatography (HPLC) is the gold standard.[10] It offers the best resolution for separating very similar compounds.

Question 4: How can I confirm the purity and identity of my final product?

Answer: Confirming the purity and structural integrity of your final compound is a critical final step. A combination of analytical techniques should be used.

  • Recommended Analytical Methods:

    • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities, even at low levels.

    • HPLC/UPLC: This is one of the most powerful techniques for quantitative purity assessment.[11][12] Using a validated method, you can determine the purity as a percentage of the main peak area.

    • Mass Spectrometry (MS): Confirms the molecular weight of your compound. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition.[10]

    • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities tend to broaden and depress the melting point.

Visualized Purification Workflow

The choice between recrystallization and chromatography depends on the initial purity and complexity of the crude product. This workflow diagram illustrates the decision-making process.

PurificationWorkflow A Crude Methyl 5-chloro-1H- indole-7-carboxylate B Assess Purity & Impurity Profile (TLC, ¹H NMR) A->B C Decision Point B->C F High Purity (>90%) Impurities have different polarity C->F Condition A G Low Purity (<90%) Complex mixture or impurities with similar polarity C->G Condition B D Recrystallization I Analyze Purity (HPLC, NMR, MP) D->I E Column Chromatography E->I F->D G->E H Final Product (>99% Purity) I->H

Caption: Decision workflow for selecting the appropriate purification method.

Detailed Purification Protocols

Protocol 1: Recrystallization

Recrystallization is an effective technique for purifying crystalline solids by leveraging differences in solubility.[6]

Step-by-Step Methodology:

  • Solvent Selection:

    • Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexane/ethyl acetate mixtures).

    • The ideal solvent will fully dissolve the compound when hot but result in poor solubility when cold. For many indole esters, a mixture of an alcohol and water, or an ester and a hydrocarbon (e.g., ethyl acetate/hexane) works well.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid. This is crucial for maximizing yield.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat source and add a small amount of activated charcoal.

    • Gently swirl and heat the mixture for 2-5 minutes.

  • Hot Filtration (Required if charcoal was used):

    • Quickly filter the hot solution through a fluted filter paper in a pre-warmed funnel to remove the charcoal or any insoluble impurities. This step prevents premature crystallization.

  • Crystallization:

    • Allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[9]

  • Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[13]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying:

    • Dry the purified crystals under vacuum to remove all residual solvent.

Protocol 2: Flash Column Chromatography

This technique is used to separate compounds based on their differential adsorption to a stationary phase.

Step-by-Step Methodology:

  • Stationary and Mobile Phase Selection:

    • Stationary Phase: Silica gel is the standard choice for compounds of this polarity.

    • Mobile Phase (Eluent): Use TLC to find a solvent system that gives your desired product an Rf value of approximately 0.25-0.35. A good starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles or cracks.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate).

    • Adsorb this solution onto a small amount of silica gel by evaporating the solvent. This is known as "dry loading" and typically results in better separation.

    • Carefully add the dried silica with the adsorbed sample to the top of the packed column.

  • Elution:

    • Begin eluting with a low-polarity solvent system (e.g., 95:5 hexane/ethyl acetate).

    • Gradually increase the polarity of the eluent (gradient elution) to move your compound down the column.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Data Summary: Potential Impurities

The following table outlines potential impurities that may arise during the synthesis of this compound.

Impurity Name/ClassPotential OriginRecommended Analytical Detection Method
Starting Materials Incomplete reaction¹H NMR, HPLC, GC-MS
Des-chloro-indole Reductive dehalogenation during synthesis[5]¹H NMR (absence of Cl isotope pattern), Mass Spec (M-34 peak)
Positional Isomers Lack of regioselectivity in the cyclization step¹H NMR (different aromatic splitting), HPLC (different retention time)
Oxidized/Polymeric Species Air/acid exposure during workup or storage[1][2]Visual observation (color), HPLC (broad, late-eluting peaks)
N-Alkylated/Acylated Impurity Side reaction if N-H is deprotonated[14]¹H NMR (absence of N-H proton), Mass Spec (higher M+ peak)

Impurity-Technique Relationship Diagram

This diagram illustrates which purification techniques are best suited for removing specific classes of impurities.

ImpurityRemoval cluster_impurities Impurity Type cluster_techniques Purification Technique I1 Starting Materials (Different Polarity) T1 Recrystallization I1->T1 Effective I2 Positional Isomers (Similar Polarity) T2 Column Chromatography I2->T2 Most Effective I3 Colored/Polymeric Impurities I3->T2 Effective T3 Charcoal Treatment I3->T3 Effective I4 Des-chloro Species (Similar Polarity) I4->T2 Most Effective T3->T1 Used during

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Technical Support Center: Purification of Chlorinated Indole Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the complexities of purifying chlorinated indole esters. This document provides in-depth, field-tested insights and troubleshooting strategies tailored for researchers, medicinal chemists, and process development scientists. The unique chemical properties of chlorinated indole esters—stemming from the electron-withdrawing nature of chlorine and the hydrolytic potential of the ester group—present distinct challenges that require carefully optimized purification protocols.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, designed to directly address the practical issues encountered in the laboratory.

Section 1: Foundational Challenges & Initial Strategy

This section addresses the preliminary steps and common impurities that can complicate the purification process from the outset.

Q1: What are the most common impurities I should anticipate when working with chlorinated indole esters?

A1: Understanding potential impurities is the first step toward designing an effective purification strategy. Impurities typically arise from the synthetic route used and the inherent stability of the indole core.

  • Process-Related Impurities: These include unreacted starting materials, residual catalysts (e.g., ZnCl₂, PPA), and reagents from preceding steps.[1] For instance, in syntheses starting from a chlorinated arylhydrazine, residual hydrazine can be a persistent impurity.

  • Side-Reaction Products: Fischer indole synthesis, a common route, can generate positional isomers, especially with unsymmetrical ketones.[1] Over- or under-reduction during hydrogenation steps can also lead to impurities.[2][3]

  • Dehalogenated Species: A significant challenge is the formation of the corresponding des-chloro indole ester. This can occur during catalytic hydrogenation steps (e.g., using Pd/C) or under other reductive conditions.[2][3] These impurities are often difficult to separate due to their similar polarity to the target compound.

  • Oxidation Products: The indole ring is susceptible to air oxidation, which can be accelerated by light and heat, sometimes resulting in colored impurities.[4][5] The presence of chlorine can influence the rate and products of oxidation.

  • Hydrolysis Products: The ester functionality can be hydrolyzed to the corresponding carboxylic acid, particularly if exposed to acidic or basic conditions during work-up or chromatography, especially with aqueous mobile phases.

Q2: My crude product is a dark, intractable oil. What is my best initial approach to purification?

A2: An oily crude product often indicates the presence of significant impurities that inhibit crystallization. The primary goal is to achieve an initial cleanup to facilitate either crystallization or a more refined chromatographic separation.

  • Initial Assessment (TLC): First, analyze the oil using Thin-Layer Chromatography (TLC) with a few solvent systems of varying polarity (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) to visualize the number of components. Use a UV lamp for visualization, as indole derivatives are typically UV-active.[6]

  • Liquid-Liquid Extraction: If the synthesis involved acidic or basic conditions, perform a work-up with washes to remove catalysts and water-soluble byproducts. An aqueous wash with a mild base (e.g., saturated NaHCO₃ solution) can remove acidic impurities, while a wash with dilute acid (e.g., 1M HCl) can remove basic impurities. Be cautious, as strong acids or bases can promote ester hydrolysis.

  • Silica Plug Filtration: A rapid and effective first step is to pass a solution of the crude oil through a short plug of silica gel in a sintered glass funnel. Elute with a solvent of moderate polarity (e.g., 20-30% Ethyl Acetate in Hexane) that moves your product but retains highly polar, colored impurities. This "de-gunking" step can transform an oil into a solid or a much cleaner oil amenable to further purification.

  • Proceed to Chromatography: For oils, column chromatography is typically the most effective next step. Recrystallization is generally not feasible until a solid is obtained.[4]

Workflow: Choosing the Right Purification Strategy

The following diagram outlines a decision-making process for handling a crude chlorinated indole ester.

G A Crude Chlorinated Indole Ester B Is the crude material a solid? A->B C Attempt Recrystallization B->C Yes D Flash Column Chromatography B->D No (Oil/Gummy) E Is purity >98%? C->E D->E F Product is Pure E->F Yes G Consider Preparative HPLC or a second recrystallization E->G No G->F H Perform initial cleanup: - Liquid-Liquid Extraction - Silica Plug G A TLC of column fractions shows new spots/streaking B Is the silica acidic? A->B C Add 0.5% TEA or Pyridine to mobile phase B->C Yes D Is the compound air/light sensitive? B->D No C->D E Work quickly, protect column from light (wrap in foil) D->E Yes F Consider using deactivated or alternative stationary phase (e.g., alumina, C18) D->F No

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Technical Support Center: Navigating Solubility Challenges of Methyl 5-chloro-1H-indole-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Methyl 5-chloro-1H-indole-7-carboxylate. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address the solubility challenges often encountered with this and similar indole derivatives. Our goal is to empower you with the knowledge to overcome these hurdles and ensure the success of your experiments.

Understanding the Challenge: Why is this compound Prone to Solubility Issues?

This compound, like many indole derivatives, possesses a chemical structure that contributes to its low aqueous solubility. The presence of the planar, aromatic indole ring system results in a largely hydrophobic molecule. Strong intermolecular interactions in the solid, crystalline state can also make it energetically costly to dissolve the compound.[1] These factors often lead to difficulties in preparing stock solutions and achieving desired concentrations for in vitro and in vivo studies, potentially causing unreliable experimental results and poor bioavailability.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in aqueous buffers for my cell-based assay. What are my initial options?

A1: Direct dissolution in aqueous buffers is often challenging. The recommended starting point is to first create a concentrated stock solution in an organic solvent and then dilute it into your aqueous medium. Dimethyl sulfoxide (DMSO) is a common choice due to its strong solubilizing power for many organic compounds.[1][2] However, it's crucial to be mindful of the final DMSO concentration in your assay, as it can exhibit toxicity to cells.

Q2: What are some common organic solvents I can try for creating a stock solution?

A2: Besides DMSO, other organic solvents can be effective. The choice of solvent will depend on the specific requirements of your experiment, including compatibility with your assay and the desired final concentration. A good starting point is to test a range of solvents with varying polarities.

Q3: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What should I do?

A3: This is a common issue known as "precipitation upon dilution." It occurs when the compound, which is soluble in the organic stock, becomes insoluble as the proportion of the aqueous anti-solvent increases.[1] Several strategies can mitigate this, including:

  • Lowering the final concentration: The most straightforward approach is to use a more dilute final concentration if your experimental design allows.

  • Using co-solvents: Adding a water-miscible co-solvent to your aqueous buffer can increase the overall solubility of your compound.

  • pH adjustment: If your compound has ionizable groups, adjusting the pH of the buffer can significantly impact its solubility.

  • Employing surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.

Q4: How can I determine the thermodynamic solubility of my compound?

A4: Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent. The "shake-flask" method is a widely used technique for this determination.[2] This involves agitating an excess of the solid compound in the solvent for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is measured, typically by UV-Vis spectrophotometry or LC-MS.[2]

Q5: What is the difference between kinetic and thermodynamic solubility?

A5: Kinetic solubility is a measure of how quickly a compound dissolves and is often determined by adding a concentrated stock solution (usually in DMSO) to an aqueous buffer and observing for precipitation.[2][3][4] It's a high-throughput method useful in early drug discovery.[3][4] Thermodynamic solubility, on the other hand, is the equilibrium concentration of a compound in a saturated solution and is a more accurate measure of its intrinsic solubility.[2] Kinetic solubility values are often higher than thermodynamic solubility because the compound may remain in a supersaturated state for a period.[5]

Troubleshooting Guide: Common Solubility Problems and Solutions

This section provides a structured approach to troubleshooting common solubility issues with this compound.

Issue 1: Compound is Insoluble in Common Organic Solvents

If you are struggling to find a suitable organic solvent for your stock solution, consider the following:

  • Systematic Solvent Screening: Test a panel of solvents with varying polarities. See the table below for a suggested list.

  • Gentle Heating: For some compounds, gentle heating can aid dissolution. However, be cautious of potential compound degradation. Always perform a stability check.

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and enhance dissolution.

Issue 2: Oiling Out Instead of Crystallizing During Recrystallization

"Oiling out" occurs when a compound separates from a solution as a liquid rather than a solid. To address this:

  • Use a Different Solvent System: The current solvent may be too good a solvent. A less polar solvent or a co-solvent system might be necessary.

  • Slow Cooling: Allow the solution to cool to room temperature slowly before transferring it to an ice bath. Rapid cooling can promote oiling out.

  • Seed Crystals: If you have a small amount of solid material, adding a "seed" crystal can initiate crystallization.

Data Presentation: Solvent Selection and Solubility Enhancement

The following tables provide a starting point for your solubility studies. Note: The solubility data for this compound is illustrative and should be experimentally determined.

Table 1: Suggested Solvents for Initial Solubility Screening

SolventPolarity IndexExpected Solubility of Indole DerivativesNotes
Water 9.0Very LowThe target compound is expected to be poorly soluble in water.
Methanol 6.6ModerateA polar protic solvent that can be a good starting point.
Ethanol 5.2ModerateSimilar to methanol, but slightly less polar.
Acetone 5.1Moderate to HighA polar aprotic solvent.
Dichloromethane (DCM) 3.4HighA common, non-polar solvent.
Ethyl Acetate 4.4HighA moderately polar solvent.
Dimethylformamide (DMF) 6.4Very HighA highly polar aprotic solvent. Use with caution due to high boiling point.
Dimethyl Sulfoxide (DMSO) 7.2Very HighA highly polar aprotic solvent, excellent for many poorly soluble compounds.

Table 2: Overview of Solubility Enhancement Techniques

TechniqueMechanism of ActionAdvantagesDisadvantages
Co-solvency Reduces the interfacial tension between the aqueous solution and the hydrophobic solute.[1]Simple to implement, can significantly increase solubility.Potential for co-solvent toxicity in biological assays.
pH Adjustment For ionizable compounds, changing the pH alters the charge state to a more soluble form.[1]Highly effective for acidic or basic compounds.Only applicable to ionizable compounds; may affect compound stability or assay conditions.
Surfactants Form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.Can achieve high concentrations.Surfactants can interfere with some biological assays.
Complexation (e.g., with Cyclodextrins) The hydrophobic compound is encapsulated within the cavity of a host molecule (cyclodextrin).Can significantly improve aqueous solubility and stability.Can be expensive; may alter the effective concentration of the free compound.
Particle Size Reduction (Micronization/Nanonization) Increases the surface area of the solid compound, leading to a faster dissolution rate.Improves dissolution rate.Does not increase the equilibrium solubility.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility via Nephelometry

This high-throughput method is ideal for early-stage assessment of solubility.

Workflow Diagram:

kinetic_solubility_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare 10 mM stock solution in 100% DMSO add_stock Add stock to aqueous buffer in a 96-well plate prep_stock->add_stock Dilution incubate Incubate at room temperature for 2 hours add_stock->incubate read_plate Read plate on a nephelometer incubate->read_plate analyze Determine the concentration at which precipitation occurs read_plate->analyze

A workflow for determining kinetic solubility.

Step-by-Step Methodology:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Dispense the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) into the wells of a 96-well plate.

  • Add the DMSO stock solution to the buffer to achieve a range of final concentrations (e.g., from 1 µM to 200 µM). Ensure the final DMSO concentration is consistent across all wells and ideally below 1%.

  • Mix the plate thoroughly and incubate at room temperature for a set period (e.g., 2 hours).

  • Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates precipitation.

  • Determine the kinetic solubility as the highest concentration at which no significant precipitation is observed.

Protocol 2: Determination of Thermodynamic Solubility via Shake-Flask Method

This method provides the equilibrium solubility of the compound.

Workflow Diagram:

thermodynamic_solubility_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_excess Add excess solid compound to the chosen solvent agitate Agitate at a constant temperature for 24-48 hours add_excess->agitate filter_sample Filter the suspension to remove undissolved solid agitate->filter_sample quantify Quantify the concentration of the dissolved compound in the filtrate (e.g., by LC-MS) filter_sample->quantify

A workflow for determining thermodynamic solubility.

Step-by-Step Methodology:

  • Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, buffer, or organic solvent) in a sealed vial. The presence of undissolved solid is essential.

  • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 48 hours) to allow the system to reach equilibrium.

  • Separate the saturated solution from the undissolved solid by filtration (using a syringe filter, e.g., 0.22 µm) or centrifugation.

  • Quantify the concentration of the dissolved compound in the clear filtrate using a suitable analytical method such as UV-Vis spectrophotometry or LC-MS. A standard curve of the compound should be prepared for accurate quantification.

  • The measured concentration represents the thermodynamic solubility of the compound in that solvent at that temperature.

Logical Decision-Making for Formulation Development

The following flowchart provides a logical pathway for selecting an appropriate formulation strategy for your in vitro or in vivo studies.

formulation_decision_tree cluster_initial Initial Attempt cluster_dilution Dilution into Aqueous Buffer cluster_solutions Solutions start Start: Need to dissolve This compound try_dmso Attempt to make a concentrated stock in DMSO start->try_dmso check_precipitation Does it precipitate upon dilution to the desired concentration? try_dmso->check_precipitation use_solution Use the diluted solution check_precipitation->use_solution No lower_conc Can the final concentration be lowered? check_precipitation->lower_conc Yes lower_conc->use_solution Yes try_cosolvent Try adding a co-solvent (e.g., PEG 400, ethanol) lower_conc->try_cosolvent No check_ph Is the compound ionizable? Adjust pH. try_cosolvent->check_ph use_surfactant Use a surfactant (e.g., Tween 80) check_ph->use_surfactant

A decision tree for formulation development.

This guide is intended to provide a comprehensive resource for addressing the solubility challenges of this compound. By understanding the underlying principles and applying these systematic approaches, you can develop robust and reliable experimental protocols.

References

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). PharmaTutor. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Institute of Environmental Health Sciences. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. [Link]

  • In vitro solubility assays in drug discovery. (n.d.). PubMed. [Link]

  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. [Link]

  • Kinetic solubility: Experimental and machine-learning modeling perspectives. (n.d.). ResearchGate. [Link]

Sources

"degradation pathways of Methyl 5-chloro-1H-indole-7-carboxylate under acidic conditions"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 5-chloro-1H-indole-7-carboxylate

A Guide to Investigating Acidic Degradation Pathways

Welcome, researchers and drug development professionals. This guide, prepared by our Senior Application Scientists, provides in-depth technical support for investigating the stability and degradation of this compound under acidic conditions. We move beyond simple protocols to explain the chemical principles and troubleshooting strategies essential for robust and reliable experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the planning and execution of acid stress testing for this molecule.

Q1: What are the primary degradation pathways for this compound under acidic conditions?

A: Based on the structure, two principal degradation pathways are expected to occur concurrently. The relative prominence of each pathway depends on the severity of the acidic conditions (concentration, temperature).

  • Acid-Catalyzed Ester Hydrolysis: The most predictable pathway is the hydrolysis of the methyl ester at the C-7 position to yield the corresponding carboxylic acid, 5-chloro-1H-indole-7-carboxylic acid. This is a classic, reversible reaction where the presence of excess water in the acidic medium drives the equilibrium toward the acid and methanol products[1][2]. The mechanism involves initial protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water[3].

  • Indole Ring Degradation/Polymerization: The indole nucleus is inherently unstable in strong acidic environments. The electron-rich pyrrole ring, specifically the C-3 position, is susceptible to protonation. This generates a reactive indoleninium ion intermediate, which can then be attacked by another neutral indole molecule. This process can repeat, leading to the formation of dimers, trimers, and eventually insoluble polymeric materials. This is often observed as a darkening of the solution or the formation of a precipitate.

Q2: My reaction mixture is turning dark brown and a precipitate is forming. What is happening and how does it affect my analysis?

A: This is a classic sign of indole ring polymerization, as described in the second pathway above. The formation of extended, conjugated systems in the polymer byproducts is responsible for the dark color.

This phenomenon directly impacts your experiment in two critical ways:

  • Poor Mass Balance: The polymeric products are often insoluble in the aqueous/organic mixtures used for analysis (e.g., HPLC mobile phase). They will precipitate out of solution, meaning they won't be injected or detected by your analytical method. This leads to a "loss" of material, and the total percentage of the parent compound and its soluble degradants will be significantly less than 100%.

  • Analytical Column Fouling: Injecting samples containing these polymeric materials can lead to the irreversible adsorption of the precipitate onto the head of your HPLC column. This results in increased backpressure, poor peak shape, and a rapid decline in column performance. It is crucial to centrifuge or filter your samples (using a 0.22 µm chemically resistant filter like PTFE) before injection.

Q3: How should I set up a standard forced degradation experiment for this compound according to regulatory expectations?

A: Forced degradation, or stress testing, is guided by ICH (International Council for Harmonisation) principles[4][5]. The goal is to achieve a target degradation of 5-20% of the parent drug, which is sufficient to form and detect primary degradants without destroying the molecule entirely[6].

A typical starting point for acid stress testing would be:

  • Acid: 0.1 M Hydrochloric Acid (HCl).

  • Temperature: 60°C (using a calibrated water bath or dry block heater for consistency).

  • Concentration: Prepare the compound in a suitable co-solvent (e.g., Acetonitrile or Methanol) at a known concentration (e.g., 1 mg/mL) and then dilute it into the pre-heated acidic solution.

  • Time Points: Sample the reaction at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: At each time point, immediately stop the reaction by neutralizing the sample with an equivalent amount of a suitable base (e.g., 0.1 M NaOH) to prevent further degradation before analysis.

If no degradation is observed, you can increase the acid strength (e.g., to 1 M HCl) or the temperature. Conversely, if degradation is too rapid, decrease the temperature or acid strength[7].

Q4: What is the best analytical technique to monitor the degradation process and why?

A: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the standard and most reliable method for this purpose[8][9][10].

  • Why RP-HPLC? It is ideal for separating the relatively nonpolar parent ester from the more polar carboxylic acid degradant. A C18 column is a common and effective choice.

  • Why UV Detection? The indole ring is a strong chromophore, providing high sensitivity for both the parent molecule and its degradation products. A detection wavelength around 270-280 nm is a good starting point[9].

  • For Identification: To identify unknown degradant peaks, a mass spectrometer should be coupled to the HPLC (LC-MS). This allows you to obtain the mass-to-charge ratio (m/z) of the unknown peaks, which is critical for structure elucidation.

Section 2: Troubleshooting Guides & Advanced Protocols

Guide 1: Troubleshooting Inconsistent Kinetic Data

Achieving reproducible degradation kinetics is crucial. If you are observing high variability between experiments, consult the following table.

Problem/Observation Potential Cause(s) Recommended Solution(s)
Variable Degradation Rates Temperature Fluctuations: Inconsistent heating can dramatically alter reaction rates.Use a calibrated, stable heating source like a digital water bath or dry block heater. Avoid hot plates.
Inaccurate Acid Concentration: Errors in preparing the acid solution affect the catalyst concentration.Prepare fresh acid solutions for each experiment using calibrated pipettes and volumetric flasks.
Presence of Oxygen: Oxidative side reactions can complicate the degradation profile.While not the primary pathway, degassing your acidic solution (e.g., by sparging with nitrogen) can eliminate this variable.
Poor Mass Balance in HPLC Precipitation of Degradants: Polymerized indole is insoluble and will not be detected.Centrifuge your quenched samples at high speed (>10,000 rpm) and inject only the supernatant. Note the presence of a pellet in your observations.
Adsorption to Vials: Highly lipophilic or "sticky" compounds can adsorb to glass or plastic surfaces.Use silanized glass vials or low-adsorption polypropylene vials for sample preparation and storage.
Non-Eluting Degradants: Very polar or very nonpolar degradants may not elute from the HPLC column under the current method conditions.Run a "blank" injection of a strong solvent (e.g., 100% Acetonitrile or Isopropanol) after your sample to check for late-eluting peaks. Adjust your gradient accordingly.
Protocol 1: Step-by-Step Forced Acidic Degradation Workflow

This protocol provides a detailed methodology for conducting a robust forced degradation study.

  • Preparation:

    • Prepare a 1.0 M HCl stock solution and a 1.0 M NaOH stock solution. From these, prepare 0.1 M HCl and 0.1 M NaOH working solutions.

    • Prepare a 1.0 mg/mL stock solution of this compound in HPLC-grade acetonitrile.

    • Set a water bath to precisely 60°C.

  • Reaction Initiation (Time 0):

    • In a 10 mL volumetric flask, add 9 mL of the 0.1 M HCl solution and place it in the water bath to equilibrate for 15 minutes.

    • Add 1.0 mL of your 1 mg/mL compound stock solution to the flask, cap it, vortex briefly, and immediately start your timer. The final concentration will be 0.1 mg/mL.

  • Sampling & Quenching:

    • At each designated time point (e.g., 2h, 4h, 8h), withdraw a 1.0 mL aliquot of the reaction mixture.

    • Immediately transfer it to a pre-labeled HPLC vial containing 1.0 mL of 0.1 M NaOH to neutralize the acid and quench the reaction. Mix the vial.

    • The "Time 0" sample should be prepared by adding the compound stock to an already neutralized acid/base mixture.

  • Sample Preparation for Analysis:

    • Before injection, centrifuge all quenched samples at 10,000 rpm for 5 minutes to pellet any insoluble polymeric material.

    • Carefully transfer the supernatant to a new, clean HPLC vial for analysis.

  • Analysis:

    • Analyze the samples by a validated, stability-indicating HPLC method. Record the peak area of the parent compound and all degradants.

Protocol 2: Generic HPLC-UV Method for Initial Analysis

Use these conditions as a starting point for method development. Optimization will be required.

Parameter Recommended Starting Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection (UV) 275 nm

Section 3: Visualized Pathways and Workflows

Diagram 1: Key Degradation Pathways

This diagram illustrates the two competing degradation mechanisms under acidic stress.

G cluster_hydrolysis Pathway 1: Ester Hydrolysis cluster_polymerization Pathway 2: Indole Polymerization Parent Methyl 5-chloro- 1H-indole-7-carboxylate Acid 5-chloro-1H-indole- 7-carboxylic acid Parent->Acid + H3O+ / H2O (Reversible) Parent2 Methyl 5-chloro- 1H-indole-7-carboxylate Intermediate Protonated Intermediate (C3 Position) Parent2->Intermediate + H+ Polymer Dimers, Trimers, & Polymers (Insoluble) Intermediate->Polymer + More Indole

Caption: The two primary degradation routes: ester hydrolysis and acid-catalyzed polymerization.

Diagram 2: Experimental Workflow for Forced Degradation

This flowchart outlines the logical steps for conducting a robust stress study.

Workflow A 1. Prepare Reagents (Acid, Base, Compound Stock) B 2. Initiate Reaction (Add Compound to Heated Acid) A->B C 3. Incubate at Temp (T°C) Sample at Time Points B->C D 4. Quench Sample (Neutralize with Base) C->D E 5. Clarify Sample (Centrifuge/Filter) D->E F 6. Analyze by HPLC/LC-MS E->F G 7. Quantify & Identify (Calculate % Degradation, Determine Structures) F->G

Caption: A standard workflow for executing and analyzing a forced degradation experiment.

Diagram 3: Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing common experimental issues.

Troubleshooting Start Unexpected Result? Problem1 Poor Reproducibility? Start->Problem1 Yes Problem2 Low Mass Balance? Start->Problem2 No Sol1 Check Temp Control & Reagent Prep Problem1->Sol1 Problem3 Unknown Peaks in Chromatogram? Problem2->Problem3 No Sol2 Centrifuge Sample Check for Precipitation Problem2->Sol2 Yes Sol3 Analyze by LC-MS for Mass Information Problem3->Sol3 Yes

Caption: A decision tree to help troubleshoot common issues during degradation studies.

References

  • Jadhav, S. D. et al. (2013). Microbial Degradation of Indole and Its Derivatives. Hindawi Publishing Corporation Journal of Chemistry. [Link]

  • Chemical Engineering Transactions. (2020). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 81, 61-66. [Link]

  • Kovács, N. (1928). A simplified method for detecting indole formation by bacteria. Zentralblatt für Bakteriologie, Parasitenkunde, Infektionskrankheiten und Hygiene. Abteilung 1 Originale, 107, 154-155. (While the specific article is not linked, the Kovács assay is a widely known classical method referenced in modern papers on indole detection).
  • Satinsky, D. et al. (2016). A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method. Journal of Pharmaceutical and Biomedical Analysis, 120, 383-390. [Link]

  • Sajid, S. et al. (2018). HPLC analysis of samples of indole biotransformation by Arthrobacter sp. SPG. ResearchGate. [Link]

  • Faleev, N. G. et al. (2004). The Catalytic Mechanisms of the Reactions between Tryptophan Indole-Lyase and Nonstandard Substrates. Russian Journal of Bioorganic Chemistry, 30(1), 59-65. [Link]

  • Baldi, B. G. et al. (1991). Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions. Plant Physiology, 95(4), 1204-1208. [Link]

  • Hangarter, R. P., & Good, N. E. (1982). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology. [Link]

  • Ma, J. et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2680. [Link]

  • Singh, S., & Kumar, V. (2016). Forced Degradation Studies. MedCrave Online. [Link]

  • Nutpown, K. et al. (2019). Biosynthetic Pathway of Indole-3-Acetic Acid in Basidiomycetous Yeast Rhodosporidiobolus fluvialis. PMC. [Link]

  • Pearson Education. (n.d.). Using the mechanism for the acid-catalyzed hydrolysis of an ester... Pearson+. [Link]

  • ResearchGate. (n.d.). Forced degradation study under acidic conditions. ResearchGate. [Link]

  • Clark, J. (2015). Hydrolysing Esters. Chemguide. [Link]

  • Bajaj, S. et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • The Organic Chemistry Tutor. (2019). Mechanism of Ester Hydrolysis. YouTube. [Link]

  • Al-Sabha, T. N. (2016). Colorimetric Determination of Indole using p-hydroxybenzaldehyde. International Journal of Engineering and Applied Sciences, 3(4), 52-57. [Link]

  • Bender, M. L. (1951). Mechanisms of Acid Hydrolysis of Carboxylic Acid Esters and Amides. Journal of the American Chemical Society, 73(4), 1626–1631. [Link]

  • Bhaskar, R. D. et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery & Therapeutics, 10(2-s), 149-155. [Link]

  • Sharma, G. et al. (2018). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 11(9), 4151-4158. [Link]

  • Organic Chemistry. (n.d.). Ester to Acid - Common Conditions. Organic Chemistry. [Link]

  • Ma, J. et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC. [Link]

Sources

Technical Support Center: By-product Formation in the Synthesis of Substituted Indoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to by-product formation during the synthesis of substituted indoles. Here, we delve into the causality behind these side reactions and provide field-proven, actionable solutions.

Section 1: General Troubleshooting & FAQs

This section addresses broad issues that can arise during various indole synthesis protocols.

Q1: My indole synthesis is resulting in a low yield and a complex mixture of products. What are the general contributing factors?

Low yields in indole synthesis can often be attributed to several factors, including suboptimal reaction conditions, the inherent instability of reactants or intermediates, and the presence of interfering functional groups.[1] For example, the widely used Fischer indole synthesis is notoriously sensitive to temperature and the strength of the acid catalyst.[1]

Troubleshooting Protocol:

  • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and catalyst concentration. Small changes can often have a significant impact on the product distribution.

  • Purity of Starting Materials: Ensure the high purity of your starting materials, such as arylhydrazines and carbonyl compounds. Impurities can lead to a cascade of unwanted side reactions.[1]

  • Protecting Groups: For substrates with sensitive functional groups, the use of protecting groups is crucial. For the indole nitrogen, common protecting groups include Boc, tosyl, and SEM.[1]

  • Choice of Synthesis Route: The substitution pattern of the desired indole is a critical factor. Some synthesis methods are inherently more efficient for specific substitution patterns.[1]

Q2: I'm observing significant tar and decomposition product formation. What are the likely causes and solutions?

Tar formation is a common issue, particularly in reactions requiring harsh acidic conditions and high temperatures, such as the Fischer and Bischler-Möhlau syntheses.[2][3] This is often due to the degradation of starting materials and the desired product.

Troubleshooting Protocol:

  • Use a Milder Acid Catalyst: Very strong acids can promote polymerization and other decomposition pathways.[2] Consider using a milder Brønsted acid (e.g., acetic acid) or a Lewis acid (e.g., zinc chloride), which can be effective at lower temperatures.[3]

  • Optimize Reaction Time and Temperature: Prolonged exposure to high temperatures is a primary driver of decomposition. Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, it is critical to work up the reaction immediately.[3] Experiment with lowering the reaction temperature to find a balance between reaction rate and by-product formation.[3]

Section 2: Fischer Indole Synthesis - Specific Issues

The Fischer indole synthesis is a robust and widely used method, but it is not without its challenges.[1][4] This section addresses by-product formation specific to this reaction.

Q3: My Fischer indole synthesis is failing or giving a low yield, particularly when synthesizing 3-aminoindoles. What is the underlying issue?

Several factors can lead to the failure of a Fischer indole synthesis.[1] A notable challenge is the synthesis of C3 N-substituted indoles.[5]

  • Substituent Effects: Electron-donating groups on the arylhydrazine can weaken the N-N bond, leading to cleavage as a side reaction instead of the desired cyclization.[1][5] This is a known issue in the synthesis of 3-aminoindoles.[1][5]

  • Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can sterically hinder the reaction.[1]

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical and often require empirical optimization.[1] Both Brønsted and Lewis acids can be used, and their effectiveness can vary significantly depending on the substrate.[4]

Q4: I am observing significant side product formation in my Fischer indole synthesis. What are the common side reactions?

Common side reactions in the Fischer indole synthesis include:

  • Aldol Condensation: Under acidic conditions, aldehydes and ketones with α-hydrogens can undergo self-condensation, leading to impurities.[1]

  • N-N Bond Cleavage: As mentioned, electron-donating groups can promote the cleavage of the N-N bond in the ene-hydrazine intermediate, leading to by-products like aniline derivatives.[5][6]

Troubleshooting Workflow for Fischer Indole Synthesis

Caption: Troubleshooting workflow for Fischer indole synthesis.

Section 3: Bischler-Möhlau Indole Synthesis - Common Pitfalls

The Bischler-Möhlau synthesis, which involves the reaction of an α-halo-acetophenone with an excess of an aniline, is often plagued by harsh conditions, low yields, and the formation of multiple by-products.[2][7]

Q5: My Bischler-Möhlau synthesis results in a complex mixture and low yield. How can I improve this?

The high temperatures and strong acids traditionally used in this synthesis can lead to the degradation of starting materials and products.[2]

Troubleshooting Protocol:

  • Milder Reaction Conditions: The use of milder reaction conditions can significantly improve the outcome.

  • Microwave Irradiation: The application of microwave irradiation has been shown to be an effective method for improving yields and reducing reaction times.[8]

By-product Formation Pathway in Bischler-Möhlau Synthesis

G A α-halo-acetophenone + Aniline B Harsh Conditions (High Temp, Strong Acid) A->B C Desired 2-Arylindole B->C D By-products (Polymerization, Rearrangements) B->D

Sources

"how to improve the stability of Methyl 5-chloro-1H-indole-7-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 5-chloro-1H-indole-7-carboxylate

A Guide to Understanding and Improving Compound Stability

Welcome to the technical support center for this compound. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the experimental challenges associated with this molecule. Indole derivatives are foundational scaffolds in drug discovery, but their chemical nature presents unique stability issues.[1][2] This guide is structured as a series of frequently asked questions and troubleshooting protocols to directly address the common problems encountered during the handling, storage, and application of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My solid sample of this compound has developed a pink or brownish tint over time. What's happening, and can I still use it?

Plausible Cause: The discoloration of indole-containing compounds is a classic sign of oxidative degradation and/or photodecomposition. The electron-rich pyrrole ring of the indole nucleus is susceptible to oxidation, which can lead to the formation of highly colored oligomeric or polymeric byproducts.[3] This process can be accelerated by exposure to atmospheric oxygen, light, and trace metal impurities.

Troubleshooting & Recommended Actions:

  • Purity Assessment: Before use, the first step is to assess the purity of the discolored material. This should be done using a stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Compare the chromatogram of the aged sample to that of a new, high-purity reference standard. A significant decrease in the main peak area or the appearance of new impurity peaks indicates degradation.

  • Fitness for Use: If the purity has dropped by more than a few percent, it is strongly advised not to use the material for sensitive quantitative experiments, as the degradation products could have unintended biological or chemical activities. For non-critical applications, its use may be considered, but the results should be interpreted with caution.

Preventative Measures:

  • Storage Atmosphere: Store the solid compound under an inert atmosphere, such as argon or nitrogen, to displace oxygen.

  • Light Protection: Always store the compound in an amber glass vial or a container wrapped in aluminum foil to protect it from light.

  • Temperature Control: Store the material in a cool, dark, and dry place. For long-term storage, a temperature of -20°C is recommended.

  • Container: Use a tightly sealed container to prevent moisture and air ingress.[4]

Q2: I'm observing a rapid loss of my compound in solution, especially in aqueous media. What are the likely causes of this instability?

Plausible Causes: Solution-state degradation is often more rapid than solid-state degradation and can be attributed to several factors:

  • Ester Hydrolysis: The methyl ester at the 7-position is susceptible to hydrolysis, particularly under basic or strongly acidic conditions, yielding the corresponding carboxylic acid.[5] Even at neutral pH, this can occur over time.

  • Oxidation: Dissolved oxygen in the solvent can promote oxidative degradation of the indole ring. This process can be catalyzed by trace metal ions.

  • Photodegradation: Exposure to ambient or UV light can induce photochemical reactions, leading to compound degradation.[6][7]

Troubleshooting & Recommended Actions:

  • pH Monitoring: Check the pH of your solution. If it is outside the optimal range (typically slightly acidic for indole esters), adjust it using a suitable buffer system.

  • Solvent Preparation: Use solvents that have been degassed by sparging with nitrogen or argon, or by sonication under vacuum, to remove dissolved oxygen.

  • Metal Ion Chelation: If metal-catalyzed oxidation is suspected, consider adding a small amount of a chelating agent like EDTA (ethylenediaminetetraacetic acid) to the buffer.

Preventative Measures:

  • Fresh Preparation: Always prepare solutions fresh for each experiment. Avoid storing stock solutions for extended periods, especially in aqueous or protic solvents like methanol.

  • Buffer Selection: If working in an aqueous medium, use a buffered solution to maintain a stable pH. A citrate or acetate buffer in the pH 4-6 range is often a good starting point.

  • Solvent Choice: For stock solutions, aprotic organic solvents like DMSO or DMF are generally preferred over protic solvents. Store these frozen (-20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

Q3: How can I definitively identify the degradation products and establish a stability profile for my specific experimental conditions?

Plausible Cause: To understand and mitigate degradation, you must first identify the degradation pathways and the resulting products under your specific conditions. This requires a systematic approach known as a forced degradation study.[8]

Solution: Forced Degradation Studies Forced degradation (or stress testing) involves subjecting the compound to harsh conditions to intentionally accelerate its degradation.[8] This helps in identifying potential degradation products and developing a stability-indicating analytical method that can resolve the parent compound from these products.

Key Stress Conditions to Test:

  • Acidic Hydrolysis: e.g., 0.1 M HCl at 60°C.

  • Basic Hydrolysis: e.g., 0.1 M NaOH at room temperature.

  • Oxidation: e.g., 3% H₂O₂ at room temperature.

  • Thermal Degradation: e.g., 80°C in solid state and in solution.

  • Photodegradation: Exposure to UV and visible light as per ICH Q1B guidelines.

A detailed protocol for conducting these studies is provided in the next section.

Experimental Protocols & Methodologies

Protocol 1: Conducting a Forced Degradation Study

This protocol outlines the steps to investigate the stability of this compound under various stress conditions.

Objective: To identify likely degradation pathways and products to facilitate the development of a stability-indicating assay.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.

  • Set Up Stress Conditions: For each condition, use a final concentration of ~100 µg/mL.

    • Acid: Mix stock solution with 0.1 M HCl. Incubate at 60°C.

    • Base: Mix stock solution with 0.1 M NaOH. Keep at room temperature.

    • Oxidative: Mix stock solution with 3% H₂O₂. Keep at room temperature.

    • Thermal: Incubate a solution of the compound in a suitable solvent (e.g., acetonitrile:water) at 80°C. Also, place the solid powder in an 80°C oven.

    • Photolytic: Expose a solution of the compound to a calibrated light source (providing both UV and visible output). Protect a control sample from light with aluminum foil.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Before analysis, neutralize the acidic and basic samples (e.g., add an equivalent amount of NaOH or HCl, respectively).

  • Analysis: Analyze all samples by RP-HPLC-UV, and if available, LC-MS to identify the masses of the degradation products. Aim for 5-20% degradation of the parent compound to ensure that major degradants are formed without being further degraded themselves.[8]

Diagram 1: Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis start Receive Compound prep_stock Prepare 1 mg/mL Stock Solution start->prep_stock stress_conditions Apply Stress Conditions (Acid, Base, H2O2, Heat, Light) prep_stock->stress_conditions sampling Sample at Time Points & Neutralize stress_conditions->sampling hplc_analysis RP-HPLC-UV/MS Analysis sampling->hplc_analysis data_interp Identify Degradants & Determine Degradation % hplc_analysis->data_interp end_node Establish Stability Profile data_interp->end_node G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent Methyl 5-chloro- 1H-indole-7-carboxylate hydrolysis_prod 5-chloro-1H-indole- 7-carboxylic acid parent->hydrolysis_prod H+ / OH- oxindole_prod Oxindole Derivative parent->oxindole_prod [O] isatin_prod Isatin Derivative oxindole_prod->isatin_prod [O]

Caption: Major potential degradation routes for the target compound.

Summary of Stability Recommendations

ConditionRecommendationRationale
Solid Storage Store at -20°C under inert gas (Ar/N₂), protected from light in a tightly sealed container.Minimizes oxidation, photodegradation, and hydrolysis from atmospheric moisture. [4]
Solution (Organic) Use aprotic solvents (DMSO, DMF). Store at -80°C in single-use aliquots.Aprotic solvents prevent ester exchange and are generally less reactive. Low temperature slows degradation.
Solution (Aqueous) Prepare fresh. Use a slightly acidic buffer (pH 4-6). Use degassed buffers. Protect from light.Prevents base-catalyzed ester hydrolysis and minimizes oxidation. [5][9]
Analysis Use a gradient RP-HPLC method on a C18 column with an acidic mobile phase.Provides good separation for the parent compound and more polar degradation products.

By understanding the inherent chemical liabilities of this compound and implementing these systematic handling, storage, and analytical strategies, you can significantly improve the reliability and reproducibility of your experimental results.

References

  • BenchChem. (n.d.). Mitigating degradation of indole compounds during storage and analysis.
  • Arulazhagan, P., Vasudevan, N., & Yeom, I. T. (2014). Microbial Degradation of Indole and Its Derivatives. SciSpace.
  • Gu, J. D., & Berry, D. F. (1992). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and environmental microbiology, 58(8), 2667–2669.
  • Jiang, Y., et al. (2020). Proposed degradation pathways of indole by ozonation. ResearchGate.
  • Shafiee, M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2289.
  • Singh, G., & Singh, S. (2023). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC medicinal chemistry, 14(10), 1831–1862.
  • Lin, C. W., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in microbiology, 9, 2686.
  • Magnus, V., et al. (1991). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 97(2), 777–783.
  • Rawat, T., & Singh, I. P. (2016). Forced Degradation Studies. MedCrave online.
  • El-Gindy, A., et al. (2013). Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Journal of Chromatographic Science, 51(9), 857–866.
  • El-Gindy, A., et al. (2013). Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Oxford Academic. Retrieved from [Link]

  • ChemicalBook. (n.d.). 5-Chloroindole(17422-32-1)MSDS Melting Point Boiling Density Storage Transport.
  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharma and Bio Sciences, 2(2), 149-170.

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Technical Support Center: Characterization of Halogenated Indoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with halogenated indoles. This guide is designed to provide practical, field-proven insights into the common challenges encountered during the synthesis, purification, and characterization of these versatile but often problematic compounds. By understanding the underlying chemical principles, you can troubleshoot effectively and ensure the integrity of your results.

Section 1: Synthesis and Purification Pitfalls

Halogenation of the indole scaffold is a cornerstone of medicinal chemistry, profoundly influencing a molecule's physicochemical and biological properties.[1] However, controlling the reaction's regioselectivity and ensuring the product's stability during purification can be challenging.

FAQ: Why is my halogenation reaction yielding a mixture of unreacted starting material, mono- and di-halogenated products?

Answer: This is a common outcome resulting from the nuanced reactivity of the indole ring and the nature of the halogenating agent. The indole nucleus is electron-rich, making it highly susceptible to electrophilic substitution. The C3 position is the most kinetically favored site for electrophilic attack.[1] However, once the first halogen is introduced, the electronic properties of the ring change, which can either activate or deactivate it towards further substitution, leading to complex product mixtures.

Causality Checklist:

  • Reagent Stoichiometry: Using an excess of the halogenating agent will invariably push the reaction towards multiple halogenations.

  • Reaction Conditions: Temperature and reaction time are critical. Longer reaction times or higher temperatures can provide the necessary energy to overcome the activation barrier for the second (or third) halogenation.

  • Substituent Effects: Electron-donating groups on the indole ring will activate it, making multiple halogenations more likely. Conversely, electron-withdrawing groups can deactivate the ring, sometimes requiring harsher conditions which may also lead to side products.[2]

  • Halogenating Agent: The reactivity of the halogenating agent plays a significant role. Reagents like N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) are generally milder and offer better control than elemental bromine (Br₂) or iodine (I₂).[3]

Troubleshooting Guide: Improving Halogenation Selectivity

This workflow helps diagnose and resolve issues with poor selectivity in indole halogenation reactions.

G start Problem: Poor Selectivity (Mixture of Products) reagent 1. Analyze Reagent Stoichiometry start->reagent sub_reagent1 Is reagent > 1.1 eq? reagent->sub_reagent1 conditions 2. Evaluate Reaction Conditions sub_conditions1 Is Temp > RT or Time > 2h? conditions->sub_conditions1 solvent 3. Assess Solvent Choice sub_solvent1 Using a polar protic solvent? solvent->sub_solvent1 reagent_type 4. Change Halogenating Agent sub_reagent_type1 Using elemental halogen (Br2, I2)? reagent_type->sub_reagent_type1 solution Outcome: Improved Selectivity sub_reagent1->conditions No sub_reagent2 Action: Use 1.0-1.05 eq. Add reagent portion-wise. sub_reagent1->sub_reagent2 Yes sub_reagent2->conditions sub_conditions1->solvent No sub_conditions2 Action: Lower temp (e.g., 0°C to -78°C). Monitor by TLC/LC-MS and quench upon starting material consumption. sub_conditions1->sub_conditions2 Yes sub_conditions2->solvent sub_solvent1->reagent_type No sub_solvent2 Action: Switch to aprotic solvent (THF, DMF, CH2Cl2) to moderate reactivity. sub_solvent1->sub_solvent2 Yes sub_solvent2->reagent_type sub_reagent_type1->solution No sub_reagent_type2 Action: Switch to milder N-halosuccinimide (NBS, NCS, NIS). sub_reagent_type1->sub_reagent_type2 Yes sub_reagent_type2->solution

Caption: Troubleshooting workflow for poor halogenation selectivity.

FAQ: My halogenated indole is decomposing during silica gel chromatography. What are my options?

Answer: This is a frequent and frustrating problem. The acidic nature of standard silica gel can promote decomposition, particularly for electron-rich or sterically hindered halogenated indoles. The Lewis acid sites on the silica surface can catalyze degradation or irreversible binding.[4]

Troubleshooting Steps:

  • Test Stability: Before attempting a large-scale column, spot your crude product on a TLC plate, let it sit for 30-60 minutes, and then elute it. If you see new spots or significant streaking that wasn't present initially, your compound is likely unstable on silica.[4]

  • Deactivate the Silica: Neutralize the silica gel by preparing a slurry with a solvent containing a small amount of a non-nucleophilic base, like triethylamine (~1%). Then, pack the column with this neutralized slurry. This passivates the acidic sites.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a more inert stationary phase.

    • Alumina (Neutral or Basic): Often a good first alternative.

    • Florisil: A magnesium silicate-based adsorbent that can be less harsh.[4]

    • Reverse-Phase Chromatography (C18): If the compound is sufficiently non-polar, reverse-phase flash chromatography can be an excellent, albeit more expensive, option.

  • Minimize Contact Time: Perform the chromatography as quickly as possible. Use a wider diameter column and apply slight pressure to increase the flow rate. Avoid letting the compound sit on the column for extended periods.

Section 2: Stability and Handling Issues

Halogenated indoles, particularly bromo- and iodo-derivatives, can exhibit unexpected instability. Understanding their sensitivity to light, air, and temperature is crucial for obtaining reliable analytical data.

FAQ: My purified bromo- or iodo-indole appears to be degrading upon storage. What are the best practices for handling and storage?

Answer: Iodo- and, to a lesser extent, bromo-indoles can be susceptible to dehalogenation.[5] This process can be initiated by light, heat, or trace acid/base contaminants. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making iodo-indoles the most prone to degradation.

Recommended Storage Protocol:

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation pathways.

  • Temperature: Store at low temperatures (-20°C is standard for long-term storage).

  • Light: Protect from light by using amber vials or wrapping vials in aluminum foil.[6]

  • Purity: Ensure the compound is free of residual acid or base from the synthesis, as these can catalyze decomposition. If necessary, re-purify or filter through a small plug of neutral alumina before storage.

Troubleshooting Guide: Investigating Suspected Photodecomposition

If you suspect your compound is light-sensitive, this self-validating protocol can confirm it.

Step-by-Step Protocol:

  • Prepare Samples: Dissolve a small amount of your halogenated indole in a suitable, high-purity solvent (e.g., acetonitrile or methanol) to create a stock solution.

  • Aliquot: Dispense the solution into three separate, clear HPLC vials.

  • Establish Controls:

    • Vial 1 (Time Zero Control): Analyze immediately by HPLC-UV to get a baseline chromatogram and peak area.

    • Vial 2 (Dark Control): Wrap the vial completely in aluminum foil and store it alongside Vial 3.

    • Vial 3 (Light-Exposed Sample): Place the vial under a laboratory light source. A dedicated photostability chamber is ideal, but a standard fluorescent lab bench light will suffice for initial tests.[6]

  • Incubate & Analyze: After a set period (e.g., 24 hours), analyze all three vials by HPLC-UV again.

  • Interpret Results:

    • No Change in Any Vial: The compound is stable under these conditions.

    • Degradation in Vial 3 Only: This confirms photodecomposition. The appearance of new peaks with a corresponding decrease in the parent peak area is the classic sign.

    • Degradation in Vials 2 and 3: The decomposition is not primarily light-induced and may be due to solvent interaction, temperature, or inherent instability.

Section 3: Mass Spectrometry Characterization

Mass spectrometry (MS) is indispensable for confirming the molecular weight of halogenated indoles. However, the unique isotopic signatures of chlorine and bromine can be a source of confusion if not interpreted correctly.

FAQ: How do I interpret the molecular ion (M+) cluster for my chlorinated or brominated indole?

Answer: Chlorine and bromine have distinct, naturally occurring heavy isotopes that create characteristic patterns in a mass spectrum. Recognizing these patterns is a definitive way to confirm the presence and number of these halogens.[7][8]

  • Chlorine (Cl): Has two main isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1 (or 75.8% to 24.2%). A compound with one chlorine atom will show a molecular ion peak (M+) and a smaller peak at M+2 that is about one-third the height of the M+ peak.[8]

  • Bromine (Br): Has two main isotopes, ⁷⁹Br and ⁸¹Br, in an approximate ratio of 1:1 (or 50.7% to 49.3%). A compound with one bromine atom will show two peaks of nearly equal intensity at M+ and M+2.[8]

The presence of multiple halogens leads to more complex, but predictable, patterns based on binomial expansion.

Caption: Characteristic MS isotopic patterns for Cl and Br.

Troubleshooting: My MS shows a peak corresponding to the loss of a halogen atom. Is this fragmentation or in-source degradation?

Answer: This is a critical distinction. Both in-source decay (degradation) and fragmentation can result in the loss of a halogen. The principal fragmentation mode for many alkyl halides is the loss of the halogen atom to form a stable carbocation.[7][8]

How to Differentiate:

  • Vary Ionization Energy/Conditions:

    • Hard Ionization (e.g., Electron Ionization - EI): EI is energetic and designed to induce fragmentation.[9] Loss of a halogen is expected and part of the compound's "fingerprint".[10]

    • Soft Ionization (e.g., Electrospray Ionization - ESI or Chemical Ionization - CI): These techniques impart less energy and are designed to preserve the molecular ion.[9] If you still see significant halogen loss under soft ionization conditions, it is more likely to be in-source degradation or an inherently unstable molecule.

  • Check for HX Loss: A secondary common fragmentation pathway is the loss of HX (e.g., HBr, HCl).[8] This is a true fragmentation event.

  • Correlate with Other Data: If your HPLC analysis shows a new peak corresponding to the de-halogenated indole, the issue is sample instability prior to MS analysis. If the HPLC shows only one pure peak, the halogen loss is happening within the mass spectrometer.

Observation Likely Cause Action
Halogen loss seen only with EI-MSExpected Fragmentation Proceed with characterization. This is a normal spectral feature.
Significant halogen loss with ESI-MSIn-Source Degradation / Instability Optimize MS source parameters (e.g., lower cone voltage, reduce source temperature). Re-evaluate sample stability and purity.
Peak for de-halogenated product in HPLCSample Degradation Re-purify the sample. Check storage conditions and solvent compatibility.

Section 4: NMR Spectroscopy Characterization

NMR is the gold standard for structural elucidation, but the electronic effects of halogens can complicate spectral interpretation.

FAQ: How do I correctly assign the aromatic protons in my halogenated indole's ¹H NMR spectrum?

Answer: Halogens exert a strong influence on the chemical shifts of nearby protons through a combination of inductive and resonance effects. Generally, the electron-withdrawing inductive effect dominates, causing protons ortho and para to the halogen to shift downfield (to a higher ppm value).[11]

Systematic Assignment Protocol:

  • Start with the Pyrrole Protons: Identify H-2 and H-3. The H-3 proton of an N-H indole is typically a triplet (coupled to H-2 and N-H), while H-2 is a doublet or multiplet. In 3-substituted indoles, H-2 is a characteristic singlet.

  • Use 2D NMR: The most reliable method is to use a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment. This correlates each proton directly to the carbon it's attached to. A ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment will show 2- and 3-bond correlations, helping to piece together the entire spin system.

  • Homonuclear Decoupling: If 2D NMR is unavailable, use homonuclear decoupling experiments. Irradiating a specific proton will simplify the signals of the protons it is coupled to, helping to confirm neighboring relationships (e.g., irradiating H-4 will simplify the H-5 signal).

  • Reference Data: Compare your spectra to published data for similar compounds or use NMR prediction software as a guide. However, always confirm assignments with experimental data.[12][13]

Position Typical ¹H Shift (ppm) in CDCl₃ Effect of Halogenation (e.g., at C5)
H-1 (N-H)8.0 - 8.2 (broad)Minor change
H-27.1 - 7.3Minor change
H-36.5 - 6.7Minor change
H-47.6 - 7.7Becomes a doublet, shifts slightly downfield
H-57.1 - 7.2Signal disappears
H-67.1 - 7.2Becomes a doublet of doublets, shifts downfield
H-77.6 - 7.7Minor change

Note: Data compiled from various sources for general guidance.[14][15]

Section 5: Chromatographic Analysis

Achieving sharp, symmetrical peaks in HPLC and GC analysis of halogenated indoles can be difficult due to their unique chemical properties.

FAQ: Why are my halogenated indoles showing poor peak shape (tailing) in reverse-phase HPLC?

Answer: Peak tailing for halogenated indoles is often caused by unwanted secondary interactions between the analyte and the stationary phase, or issues with the sample solvent.

Primary Causes and Solutions:

  • Silanol Interactions: The indole N-H is weakly acidic and can interact with residual, un-capped silanol groups on the silica-based C18 column. This is especially problematic at neutral pH.

    • Solution: Add a small amount of acid (0.1% trifluoroacetic acid or formic acid) to the mobile phase. This protonates the silanol groups, minimizing the interaction.

  • "Sticky" Halogens: Heavier halogens (Br, I) are highly polarizable and can engage in non-specific hydrophobic or dipole-dipole interactions with the stationary phase, leading to tailing.[16]

    • Solution: Increase the column temperature (e.g., to 40°C) to improve mass transfer kinetics. Adding a small percentage of a different organic modifier like tetrahydrofuran (THF) can also disrupt these secondary interactions.[16]

  • Sample Overload: Injecting too much sample can saturate the column head, leading to tailing.

    • Solution: Dilute your sample and re-inject.

  • Solvent Mismatch: Dissolving your sample in a solvent significantly stronger than the mobile phase (e.g., 100% DMSO when the mobile phase is 50% acetonitrile/water) can cause peak distortion.[17]

    • Solution: Dissolve the sample in the initial mobile phase whenever possible.[17]

References

  • Sana, B., Ho, T., Kannan, S., Ke, D., Li, E. H. Y., Seayad, J., et al. (2021). Engineered RebH halogenase variants demonstrating a specificity switch from tryptophan towards novel indole compounds. ChemBioChem, 22(18), 2791–2795. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. (Note: While not directly in search results, this is a foundational review on cross-coupling relevant to haloarenes.) N/A
  • Carneiro, V. M. T., et al. (2016). Halogenated Indole Alkaloids from Marine Invertebrates. Marine Drugs, 14(4), 75. [Link]

  • Fuh, C. B. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America. [Link]

  • Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]

  • Harstad, L. J., et al. (2022). Decarboxylative Halogenation of Indoles by Vanadium Haloperoxidases. ChemRxiv. [Link]

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Scribd. [Link]

  • Wang, Z., et al. (2023). Synthesis of 3-Haloindoles via Cascade Oxidative Cyclization/Halogenation of 2-Alkenylanilines Mediated by PIDA and LiBr/KI. The Journal of Organic Chemistry, 88(3), 1648–1657. [Link]

  • Chemistry Talks. (2022). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives. YouTube. [Link]

  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR Studies of Indole. HETEROCYCLES, 27(2), 431. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. chem.arizona.edu. [Link]

  • Lee, J. H., et al. (2023). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. International Journal of Molecular Sciences, 24(21), 15888. [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. chem.rochester.edu. [Link]

  • Nature Communications. (2018). Green oxidation of indoles using halide catalysis. Nature. [Link]

  • Chromatography Forum. (2008). Halogenated Molecule Sticking to Column. chromforum.org. [Link]

  • Sharma, U. (2024). Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. ACS Omega. [Link]

  • LibreTexts Chemistry. (2020). Fragmentation Patterns in Mass Spectra. chem.libretexts.org. [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. chromforum.org. [Link]

  • University of Rochester Chemistry Department. (n.d.). Troubleshooting Flash Chromatography. chem.rochester.edu. [Link]

  • PubMed. (1980). Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. pubmed.ncbi.nlm.nih.gov. [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. chem.rochester.edu. [Link]

  • Redeker, M., et al. (2020). Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. Environmental Sciences Europe, 32(1), 1-15. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of the activating factor and synthetic indole. ResearchGate. [Link]

  • Lee, J. H., et al. (2023). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. MDPI. [Link]

  • Frontiers in Catalysis. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. frontiersin.org. [Link]

  • HALO Chromatography. (2023). LC Chromatography Troubleshooting Guide. hplccolumns.org. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. organic-chemistry.org. [Link]

  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. hplccolumns.org. [Link]

  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. hplccolumns.org. [Link]

  • HALO Chromatography. (2023). LC Chromatography Troubleshooting Guide. hplccolumns.org. [Link]

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Validation & Comparative

"Methyl 5-chloro-1H-indole-7-carboxylate vs methyl 5-bromo-1H-indole-7-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide for Synthetic Strategy and Application

Introduction: The Strategic Choice of Halogen in Privileged Scaffolds

The indole nucleus stands as a quintessential "privileged scaffold" in medicinal chemistry, forming the structural core of numerous natural products and blockbuster pharmaceuticals.[1][2] Its functionalization is a cornerstone of drug design, allowing for the precise modulation of a molecule's interaction with biological targets. Among the most powerful strategies for derivatization is the halogenation of the indole ring, particularly at the C5-position. This modification serves as a versatile synthetic handle for introducing molecular complexity via cross-coupling reactions.

The choice of halogen—specifically chlorine versus bromine—is a critical decision point in any synthetic campaign. It is not merely a substitution of one atom for another but a strategic choice that profoundly impacts reactivity, physicochemical properties, and ultimately, the biological profile of the final compound. This guide, authored for the discerning researcher and drug development professional, provides an in-depth, data-driven comparison of two key building blocks: methyl 5-chloro-1H-indole-7-carboxylate and methyl 5-bromo-1H-indole-7-carboxylate . We will move beyond a simple list of properties to explain the underlying chemical principles and provide actionable, field-proven insights to guide your selection and experimental design.

Physicochemical Properties: More Than Just Mass

The subtle differences between a chlorine and a bromine substituent manifest in measurable changes to the molecule's physical nature. These properties are critical as they directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with protein targets.

The primary distinction arises from bromine's higher atomic mass and larger atomic radius compared to chlorine. This leads to a greater molecular weight and, critically, increased polarizability. The more diffuse electron cloud of bromine results in stronger intermolecular van der Waals forces, which can affect crystal lattice packing and melting points.[3] Furthermore, the greater lipophilicity of the bromo-derivative, indicated by a higher calculated logP, can significantly enhance membrane permeability and binding within hydrophobic pockets of a target protein.[3]

PropertyThis compoundMethyl 5-bromo-1H-indole-7-carboxylateRationale for Difference
Molecular Formula C₁₀H₈ClNO₂C₁₀H₈BrNO₂Different halogen atom.
Molecular Weight ~209.63 g/mol 254.08 g/mol [4][5]Bromine has a significantly higher atomic mass than chlorine.
Calculated logP ~2.6[6]~2.6-3.1[3][5]Bromine generally contributes more to lipophilicity than chlorine, impacting solubility and membrane permeability.[3]
Electronic Effect Electron-withdrawing (Inductive)Electron-withdrawing (Inductive)Both halogens are inductively withdrawing, influencing the electron density of the indole ring and its reactivity.
Polarizability LowerHigherBromine's larger, more diffuse electron cloud is more easily distorted, enhancing intermolecular forces and potential for halogen bonding.[3]
C-X Bond Energy Higher (~81 kcal/mol for C-Cl)Lower (~68 kcal/mol for C-Br)The weaker C-Br bond is a key determinant of its higher reactivity in cross-coupling reactions.[7]

Comparative Reactivity in Cross-Coupling Reactions: A Tale of Two Bonds

The most significant practical difference between the chloro- and bromo-indole carboxylates lies in their reactivity, particularly in palladium-catalyzed cross-coupling reactions. These reactions are the workhorses of modern drug discovery, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.[1] The choice of halogen dictates the required reaction conditions, catalyst system, and ultimately, the feasibility of a synthetic route.

The Decisive Step: Oxidative Addition

The superior reactivity of aryl bromides over aryl chlorides is fundamentally rooted in the mechanism of the catalytic cycle, specifically the initial, often rate-limiting, oxidative addition step.[7] In this step, the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond. The success and rate of this insertion are governed by the strength of that bond. The C-Br bond is inherently weaker and more easily broken than the C-Cl bond, requiring less energy for cleavage.[7] This lower activation energy allows reactions with bromo-derivatives to proceed under milder conditions, often at lower temperatures and with less active catalysts.

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: A Comparative Benchmark

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating C-C bonds between an aryl halide and an organoboron compound.[1][2][8] Here, the performance gap between the two substrates is stark.

  • Methyl 5-bromo-1H-indole-7-carboxylate: This substrate is highly amenable to Suzuki coupling. It reacts efficiently with a wide range of boronic acids and esters using standard palladium catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and ligands (e.g., SPhos, PPh₃) under relatively mild conditions.[1][2] High yields are often achievable at moderate temperatures (37-80 °C), making it the ideal choice for rapid library synthesis and initial exploration of structure-activity relationships (SAR).[1][8]

  • This compound: Activating the robust C-Cl bond for Suzuki coupling is significantly more challenging.[7] Standard catalyst systems are often sluggish or completely ineffective. Success typically requires the use of specialized, highly active catalyst systems featuring electron-rich, sterically hindered phosphine ligands (e.g., Buchwald's biaryl phosphine ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs).[7] Higher temperatures and longer reaction times are generally necessary, which can be detrimental if other sensitive functional groups are present. While modern catalysts have made the coupling of aryl chlorides more routine, process optimization is often required.[9]

Parameter5-Bromoindole Derivative5-Chloroindole DerivativeJustification
Catalyst System Standard Pd sources (e.g., Pd(OAc)₂, Pd(dppf)Cl₂) often suffice.Requires highly active, specialized ligands (e.g., Buchwald ligands, NHCs).The stronger C-Cl bond necessitates a more electron-rich metal center to facilitate oxidative addition.[7]
Reaction Temp. Mild to moderate (e.g., 37-80 °C).[1][8]Often requires elevated temperatures (>80 °C).Higher thermal energy is needed to overcome the activation barrier for C-Cl bond cleavage.
Reaction Time Typically shorter (e.g., 2-18 hours).[1][8]Generally longer, may require >24 hours.Reflects the slower kinetics of the rate-limiting oxidative addition step.[7]
Predictability High. Reaction conditions are well-established and robust.[2]Moderate. Success can be highly dependent on the specific substrate and catalyst system.The wider reactivity window of the C-Br bond allows for greater tolerance of other functional groups.
Buchwald-Hartwig Amination & Other Couplings

This reactivity trend holds true for other critical transformations. In Buchwald-Hartwig amination for C-N bond formation and Sonogashira coupling for C-C (alkyne) bond formation, the bromo-indole is the more reactive partner, affording products under milder conditions. The chloro-indole will consistently require a more forceful approach, demanding more potent and often more expensive catalyst systems to achieve comparable yields.

Experimental Protocols: A Practical Workflow

To translate theory into practice, we provide a validated, step-by-step protocol for a representative Suzuki-Miyaura coupling reaction.

Protocol: Suzuki-Miyaura Coupling of Methyl 5-bromo-1H-indole-7-carboxylate with Phenylboronic Acid

Workflow A 1. Reagent Prep (Vial 1) C 3. Combine & React (Inert Atmosphere) A->C B 2. Catalyst Prep (Vial 2) B->C D 4. Monitor (TLC / LC-MS) C->D E 5. Work-up (Extraction) D->E F 6. Purify (Chromatography) E->F

Sources

A Comparative Analysis of the Biological Activity of Halogenated Indole-7-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds.[1][2] The introduction of halogen atoms to this scaffold can profoundly influence its physicochemical properties and, consequently, its biological activity.[1] This guide provides a comparative analysis of the biological activities of halogenated indole-7-carboxylates, focusing on their anticancer and antimicrobial properties. We will delve into the structure-activity relationships, mechanistic insights, and the experimental protocols used to evaluate these promising compounds.

The Influence of Halogenation on Biological Activity

Halogenation is a key strategy in drug design to modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[3] In the context of indole derivatives, the position and nature of the halogen substituent can dramatically alter the compound's bioactivity. For instance, studies on various indole alkaloids have shown that bromine substitution at different positions on the indole ring can significantly enhance or diminish their therapeutic effects.[4] Specifically, for some compounds, a bromine atom at the C5 or C6 position has been shown to improve potency, while substitutions at C7 can sometimes lead to decreased activity.[4] This underscores the importance of systematic evaluation of halogenated derivatives to identify optimal substitution patterns for desired biological outcomes.

Anticancer Activity: A Promising Frontier

Indole derivatives have emerged as a significant class of compounds in cancer research, with many demonstrating potent antiproliferative activities against various cancer cell lines.[5][6] These compounds can influence a range of cellular processes, including cell cycle progression, apoptosis, and angiogenesis, by targeting key signaling pathways.[5][7]

The anticancer efficacy of halogenated indoles is intricately linked to their chemical structure. Studies have revealed that the presence of a halogen, such as chlorine or bromine, on the indole ring can enhance cytotoxic activity. For example, some chlorinated indole derivatives have shown potent activity against breast cancer cell lines like MCF-7 and MDA-MB-468.[8] The position of the halogen is also critical; for instance, a p-chlorophenyl substituent has been found to be particularly effective in certain series of indole compounds.[8] Furthermore, the combination of halogenation with other functional groups can lead to synergistic effects, resulting in compounds with sub-micromolar IC50 values against various cancer models.[9]

Halogenated indole-7-carboxylates can exert their anticancer effects through multiple mechanisms. A common mode of action involves the induction of apoptosis, or programmed cell death.[5] This can be triggered by modulating the expression of apoptosis-related proteins such as Bax and Bcl-2.[5] Additionally, these compounds can arrest the cell cycle at different phases, preventing cancer cell proliferation.[5][10] Some indole derivatives have also been shown to inhibit key protein kinases, such as EGFR, HER2, and VEGFR-2, which are crucial for tumor growth and survival.[11]

Workflow for Evaluating Anticancer Activity

cluster_0 In Vitro Assays cluster_1 In Vivo Validation Cytotoxicity Cytotoxicity Screening (MTT/SRB Assay) Mechanistic Mechanistic Studies (Apoptosis, Cell Cycle) Cytotoxicity->Mechanistic Identify potent compounds Target Target Validation (Western Blot) Mechanistic->Target Elucidate mechanism Xenograft Xenograft Mouse Model Target->Xenograft Confirm in vivo efficacy

Caption: A streamlined workflow for assessing the anticancer potential of novel compounds.

Comparative Anticancer Activity of Halogenated Indole Derivatives
Compound ClassHalogen SubstitutionCancer Cell LineIC50 (µM)Reference
Indole-based Tyrphostin DerivativesVariedHCT-116Sub-micromolar[9]
Indole Sulfonohydrazidesp-chlorophenylMCF-713.2[8]
Indole Sulfonohydrazidesp-chlorophenylMDA-MB-4688.2[8]
Thiazolyl-indole-2-carboxamides4-Br, 4-Cl, 4-NO2Various>55[11]
Indole-2-carboxamides5-ChloroA-549, MCF-7, Panc-1~1[12]
Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol outlines a standard procedure for determining the cytotoxic effects of halogenated indole-7-carboxylates on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Halogenated indole-7-carboxylate compounds

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Combating Drug Resistance

The rise of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents.[13] Indole derivatives have shown considerable promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[14][15]

Similar to their anticancer properties, the antimicrobial efficacy of halogenated indoles is heavily influenced by their structure. The introduction of halogens like chlorine and bromine can enhance antibacterial activity.[3] For instance, 5-bromo-substituted indole analogues have demonstrated broad-spectrum activity.[16] The position of the halogen is also crucial, with substitutions at C5 or C6 often leading to increased potency.[3] Furthermore, the overall molecular framework, such as the presence of a diketopiperazine skeleton, can significantly impact antimicrobial effects.[17]

The antimicrobial mechanisms of halogenated indoles are diverse. Some compounds are believed to disrupt the integrity of the bacterial cell membrane, leading to cell death.[16] Others may interfere with essential cellular processes. Molecular docking studies can help to elucidate the binding mechanisms and identify specific molecular targets.[15]

General Mechanism of Antimicrobial Action

Indole Halogenated Indole Derivative Membrane Bacterial Cell Membrane Indole->Membrane Targets Disruption Membrane Disruption Membrane->Disruption Leads to Death Cell Death Disruption->Death Results in

Caption: Simplified diagram of a proposed antimicrobial mechanism of action.

Comparative Antimicrobial Activity of Halogenated Indole Derivatives
Compound ClassHalogen SubstitutionMicroorganismMIC (µg/mL)Reference
Indole DiketopiperazinesVariedS. aureus, B. subtilis, P. aeruginosa, E. coli0.39 - 1.56[17]
3-Alkylidene-2-indolonesVariedGram-positive bacteria0.5 - 16[18]
Indole-3-carboxamido-polyamines5-BromoS. aureus, A. baumannii, C. neoformans≤ 0.28 (µM)[16]
Brominated IndolesVariedGram-positive & Gram-negative bacteria12.5 - 50[18]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of halogenated indole-7-carboxylates against various microorganisms.[17][18]

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Halogenated indole-7-carboxylate compounds

  • Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates.

  • Inoculation: Add an equal volume of the prepared inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.[17]

Conclusion and Future Perspectives

Halogenated indole-7-carboxylates represent a versatile and promising class of compounds with significant potential in the development of novel anticancer and antimicrobial agents. The strategic incorporation of halogens onto the indole scaffold provides a powerful tool for modulating biological activity. Structure-activity relationship studies are crucial for identifying the optimal substitution patterns to maximize efficacy and selectivity. Further research, including in vivo studies and detailed mechanistic investigations, is warranted to fully elucidate the therapeutic potential of these compounds and advance them towards clinical applications. The development of derivatives with improved pharmacokinetic and pharmacodynamic profiles will be a key focus for future drug discovery efforts in this area.

References

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The Analytical Challenge: Understanding the Analyte and Its Potential Impurities

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to High-Performance Liquid Chromatography (HPLC) for Purity Confirmation of Methyl 5-chloro-1H-indole-7-carboxylate

A Senior Application Scientist's Perspective on Methodical Purity Analysis

For researchers and professionals in drug development, the purity of a chemical entity is not merely a number; it is the foundation of reliable, reproducible, and translatable results. This compound, a substituted indole, serves as a crucial building block in the synthesis of various bioactive molecules and potential therapeutics.[1] Consequently, verifying its purity with unimpeachable accuracy is a critical prerequisite for its use in any research or development pipeline.

This guide provides a comprehensive, field-tested methodology for confirming the purity of this compound using High-Performance Liquid Chromatography (HPLC). Moving beyond a simple recitation of steps, we will explore the scientific rationale behind each parameter selection, establish a self-validating protocol in line with regulatory expectations, and compare the optimized method against alternatives to underscore its superior performance.

This compound is a heterocyclic aromatic compound. Its core indole structure provides a strong chromophore, making it ideally suited for UV detection in HPLC. The molecule's overall structure suggests moderate polarity, making it a prime candidate for Reverse-Phase (RP-HPLC), the most widely used mode of HPLC for pharmaceutical analysis.[2]

A robust purity method must be capable of separating the main compound from any potential impurities, which typically arise from the synthetic route. For indole derivatives, common impurities can include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Isomeric Impurities: Positional isomers formed during substitution reactions.

  • Reaction By-products: Compounds resulting from side reactions.

  • Degradation Products: Impurities formed due to instability under certain conditions (e.g., light, heat, pH).

For instance, syntheses involving chloroindoles can sometimes lead to the formation of undesired by-products or incomplete reactions, making a highly specific analytical method essential.[3]

The Logic of Method Development: A Causal Approach

Developing a reliable HPLC method is a systematic process. The choices made at each step are causally linked to the final goal: achieving optimal separation and accurate quantification of the analyte and all potential impurities. Reverse-phase HPLC is the logical starting point for indole compounds, offering excellent resolving power for molecules of this nature.[4][5]

Workflow for HPLC Method Development and Validation

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R2)) Analyte Analyte Characterization (Indole Derivative) Mode Select HPLC Mode (Reverse-Phase) Analyte->Mode Based on Polarity Detection Select Detector (UV @ ~280 nm) Analyte->Detection Based on Chromophore Column Select Column (C18, 5 µm) Mode->Column Standard for RP MobilePhase Optimize Mobile Phase (ACN/H2O, Acidified) Column->MobilePhase Compatibility Gradient Develop Gradient Elution MobilePhase->Gradient For Broad Impurity Profile Specificity Specificity Gradient->Specificity Ensures Separation FinalMethod Final Validated Purity Method Gradient->FinalMethod Meets Validation Criteria Linearity Linearity & Range Accuracy Accuracy Precision Precision LOQ LOD / LOQ Robustness Robustness Robustness->FinalMethod

Caption: Logical flow from analyte properties to a validated HPLC purity method.

Choosing the Right Tools for Separation:

  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse of reverse-phase chromatography and is an excellent first choice. Its long alkyl chains provide substantial hydrophobic character, ensuring adequate retention of the indole analyte and enabling separation from more polar or less polar impurities. A C8 column could be considered if retention times are excessively long, but C18 generally offers greater resolving power for complex mixtures.[6]

  • Mobile Phase Composition: The mobile phase manipulates the retention of analytes. A combination of acetonitrile and water is standard. Acetonitrile is often preferred over methanol due to its lower viscosity and better UV transparency. To ensure sharp, symmetrical peaks, it is crucial to suppress the ionization of the indole's N-H proton. This is achieved by acidifying the aqueous portion of the mobile phase with a small amount of an acid like formic acid or acetic acid, which brings the pH into the 2.5-3.8 range.[6][7]

  • Elution Mode: Isocratic vs. Gradient: An isocratic elution (constant mobile phase composition) is simpler but may fail to elute highly retained impurities in a reasonable time or provide sufficient resolution for early-eluting compounds. A gradient elution , where the proportion of the organic solvent (acetonitrile) is increased over time, is far superior for purity analysis. It allows for the effective separation of impurities with a wide range of polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and detected.[8]

  • Detection: The indole ring system typically exhibits maximum UV absorbance around 280 nm.[6][9] Setting the UV detector to this wavelength provides high sensitivity for the analyte and related indolic impurities. A photodiode array (PDA) detector is highly recommended as it can acquire spectra across a range of wavelengths, which is invaluable for peak purity assessment and impurity identification.

Experimental Protocol: A Self-Validating System

This protocol is designed to be robust and meet the validation requirements set forth by the International Council for Harmonisation (ICH) guidelines.[10][11][12]

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system with a quaternary or binary pump, degasser, autosampler, column thermostat, and a PDA/UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Formic Acid (≥98%)

    • This compound reference standard and analytical sample.

    • Methanol (HPLC grade, for dissolution).

Preparation of Solutions
  • Mobile Phase A (Aqueous): Water with 0.1% (v/v) Formic Acid.

  • Mobile Phase B (Organic): Acetonitrile with 0.1% (v/v) Formic Acid.

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Standard Stock Solution (approx. 1000 µg/mL): Accurately weigh about 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with Methanol.

  • Working Standard Solution (approx. 100 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10 mL with Diluent.

  • Sample Solution (approx. 100 µg/mL): Prepare in the same manner as the Working Standard Solution using the analytical sample.

Chromatographic Conditions
ParameterRecommended ConditionAlternative for Comparison
Column C18, 4.6 x 150 mm, 5 µmC8, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileA: WaterB: Acetonitrile
Elution GradientIsocratic: 60% B
Gradient Program 0-2 min: 30% B2-15 min: 30% to 95% B15-18 min: 95% B18-18.1 min: 95% to 30% B18.1-25 min: 30% BN/A
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection UV at 280 nm (PDA: 200-400 nm)UV at 280 nm
Injection Vol. 10 µL10 µL
Comparison of Methods

The recommended gradient method offers significant advantages over a simpler isocratic alternative. The gradient ensures a comprehensive screen for impurities of varying polarities, providing a true picture of the sample's purity. The isocratic method, while faster for the main peak, risks co-elution of impurities and may fail to detect strongly retained compounds, leading to an overestimation of purity. The inclusion of formic acid is critical for good peak shape; its omission in an alternative method would likely result in broad, tailing peaks, compromising resolution and accuracy.

Method Validation: Establishing Trustworthiness

Validation demonstrates that the analytical procedure is fit for its intended purpose.[12][13] For a purity assay, the following ICH Q2(R2) parameters are critical:[11][12]

  • Specificity: Achieved by injecting a placebo (diluent) and a spiked sample containing known related substances (if available). The method should show no interfering peaks at the retention time of the main analyte and should be able to separate it from all impurities.

  • Linearity: Assessed over a range of concentrations (e.g., 50% to 150% of the working concentration). A linear regression should yield a correlation coefficient (r²) of ≥0.998.[4]

  • Accuracy: Determined by analyzing samples with known amounts of spiked impurities or by comparing results to a well-characterized reference material. Recovery should typically be within 98-102%.

  • Precision:

    • Repeatability (Intra-assay precision): Assessed by six replicate injections of the sample solution. The Relative Standard Deviation (RSD) should be ≤2.0%.

    • Intermediate Precision: The assay is repeated by a different analyst on a different day or with different equipment to check for reproducibility.

  • Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably quantified with acceptable precision and accuracy. This is crucial for quantifying trace impurities.

Data Interpretation and Purity Calculation

Purity is typically calculated using the area percent method, assuming that all compounds have a similar response factor at the detection wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

A high-purity sample will exhibit a single, sharp, symmetrical main peak with a flat baseline and minimal secondary peaks.

Overall Purity Analysis Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Methanol Weigh->Dissolve Dilute Dilute with Diluent Dissolve->Dilute Inject Inject into HPLC Dilute->Inject Separate Gradient Separation on C18 Column Inject->Separate Detect UV/PDA Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Step-by-step workflow for HPLC purity determination.

Conclusion

This guide presents a robust, reliable, and scientifically grounded RP-HPLC method for determining the purity of this compound. By employing a gradient elution on a C18 column with an acidified mobile phase and UV detection, this method provides the specificity and sensitivity required for accurate purity assessment. The emphasis on understanding the causality behind each parameter and adhering to ICH validation principles ensures that the data generated is trustworthy and defensible, a cornerstone of high-quality scientific research and pharmaceutical development.

References

  • Duca, G., et al. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie Van Leeuwenhoek, 103(3), 683–691. Available at: [Link]

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  • Lamb, J. G., et al. (2010). p-Dimethylaminocinnamaldehyde Derivatization for Colorimetric Detection and HPLC-UV/Vis-MS/MS Identification of Indoles. PLoS ONE, 5(11), e15828. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column. Available at: [Link]

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  • Cilliers, J., et al. (2021). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 89, 1399-1404. Available at: [Link]

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  • Duca, G., et al. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie van Leeuwenhoek, 103(3), 683-91. Available at: [Link]

  • Kumar, V., & Sharma, V. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. International Journal of Pharmaceutical Erudition. Available at: [Link]

  • Rocchetti, G., et al. (2020). A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages. Molecules, 25(24), 5868. Available at: [Link]

  • Yong, K., et al. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Separations. Available at: [Link]

  • AMS Bio. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Patel, T., & Patel, M. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 19-27. Available at: [Link]

  • Stojanovska, E., et al. (2013). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 59(1, 2), 29-36. Available at: [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available at: [Link]

  • IndiaMART. (n.d.). Methyl 7-Chloro-1H-Indole-5 Carboxylate, 99%. Available at: [Link]

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A Comparative Guide to the Synthetic Efficiency of Indole-7-Carboxylate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Indole-7-Carboxylate Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Specifically, indole-7-carboxylates are crucial intermediates in the synthesis of complex bioactive molecules, including potent non-steroidal anti-inflammatory drugs and compounds targeting neurological disorders.[3][4] However, the regioselective synthesis of the 7-substituted isomer presents unique challenges compared to other positions on the indole ring. The choice of synthetic strategy is therefore paramount, directly impacting overall efficiency, scalability, and the economic viability of the final product.

This guide provides an in-depth comparison of the primary synthetic routes to indole-7-carboxylate isomers. We will dissect the mechanistic underpinnings, compare quantitative performance data, and offer field-proven insights to assist researchers in navigating the complexities of their synthetic design. Our analysis focuses on the most prevalent and industrially relevant methods: the Leimgruber-Batcho, Hemetsberger, and Fischer indole syntheses.

Core Synthetic Strategies: A Mechanistic Overview

The efficient construction of the indole-7-carboxylate framework hinges on the careful selection of a synthetic route that can accommodate the required substitution pattern while maximizing yield and minimizing side reactions.

The Leimgruber-Batcho Indole Synthesis: A Modern Workhorse

Developed to overcome some limitations of the Fischer synthesis, the Leimgruber-Batcho method has become a popular and highly efficient route, particularly for indoles with substitution at the 4, 5, 6, or 7-positions.[5][6] The synthesis proceeds in two main stages:

  • Step 1: Enamine Formation: An ortho-nitrotoluene derivative, which is often commercially available or easily prepared, is condensed with a formamide acetal like N,N-dimethylformamide dimethyl acetal (DMFDMA).[5][7] The enhanced acidity of the benzylic methyl protons on the o-nitrotoluene facilitates this condensation.[7]

  • Step 2: Reductive Cyclization: The resulting β-dimethylamino-2-nitrostyrene intermediate is then reduced. The nitro group is converted to an amine, which spontaneously cyclizes onto the enamine, followed by the elimination of dimethylamine to form the aromatic indole ring.[5] A variety of reducing agents can be employed, including palladium on carbon (Pd/C) with hydrogen, Raney nickel, or iron in acetic acid.[5][6]

This method's primary advantage lies in its high yields, mild reaction conditions, and the ability to produce 2,3-unsubstituted indoles directly without requiring troublesome isomer separations.[5][6]

Leimgruber_Batcho start Methyl 3-methyl-2-nitrobenzoate enamine Intermediate Enamine (β-pyrrolidino-3-methoxycarbonyl- 2-nitrostyrene) start->enamine DMFDMA, Pyrrolidine, Δ indole Methyl Indole-7-carboxylate enamine->indole Reductive Cyclization (e.g., Fe/HOAc or H₂, Pd/C)

Caption: Leimgruber-Batcho synthesis pathway for Methyl Indole-7-carboxylate.

The Hemetsberger Indole Synthesis: A Route to 2-Carboxylates

The Hemetsberger synthesis is a valuable method for preparing indole-2-carboxylic acid esters.[8][9] The reaction involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester, which is typically formed via a Knoevenagel condensation between an aromatic aldehyde and an ethyl azidoacetate.[9][10]

The key transformation is the thermolysis of the vinyl azide intermediate. This process is believed to proceed through a nitrene intermediate, which then undergoes intramolecular cyclization to form the indole ring.[8][9] While yields are often high (typically above 70%), the method's popularity is somewhat limited by the potential instability of the azide starting materials.[8] When using meta-substituted aldehydes, this reaction can produce a mixture of 5- and 7-substituted indoles, with the 5-regioisomer often being slightly favored.[10]

Hemetsberger start Aromatic Aldehyde + Ethyl Azidoacetate azide Ethyl α-azido-β-arylacrylate (Vinyl Azide) start->azide Base (e.g., NaOEt) indole Ethyl Indole-2-carboxylate azide->indole Thermolysis (e.g., Reflux in Xylene)

Caption: General workflow of the Hemetsberger Indole Synthesis.

The Fischer Indole Synthesis: The Classic Approach

Discovered in 1883, the Fischer indole synthesis is one of the oldest, most reliable, and widely used methods for constructing the indole core.[11][12] The reaction involves treating an arylhydrazine with an aldehyde or ketone under acidic conditions.[11]

The mechanism proceeds through several key steps:

  • Formation of a phenylhydrazone from the starting materials.[13]

  • Tautomerization to an enamine intermediate.[13]

  • A[14][14]-sigmatropic rearrangement, which is the crucial bond-forming step.[11][15]

  • Loss of ammonia and subsequent aromatization to yield the final indole product.[11]

While incredibly versatile, a significant challenge arises when using ortho-substituted phenylhydrazines, which are necessary for synthesizing 7-substituted indoles. This often leads to mixtures of indole isomers and lower yields of the desired 7-substituted product.[16] The choice of acid catalyst, ranging from Brønsted acids like HCl to Lewis acids like ZnCl₂, is critical and can significantly influence the reaction outcome.[11][16]

Fischer_Indole start Arylhydrazine + Aldehyde/Ketone hydrazone Phenylhydrazone start->hydrazone Condensation enamine Ene-hydrazine (Tautomer) hydrazone->enamine Tautomerization rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement Acid Catalyst, Δ cyclization Cyclization & NH₃ Elimination rearrangement->cyclization indole Substituted Indole cyclization->indole Aromatization decision_flow start Desired Indole Carboxylate Isomer? pos2 Indole-2-carboxylate? start->pos2 pos7 Indole-7-carboxylate? start->pos7 other_pos Other Isomers? start->other_pos hemetsberger Consider Hemetsberger Synthesis pos2->hemetsberger leimgruber Consider Leimgruber-Batcho Synthesis pos7->leimgruber fischer Consider Fischer Synthesis (check regioselectivity) other_pos->fischer azide_check Are Azide Precursors Stable/Available? hemetsberger->azide_check nitro_check Is o-Nitrotoluene Precursor Available? leimgruber->nitro_check azide_check->hemetsberger Yes azide_check->fischer No nitro_check->leimgruber Yes nitro_check->fischer No

Caption: Decision workflow for selecting an indole synthesis route.

References

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A Comparative Guide to In Vitro Testing Protocols for Methyl 5-chloro-1H-indole-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro evaluation of Methyl 5-chloro-1H-indole-7-carboxylate, a novel indole derivative with potential therapeutic applications. Indole scaffolds are recognized as "privileged structures" in medicinal chemistry, known to interact with a multitude of biological targets.[1][2] Derivatives of indole have shown promise as antiviral, anti-inflammatory, and anticancer agents.[2][3][4][5][6] This document outlines a series of robust in vitro testing protocols to elucidate the biological activity of this compound, comparing its potential efficacy against established compounds and explaining the scientific rationale behind each experimental choice.

Our approach is grounded in a tiered screening cascade, beginning with a fundamental assessment of cytotoxicity, followed by targeted assays to probe its anti-inflammatory and signal transduction modulating properties. This structured evaluation is designed to provide a clear, data-driven profile of the compound's in vitro performance.

Section 1: Foundational Analysis - Cytotoxicity Assessment

Before exploring any specific therapeutic potential, it is crucial to determine the cytotoxic profile of this compound. This initial screen establishes a therapeutic window and informs the concentration range for subsequent, more specific assays. A compound with high cytotoxicity at concentrations required for a therapeutic effect may have limited clinical utility.

Comparative Compounds

For this initial assessment, we will compare our target compound with two standards:

  • Doxorubicin: A well-characterized chemotherapy agent with known cytotoxic effects, serving as a positive control.

  • Indole-3-carbinol (I3C): A naturally occurring indole compound found in cruciferous vegetables, generally considered to have low cytotoxicity and to be a relevant scaffold comparator.[7][8]

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, the quantity of which is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Culture: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound, Doxorubicin, and Indole-3-carbinol. Treat the cells with these compounds at varying concentrations for 24-48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Anticipated Data and Interpretation

The results of the MTT assay will allow for a direct comparison of the cytotoxic potential of this compound against a potent cytotoxic agent and a related, less toxic indole compound.

Table 1: Comparative Cytotoxicity (IC50 in µM) across different cell lines.

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)
This compoundTBDTBD
Doxorubicin (Positive Control)~1-5~1-5
Indole-3-carbinol (Scaffold Control)>100>100

TBD: To Be Determined

A high IC50 value for this compound would suggest a favorable safety profile, making it a suitable candidate for further investigation as a modulator of specific biological pathways.

Section 2: Probing Anti-Inflammatory Potential

Chronic inflammation is a key driver of numerous diseases. Many indole derivatives have demonstrated anti-inflammatory properties, often through the modulation of critical signaling pathways such as NF-κB.[9][10][11] The following protocols are designed to assess the anti-inflammatory capacity of this compound.

Comparative Compounds
  • Dexamethasone: A potent corticosteroid with well-established anti-inflammatory effects, serving as a positive control.

  • Indomethacin: A non-steroidal anti-inflammatory drug (NSAID) and an indole derivative, providing a relevant structural and functional comparator.

Experimental Workflow: Anti-Inflammatory Screening

G cluster_0 Cell Culture & Stimulation cluster_1 Compound Treatment cluster_2 Endpoint Analysis RAW264_7 RAW 264.7 Macrophages LPS_Stimulation LPS Stimulation (1 µg/mL) RAW264_7->LPS_Stimulation Induces Inflammation Test_Compound Methyl 5-chloro-1H- indole-7-carboxylate Positive_Control Dexamethasone Comparator Indomethacin NO_Assay Nitric Oxide (NO) Measurement (Griess Assay) Test_Compound->NO_Assay Evaluate Inhibition TNF_Assay TNF-α Quantification (ELISA) IL6_Assay IL-6 Quantification (ELISA) Positive_Control->TNF_Assay Evaluate Inhibition Comparator->IL6_Assay Evaluate Inhibition

Caption: Workflow for in vitro anti-inflammatory screening.

Step-by-Step Methodologies
  • Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of this compound and control compounds for 1 hour.

  • Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

  • Incubation: Incubate the cells for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Analysis: Quantify NO production and calculate the percentage of inhibition for each compound.

  • Cell Culture and Treatment: Follow steps 1-4 as described for the NO assay.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Analysis: Determine the concentration of each cytokine and calculate the percentage of inhibition.

Anticipated Data and Interpretation

Table 2: Comparative Anti-Inflammatory Activity (IC50 in µM).

CompoundNO InhibitionTNF-α InhibitionIL-6 Inhibition
This compoundTBDTBDTBD
Dexamethasone (Positive Control)~0.1-1~0.01-0.1~0.01-0.1
Indomethacin (Comparator)~10-50~10-50~10-50

TBD: To Be Determined

Significant inhibition of NO, TNF-α, and IL-6 production by this compound would strongly suggest anti-inflammatory properties and warrant further investigation into its mechanism of action.

Section 3: Mechanistic Insights - Modulation of Key Signaling Pathways

To understand the molecular mechanisms underlying the potential anti-inflammatory effects of this compound, it is essential to investigate its impact on key signaling pathways known to regulate inflammation. The NF-κB and JAK/STAT pathways are critical in this regard.[12]

Comparative Compounds
  • BAY 11-7082: A known inhibitor of the NF-κB pathway.

  • Tofacitinib: A JAK inhibitor used in the treatment of autoimmune diseases.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response.[13] Its activation leads to the transcription of numerous pro-inflammatory genes. Indole compounds have been shown to inhibit NF-κB signaling.[8][13][14]

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK MyD88-dependent pathway IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_cyto NF-κB (p65/p50) (Cytoplasm) IkB->NFkB_cyto Releases NFkB_nuc NF-κB (p65/p50) (Nucleus) NFkB_cyto->NFkB_nuc Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_nuc->Gene_Expression Induces Test_Compound Methyl 5-chloro-1H- indole-7-carboxylate Test_Compound->IKK Potential Inhibition Point Test_Compound->IkB Potential Inhibition Point

Caption: The NF-κB signaling pathway and potential points of inhibition.

  • Cell Culture and Treatment: Seed RAW 264.7 cells on coverslips in a 24-well plate. Pre-treat with this compound or BAY 11-7082 for 1 hour, followed by LPS stimulation for 30-60 minutes.

  • Immunofluorescence: Fix, permeabilize, and block the cells. Incubate with a primary antibody against the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Microscopy: Visualize the cells using a fluorescence microscope and capture images.

  • Analysis: Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is another crucial signaling cascade involved in cytokine-mediated inflammation.[15] Some indole derivatives have been identified as JAK inhibitors.[16][17][18]

G Cytokine Cytokine (e.g., IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Phosphorylation Receptor->JAK Activates STAT STAT Phosphorylation JAK->STAT STAT_dimer STAT Dimerization STAT->STAT_dimer STAT_nuc STAT Dimer (Nucleus) STAT_dimer->STAT_nuc Translocation Gene_Expression Inflammatory Gene Expression STAT_nuc->Gene_Expression Induces Test_Compound Methyl 5-chloro-1H- indole-7-carboxylate Test_Compound->JAK Potential Inhibition Point

Caption: The JAK/STAT signaling pathway and a potential point of inhibition.

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., HaCaT keratinocytes) and starve them of serum overnight. Pre-treat with this compound or Tofacitinib for 1 hour.

  • Stimulation: Stimulate the cells with a relevant cytokine, such as Interleukin-6 (IL-6), for 15-30 minutes.

  • Protein Extraction: Lyse the cells and collect the total protein.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.

  • Analysis: Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3, indicating the level of pathway activation.

Conclusion

The in vitro testing protocols outlined in this guide provide a robust and systematic approach to characterizing the biological activity of this compound. By comparing its performance against well-characterized compounds, researchers can gain valuable insights into its cytotoxic profile, anti-inflammatory potential, and underlying mechanisms of action. The data generated from these assays will be instrumental in determining the therapeutic potential of this novel indole derivative and guiding future drug development efforts.

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The Analytical Guide to Cross-Reactivity Profiling of Methyl 5-chloro-1H-indole-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Framework for Preclinical Target Validation and Off-Target Assessment

Abstract

This guide provides a comprehensive framework for evaluating the cross-reactivity of Methyl 5-chloro-1H-indole-7-carboxylate, a synthetic indole derivative with potential therapeutic applications. Given the recurrent role of the indole scaffold in pharmacologically active agents, a thorough understanding of a novel derivative's selectivity is paramount for advancing its development.[1][2][3][4] This document outlines a multi-tiered strategy employing biochemical and cellular assays to construct a robust selectivity profile. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and offer a comparative analysis of this compound against hypothetical alternatives targeting similar biological pathways. The methodologies described herein are designed to provide a clear, data-driven assessment of on-target potency and potential off-target liabilities, a critical step in the journey from a promising molecule to a viable therapeutic candidate.

Introduction: The Significance of the Indole Scaffold and the Imperative of Selectivity

The indole nucleus is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[5] The biological promiscuity of the indole scaffold necessitates a rigorous evaluation of the selectivity of any new derivative. Cross-reactivity, the unintended interaction of a compound with proteins other than its intended target, can lead to unforeseen side effects and toxicity, representing a major hurdle in drug development.[6][7]

This compound is a small molecule whose biological targets are not yet fully elucidated. However, the presence of the 5-chloroindole moiety suggests potential interactions with a range of protein families, most notably protein kinases.[8][9] Several 5-chloroindole derivatives have been investigated as inhibitors of kinases like EGFR (Epidermal Growth Factor Receptor).[8][10] Therefore, a primary focus of this guide will be on assessing its kinome-wide selectivity.

This guide will compare this compound (herein referred to as MCIC-7 ) against two hypothetical indole-based compounds with established kinase targets:

  • Compound A: A known selective inhibitor of a specific tyrosine kinase (e.g., EGFR).

  • Compound B: A multi-targeted kinase inhibitor with a broader spectrum of activity.

By comparing the cross-reactivity profile of MCIC-7 to these benchmarks, researchers can gain valuable insights into its potential as a selective or multi-targeted agent.

A Phased Approach to Cross-Reactivity Profiling

A systematic and tiered approach to cross-reactivity studies ensures a comprehensive yet resource-efficient evaluation. The proposed workflow progresses from broad, high-throughput screening to more focused, in-depth cellular assays.

Caption: A tiered workflow for assessing the cross-reactivity of MCIC-7.

Tier 1: Broad Kinome Profiling

The initial step involves screening MCIC-7 against a large, representative panel of kinases at a single, high concentration (e.g., 10 µM). This provides a broad overview of its potential targets and off-targets across the human kinome. Several commercial services offer such panels, often employing radiometric or fluorescence-based activity assays.[11][12][13][14][15]

Experimental Protocol: Single-Concentration Kinase Panel Screen
  • Compound Preparation: Prepare a concentrated stock solution of MCIC-7, Compound A, and Compound B in 100% DMSO.

  • Assay Execution: Submit the compounds to a commercial kinase profiling service (e.g., Reaction Biology's HotSpot™, Promega's Kinase Selectivity Profiling Services) for screening against a panel of over 400 kinases at a concentration of 10 µM.[11][13] The assays are typically performed in duplicate.

  • Data Collection: The service provider will report the percentage of inhibition for each kinase relative to a DMSO control.

Data Interpretation and Initial Selectivity Assessment

The primary output is a list of kinases for which MCIC-7 exhibits significant inhibition (typically >70%). To quantify selectivity at this stage, the Selectivity Score (S-score) is a useful metric.[16][17] It is calculated by dividing the number of kinases inhibited above a certain threshold by the total number of kinases in the panel.[16]

S(x) = (Number of kinases with inhibition > x%) / (Total number of kinases assayed)

A lower S-score indicates higher selectivity.

CompoundNumber of Kinases Inhibited >70% (at 10 µM)Total Kinases AssayedSelectivity Score (S(70))
MCIC-7 154500.033
Compound A 34500.007
Compound B 454500.100

Table 1: Hypothetical Tier 1 kinase profiling results for MCIC-7 and comparator compounds.

From this initial screen, MCIC-7 appears to have a moderately selective profile, hitting a small subset of kinases. It is more promiscuous than the highly selective Compound A but significantly more selective than the multi-targeted Compound B.

Tier 2: Potency and Selectivity Quantification

Based on the hits from the initial screen, the next tier focuses on determining the potency (IC50) of MCIC-7 against the identified primary targets and closely related kinases. This provides a more nuanced understanding of its selectivity.

Experimental Protocol: Dose-Response (IC50) Assays
  • Kinase Selection: Select the primary hits (>70% inhibition) and other kinases from the same family for IC50 determination.

  • Compound Dilution: Prepare a series of dilutions of MCIC-7, Compound A, and Compound B (e.g., 10-point, 3-fold serial dilutions) in DMSO.

  • Assay Execution: Perform kinase activity assays for the selected targets with the range of inhibitor concentrations.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Advanced Selectivity Analysis: The Gini Coefficient

While the S-score is a simple measure, the Gini coefficient offers a more sophisticated assessment of selectivity by considering the distribution of potencies across the panel.[16][18] A Gini coefficient of 0 represents a completely non-selective compound, while a value approaching 1 indicates high selectivity for a single target.[18]

Caption: Conceptual workflow for calculating the Gini coefficient from IC50 data.

CompoundPrimary Target IC50 (nM)Number of Off-Targets (IC50 < 1 µM)Gini Coefficient
MCIC-7 50 (Kinase X)40.75
Compound A 10 (EGFR)10.92
Compound B 80 (Kinase Y), 120 (Kinase Z)150.45

Table 2: Hypothetical Tier 2 potency and selectivity data.

The Gini coefficient provides a more quantitative comparison, confirming that Compound A is the most selective, followed by MCIC-7, with Compound B being the least selective.

Tier 3: Cellular Target Engagement and Off-Target Validation

Biochemical assays, while essential for initial screening, do not fully recapitulate the complex cellular environment. Therefore, it is crucial to validate target engagement and assess off-target effects in a cellular context.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for confirming direct binding of a compound to its target in intact cells or cell lysates.[19][20][21] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[21]

  • Cell Culture and Treatment: Culture a relevant cell line expressing the target kinase(s) and treat with MCIC-7 or vehicle (DMSO) for a defined period.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures in a thermal cycler.

  • Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from aggregated proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Competitive Binding Assays

Competitive binding assays provide a direct measure of the affinity of a test compound for a target by measuring its ability to displace a known, labeled ligand (radiolabeled or fluorescent).[22][23][24][25]

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.[26]

  • Assay Setup: In a multi-well plate, incubate the membranes with a fixed concentration of a high-affinity radioligand and a range of concentrations of the unlabeled test compound (MCIC-7).[22][26]

  • Incubation and Filtration: Allow the binding to reach equilibrium, then rapidly separate the bound and free radioligand by vacuum filtration through a filter mat.[26]

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50, from which the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.[24]

AssayMCIC-7Compound ACompound B
CETSA (ΔTm for Kinase X) + 5.2 °CNo significant shift+ 1.5 °C
Competitive Binding (Ki for Kinase X) 75 nM> 10 µM500 nM

Table 3: Hypothetical Tier 3 cellular and binding assay data.

These cellular and direct binding assays provide crucial validation of the biochemical findings, confirming that MCIC-7 engages its primary target in a cellular context with a higher affinity than the multi-targeted Compound B.

Broader Off-Target Profiling: Beyond the Kinome

While kinase profiling is a logical starting point for an indole-based compound, it is important to consider other potential off-targets. Depending on the structural alerts within the molecule and any observed cellular phenotypes, further profiling against other target classes (e.g., GPCRs, ion channels, nuclear receptors) may be warranted. Additionally, for biologics and in some cases for small molecules, tissue cross-reactivity (TCR) studies using immunohistochemistry on a panel of human tissues are recommended by regulatory agencies like the FDA to identify potential off-target binding in a physiological context.[27][28][29][30][31]

Conclusion and Future Directions

This guide has outlined a systematic, multi-tiered approach to characterizing the cross-reactivity of this compound. By employing a combination of broad biochemical screening, focused potency determination, and cellular target engagement assays, a comprehensive selectivity profile can be generated. The comparative analysis against compounds with known selectivity profiles provides a valuable context for interpreting the data.

The hypothetical data presented suggests that MCIC-7 is a moderately selective kinase inhibitor. The next steps in its preclinical development would involve:

  • Structure-Activity Relationship (SAR) Studies: To optimize potency and further enhance selectivity.

  • In Vivo Efficacy and Toxicity Studies: To evaluate its therapeutic potential and safety profile in animal models.

  • ADME/Tox Profiling: To assess its drug-like properties.

By following a rigorous and data-driven approach to cross-reactivity profiling, researchers can make informed decisions about the continued development of promising therapeutic candidates like this compound, ultimately increasing the likelihood of success in bringing safe and effective new medicines to patients.

References

  • Reaction Biology. Kinase Panel Screening and Profiling Service. Available from: [Link]

  • KIDFamMap. A database of kinase-inhibitor-disease family maps for kinase inhibitor selectivity and binding mechanisms. Oxford Academic. Available from: [Link]

  • Creixell, P., et al. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. PMC. 2016. Available from: [Link]

  • Pharmaron. Kinase Panel Profiling. Available from: [Link]

  • Sirci, F., et al. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. 2019. Available from: [Link]

  • ICE Bioscience. Kinase Panel Screening for Drug Discovery. Available from: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • MRC PPU. Kinase Profiling Inhibitor Database. Available from: [Link]

  • KLIFS. The structural kinase database. Available from: [Link]

  • Molina, D. M., et al. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. 2016. Available from: [Link]

  • Alfa Cytology. Competitive Radioligand Binding Assays. Available from: [Link]

  • Wang, L., et al. Computational analysis of kinase inhibitor selectivity using structural knowledge. PMC. 2016. Available from: [Link]

  • Bain, J., et al. Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. 2011. Available from: [Link]

  • Uitdehaag, J. C., et al. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. 2012. Available from: [Link]

  • Zhang, T., et al. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. 2022. Available from: [Link]

  • Hu, H., et al. Data sets of human and mouse protein kinase inhibitors with curated activity data including covalent inhibitors. NIH. 2023. Available from: [Link]

  • Robers, M. B., et al. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. 2022. Available from: [Link]

  • El-Damasy, D. A., et al. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. MDPI. 2023. Available from: [Link]

  • Martinez Molina, D., et al. The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. 2014. Available from: [Link]

  • FDA. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available from: [Link]

  • Hulme, E. C. Radioligand binding assays and their analysis. PubMed. 1992. Available from: [Link]

  • Precision For Medicine. Tissue Cross-Reactivity Studies. Available from: [Link]

  • Robers, M. B., et al. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. 2022. Available from: [Link]

  • Sittampalam, G. S., et al. Receptor Binding Assays for HTS and Drug Discovery. NCBI. 2012. Available from: [Link]

  • Al-Ostoot, F. H., et al. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. PMC. 2023. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Antimalarial Activity of Indole Derivatives: A Comprehensive Review. 2023. Available from: [Link]

  • Saldivar-Espinoza, B., et al. Gini coefficients as a single value metric to define chemical probe selectivity. PMC. 2019. Available from: [Link]

  • Precision For Medicine. Successfully Conducting Tissue Cross-Reactivity Studies. Available from: [Link]

  • Cheng, A. C., et al. The use of novel selectivity metrics in kinase research. ResearchGate. 2017. Available from: [Link]

  • IPHASE Biosciences. Tissue Cross-Reactivity (TCR) Study for Antibody Pre-Clinical Safety Assessment Under FDA & EMA Guidelines. 2024. Available from: [Link]

  • Li, H., et al. Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. PMC. 2024. Available from: [Link]

  • HistologiX. FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers. Available from: [Link]

  • Kaushik, N. K., et al. Biomedical Importance of Indoles. PMC. 2013. Available from: [Link]

  • Al-Ostoot, F. H., et al. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. 2024. Available from: [Link]

  • RSC Publishing. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. Available from: [Link]

  • Zhang, P., et al. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. PMC. 2023. Available from: [Link]

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"benchmarking the synthesis of Methyl 5-chloro-1H-indole-7-carboxylate against known methods"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] Specifically, halo- and ester-substituted indoles like Methyl 5-chloro-1H-indole-7-carboxylate serve as crucial intermediates in the synthesis of targeted therapeutics, including kinase inhibitors and receptor modulators. The precise placement of the chloro and carboxylate moieties dictates the molecule's steric and electronic properties, making regioselective synthesis paramount.

This guide provides an in-depth comparison of two distinct synthetic strategies for this compound: the classical Fischer indole synthesis and a modern palladium-catalyzed intramolecular cyclization. We will dissect the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their performance based on key metrics to guide researchers in selecting the optimal method for their specific application.

Method A: The Classical Approach - Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is one of the oldest and most reliable methods for constructing the indole core.[2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable ketone or aldehyde. Its primary advantages are the use of readily available, inexpensive starting materials and a generally robust reaction profile.

Mechanistic Rationale:

The reaction proceeds via a cascade of well-understood steps.[2][3] First, the arylhydrazine condenses with a carbonyl compound (in this case, methyl pyruvate) to form a hydrazone. Under strong acidic conditions, the hydrazone tautomerizes to an ene-hydrazine intermediate. This intermediate undergoes the key step: a[4][4]-sigmatropic rearrangement, which forms a new carbon-carbon bond. Subsequent aromatization and elimination of ammonia yield the final indole ring. The choice of a strong acid like polyphosphoric acid (PPA) or zinc chloride is critical to drive the rearrangement and cyclization steps, which are often the rate-limiting parts of the sequence.[2]

Experimental Protocol: A Proposed Fischer Route

This protocol is a proposed pathway based on established Fischer indole synthesis procedures.

  • Step 1: Formation of (4-Chloro-2-(methoxycarbonyl)phenyl)hydrazine:

    • To a solution of methyl 2-amino-3-chlorobenzoate (1.0 eq) in concentrated hydrochloric acid, add a solution of sodium nitrite (1.1 eq) in water dropwise at 0°C to form the diazonium salt.

    • In a separate flask, dissolve tin(II) chloride (3.0 eq) in concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the tin(II) chloride solution, maintaining the temperature below 5°C.

    • Stir the reaction mixture for 2-3 hours, allowing it to warm to room temperature.

    • Basify the mixture with a concentrated sodium hydroxide solution and extract the hydrazine product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Step 2: Cyclization to this compound:

    • Combine the crude (4-Chloro-2-(methoxycarbonyl)phenyl)hydrazine (1.0 eq) and methyl pyruvate (1.2 eq) in a suitable solvent such as ethanol or toluene.

    • Add a strong acid catalyst, such as polyphosphoric acid (PPA) (10 eq by weight) or zinc chloride (2.0 eq).

    • Heat the mixture to 80-110°C and monitor the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from 4 to 24 hours.

    • Upon completion, cool the reaction mixture and quench by pouring it over ice water.

    • Neutralize the mixture carefully with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide).

    • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Workflow Visualization: Fischer Indole Synthesis

cluster_0 Step 1: Hydrazine Formation cluster_1 Step 2: Indole Cyclization A Methyl 2-amino-3-chlorobenzoate B Diazotization (NaNO₂, HCl) A->B C Reduction (SnCl₂) B->C D (4-Chloro-2-(methoxycarbonyl)phenyl)hydrazine C->D F Hydrazone Formation D->F Condensation E Methyl Pyruvate E->F G [3,3]-Sigmatropic Rearrangement (PPA or ZnCl₂, Heat) F->G H Aromatization & NH₃ Elimination G->H I This compound H->I

Caption: Proposed workflow for the Fischer Indole Synthesis of the target molecule.

Method B: Modern Palladium-Catalyzed Intramolecular Cyclization

Modern synthetic methods often leverage transition-metal catalysis to achieve higher efficiency, milder reaction conditions, and greater functional group tolerance compared to classical routes. Palladium-catalyzed reactions are particularly powerful for forming C-C and C-N bonds, making them ideal for heterocycle synthesis.[4]

Mechanistic Rationale:

This proposed route involves a palladium-catalyzed intramolecular oxidative coupling of an N-aryl enamine.[4] The synthesis begins by forming an enamine from a substituted aniline and a β-keto ester. The key step is the Pd(II)-catalyzed intramolecular C-H activation and subsequent C-N bond formation to construct the indole ring. A copper(II) salt is often used as a stoichiometric oxidant to regenerate the active Pd(II) catalyst, allowing the palladium to be used in catalytic amounts. This approach avoids the harsh acidic conditions of the Fischer synthesis and can offer higher regioselectivity and yield.

Experimental Protocol: A Proposed Palladium-Catalyzed Route

This protocol is a proposed pathway based on modern palladium-catalyzed indole syntheses.[4]

  • Step 1: Synthesis of Methyl (Z)-3-((2-amino-4-chlorophenyl)amino)but-2-enoate:

    • Combine 4-chloro-1,2-phenylenediamine (1.0 eq) and methyl acetoacetate (1.1 eq) in toluene.

    • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq).

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC until the starting aniline is consumed.

    • Cool the reaction mixture, remove the solvent under reduced pressure, and purify the resulting enamine intermediate by column chromatography or recrystallization.

  • Step 2: Palladium-Catalyzed Oxidative Cyclization:

    • In a reaction vessel, dissolve the enamine intermediate (1.0 eq) in a polar aprotic solvent like DMF or DMSO.

    • Add palladium(II) acetate (Pd(OAc)₂) (0.1 eq) and copper(II) acetate (Cu(OAc)₂) (2.0 - 3.0 eq) as the oxidant.

    • Heat the reaction mixture to 80-120°C. Alternatively, microwave irradiation can be used to significantly reduce the reaction time.[4]

    • Monitor the formation of the indole product by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture and dilute it with ethyl acetate.

    • Wash the organic layer with water and brine to remove the solvent and metal salts.

    • Dry the organic phase over anhydrous sodium sulfate and concentrate it in vacuo.

    • Purify the crude product by flash column chromatography to afford this compound.

Workflow Visualization: Palladium-Catalyzed Cyclization

cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Cyclization A 4-chloro-1,2-phenylenediamine C Condensation (p-TsOH, Toluene, Reflux) A->C B Methyl Acetoacetate B->C D Enamine Intermediate C->D E Intramolecular C-H Activation (Pd(OAc)₂, Heat) D->E Pd-Catalysis F Reductive Elimination (C-N Bond Formation) E->F G Catalyst Re-oxidation (Cu(OAc)₂) F->G Catalytic Cycle H This compound F->H G->E Catalytic Cycle

Caption: Proposed workflow for the Palladium-Catalyzed Synthesis of the target molecule.

Comparative Analysis and Benchmarking

The choice between a classical and a modern synthetic route depends on several factors, including scale, cost, available equipment, and desired purity. Below is a comparative summary of the two proposed methods.

Quantitative Performance Comparison
MetricMethod A: Fischer Indole SynthesisMethod B: Pd-Catalyzed CyclizationRationale & Justification
Overall Yield 20-40% (Estimated)60-85% (Estimated)Fischer syntheses with substituted hydrazines can be low-yielding. Pd-catalyzed C-H activations are often more efficient.[4]
Number of Steps 22Both proposed routes involve two primary synthetic transformations.
Reaction Time 12-30 hours3-18 hours (Microwave can shorten to <3h)The Fischer cyclization often requires prolonged heating. Modern catalytic methods, especially with microwave assistance, are typically faster.[4]
Reaction Conditions Harsh (Strong Acid, High Temp: 80-110°C)Mild to Moderate (Neutral, 80-120°C)The avoidance of strong, corrosive acids is a major advantage of the Pd-catalyzed route, improving functional group compatibility.
Starting Materials Inexpensive bulk chemicalsMore complex/expensive aniline & catalystSubstituted anilines and palladium catalysts are significantly more expensive than the basic reagents for the Fischer synthesis.
Scalability Moderate (Handling PPA can be difficult)Good (Homogeneous catalysis is scalable)While the Fischer synthesis is used industrially, managing large quantities of strong acid can pose challenges. Catalytic processes are often easier to scale.
Safety & Waste Corrosive acid waste, potential for runawayHeavy metal waste (Pd, Cu)Method A generates significant acidic waste. Method B produces heavy metal waste that requires specialized disposal protocols.
Qualitative Discussion

Expertise & Causality: The Fischer Indole Synthesis is a workhorse of organic chemistry for a reason. Its reliability with simple substrates and low reagent cost make it attractive for initial exploratory work or when cost is the primary driver. However, its significant drawback is the requirement for harsh acidic conditions. This can limit the scope of the reaction, as acid-sensitive functional groups on the starting materials may not be tolerated. Furthermore, for substituted hydrazines, regioselectivity can be an issue, potentially leading to mixtures of indole isomers, complicating purification and lowering the effective yield.[5]

The Palladium-Catalyzed Cyclization , in contrast, represents a more refined and elegant approach. The reaction conditions are significantly milder, offering broad functional group tolerance. This method often provides higher yields and cleaner reaction profiles, simplifying purification.[4] The primary barrier to its widespread adoption, particularly in academic or early-stage research, is the cost of the palladium catalyst and the required oxidant. Additionally, optimization may be required to identify the ideal ligand, solvent, and temperature for a new substrate, demanding a higher level of process development expertise.

Decision Logic Visualization

cluster_criteria Key Criteria cluster_methods Recommended Method Start Project Goal Cost Low Cost Priority? Start->Cost Conditions Mild Conditions Required? Cost->Conditions No Fischer Method A: Fischer Synthesis Cost->Fischer Yes Yield High Yield Critical? Conditions->Yield No Palladium Method B: Pd-Catalyzed Route Conditions->Palladium Yes Yield->Fischer No Yield->Palladium Yes

Caption: Decision-making flowchart for selecting a synthetic method.

Conclusion and Recommendation

Both the classical Fischer indole synthesis and a modern palladium-catalyzed cyclization represent viable, albeit conceptually distinct, pathways to this compound.

  • Method A (Fischer Synthesis) is recommended for large-scale, cost-sensitive production where the harsh conditions are manageable and potential yield limitations are acceptable. Its reliance on inexpensive commodity chemicals makes it economically appealing.

  • Method B (Palladium-Catalyzed Cyclization) is the superior choice for research and development, medicinal chemistry applications, or when high yield, purity, and functional group tolerance are paramount. The milder conditions and cleaner reaction profile justify the higher initial cost of the catalyst for the synthesis of high-value, complex molecules.

Ultimately, the optimal choice is dictated by the specific constraints and goals of the research program. This guide provides the foundational data and expert rationale to make an informed, effective decision.

References

  • Tokyo Chemical Industry Co., Ltd. (n.d.). Fischer Indole Synthesis. TCI Chemicals.

  • ChemicalBook. (n.d.). 5-Chloro-7-azaindole-3-carboxylic acid Methyl ester(1190321-49-3) 1H NMR spectrum.

  • Cravotto, G., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 27(19), 6529. [4]

  • Wikipedia. (2023). Fischer indole synthesis. [2]

  • Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis. YouTube. [5]

  • PrepChem. (n.d.). Synthesis of 5-Chloro-3-hydroxy-1-phenyl-1H-indole-2-carboxylic acid methyl ester.

  • Taylor & Francis Online. (n.d.). Fischer indole synthesis – Knowledge and References. [1]

  • Ali, M. A., et al. (2007). Fischer indole synthesis in the absence of a solvent. Arkivoc, 2007(15), 1-8. [3]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 5-chloro-1H-indole-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemicals you handle, from procurement to disposal. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 5-chloro-1H-indole-7-carboxylate, grounding procedural steps in the chemical principles and regulatory frameworks that govern them.

This compound is a halogenated indole derivative. Its structure, containing a chlorinated aromatic ring, places it in a specific category of chemical waste that requires careful handling to mitigate risks to personnel and the environment.

Part 1: Hazard Identification and Pre-Disposal Risk Assessment

Key Hazard Considerations:

  • Halogenated Organic Compound: The presence of a carbon-chlorine bond is the most critical feature for waste determination. Halogenated compounds can be toxic and environmentally persistent.[1][2] Many are also classified as carcinogenic.[3]

  • Irritant: Similar chloro-indole compounds are known to be irritants, causing skin and serious eye irritation.[4][5][6]

  • Toxicity: Related compounds exhibit acute toxicity if swallowed or in contact with skin.[7]

  • Environmental Hazard: Many chlorinated organics are very toxic to aquatic life.[7] Uncontrolled release into the environment must be avoided.

Hazard Profile: Chlorinated Indole Derivatives
Chemical Class Halogenated Organic Compound
Primary Routes of Exposure Dermal (Skin) Contact, Inhalation, Ingestion[1]
Known Health Effects Skin Irritation, Serious Eye Irritation, Potential for Acute Toxicity[4][5][7]
Environmental Effects High Aquatic Toxicity[7]
Regulatory Framework Governed by EPA's Resource Conservation and Recovery Act (RCRA)[8][9][10]

Part 2: The Core Disposal Protocol: Segregation and Containment

The foundational principle for disposing of this compound is waste segregation . It must be treated as halogenated chemical waste . Mixing it with non-halogenated waste streams is a costly and dangerous error, as it renders the entire volume of waste as halogenated, significantly increasing disposal costs and complexity.[11][12][13]

Step-by-Step Disposal Procedure:
  • Waste Classification:

    • Immediately classify any waste containing this compound, including pure compound, reaction mixtures, and contaminated materials (e.g., silica gel, filter paper, gloves), as Halogenated Organic Waste .

  • Select the Appropriate Waste Container:

    • Use a designated, properly labeled container specifically for halogenated liquid waste.

    • The container must be in good condition, constructed of a chemically compatible material (e.g., high-density polyethylene or glass), and feature a secure, vapor-tight screw cap.[11]

    • For solid waste contaminated with the compound, use a designated solid halogenated waste container.

  • Properly Label the Waste Container:

    • Label the container before adding any waste.[11]

    • The label must clearly state "HAZARDOUS WASTE" .

    • List all chemical constituents by their full names, including solvents and an estimated percentage of each. Do not use abbreviations or chemical formulas.[11]

    • Clearly identify the primary hazards (e.g., "Toxic," "Irritant").

    • Ensure your name, laboratory, and the date of accumulation are clearly visible.

  • Transferring Waste into the Container:

    • Conduct all transfers of waste within a certified chemical fume hood to minimize inhalation exposure.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[3][14]

    • Use a funnel to prevent spills on the exterior of the container.

    • Crucially, do not fill the container beyond 90% of its capacity to allow for vapor expansion.[2]

    • Securely close the container cap immediately after adding waste.[11]

  • Storage Pending Pickup:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.

    • The container must be stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[13]

    • Ensure the storage area is cool, dry, and well-ventilated, away from sources of ignition.[15]

  • Arranging for Final Disposal:

    • Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EH&S) department or using an online request system.

    • The disposal of hazardous waste is governed by the EPA's Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" management system.[8][9] Your institution's EH&S department is responsible for ensuring compliance with these federal and state regulations.[8][10]

Part 3: Emergency Procedures for Spills and Exposures

Accidents can happen, and a clear plan is essential for mitigating harm.

Minor Spill (Contained within a Fume Hood):

  • Alert colleagues in the immediate area.

  • Wearing appropriate PPE, absorb the spill with a chemical spill kit or absorbent pads.

  • Place all contaminated materials into a sealed bag or container.

  • Label the container as "Halogenated Hazardous Waste" and dispose of it according to the protocol above.

  • Wipe down the affected area with an appropriate solvent and then soap and water.

Major Spill or Personal Exposure:

  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3][5][7] Remove any contaminated clothing.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][6]

  • Large Spills: Evacuate the area immediately. Alert your supervisor and contact your institution's emergency number and EH&S department.[3]

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the disposal process for this compound.

G cluster_yes_path start Waste Generated (this compound) classify Classify Waste: Is it a Halogenated Compound? start->classify classify->yes  Yes container_halo Select Designated HALOGENATED Waste Container classify->no No   error ERROR: This is a Halogenated Compound. Re-evaluate Classification. label_halo Label Container: 'Hazardous Waste - Halogenated' List all constituents. container_halo->label_halo transfer Transfer Waste in Fume Hood (Wear full PPE) label_halo->transfer store Store in Secondary Containment in Satellite Accumulation Area transfer->store pickup Arrange for Pickup by Environmental Health & Safety (EH&S) store->pickup

Caption: Decision workflow for proper disposal of halogenated chemical waste.

References

  • Safety and handling of chlorin
  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone.
  • Waste, Chemical, and Cleanup Enforcement. US EPA.
  • Resource Conservation and Recovery Act (RCRA)
  • STANDARD OPERATING PROCEDURE FOR CHLORIN
  • Steps in Complying with Regul
  • Safety in the chemical laboratory.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • SAFETY D
  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • SAFETY DATA SHEET - Merck Millipore. Merck Millipore.
  • Halogenated Organic Liquids - Standard Oper
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Guidelines for Solvent Waste Recycling and Disposal.
  • Halogenated Solvents in Laboratories.

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A Senior Application Scientist's Guide to Handling Methyl 5-chloro-1H-indole-7-carboxylate: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of Methyl 5-chloro-1H-indole-7-carboxylate. The following recommendations are grounded in established safety protocols for structurally analogous chlorinated indole compounds and are designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely. Adherence to these procedures is paramount for ensuring personal safety and minimizing environmental impact.

Hazard Assessment: Understanding the Risks

Anticipated Potential Hazards:

  • Acute Oral Toxicity: May be harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Presumed to cause skin irritation.[1][3][4][5][6] Direct contact may lead to redness and discomfort.

  • Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[1][3][4][5][6][7]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][2][4][6][7]

Given these potential hazards, a stringent personal protective equipment (PPE) protocol is not merely a recommendation but a critical component of the experimental workflow.

Mandatory Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final and most direct barrier between the researcher and potential chemical exposure.[8][9] The following table summarizes the required PPE for handling this compound, with detailed explanations below.

Protection Type Specification Standard
Eye/Face Protection Tightly fitting safety goggles with side-shields.Conforming to EN 166 (EU) or NIOSH (US) standards.[2]
Skin Protection Chemical-impermeable gloves (e.g., nitrile).Inspected for integrity before each use.[1][2][10]
Lab coat or chemical-resistant coveralls.Standard laboratory coat required; coveralls for larger quantities.[1][10]
Respiratory Protection NIOSH/MSHA-approved respirator.Required when dust or aerosols may be generated.[1][2][10]
Eye and Face Protection: The First Line of Defense

Chemical splash goggles are mandatory to prevent eye contact with airborne particles or accidental splashes.[1][10] In situations where there is a significant risk of splashing, the use of a face shield in conjunction with safety goggles is strongly recommended.[10]

Skin Protection: A Barrier Against Dermal Exposure
  • Gloves: Wear chemically resistant, powder-free nitrile gloves at all times when handling the compound.[1][2][9] It is crucial to inspect gloves for any signs of degradation or punctures before use.[1] Change gloves every 30 to 60 minutes or immediately if contamination is known or suspected.[9]

  • Lab Coat: A full-sleeved laboratory coat is required to prevent skin contact.[1] For procedures involving larger quantities or an increased risk of exposure, chemical-resistant coveralls should be worn.[10]

Respiratory Protection: Preventing Inhalation

All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the generation of airborne dust.[1][10] If there is a potential for dust or aerosol formation, a NIOSH/MSHA-approved respirator with a particulate filter is required.[1][2]

Operational Plan: From Receipt to Disposal

A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.

Safe Handling Protocol
  • Preparation: Before handling, ensure that an eyewash station and a safety shower are readily accessible.[1]

  • Engineering Controls: All weighing and transfer operations should be performed in a chemical fume hood to control exposure.[1][10]

  • Handling: Use appropriate tools, such as spatulas, to handle the solid material and avoid the creation of dust.[1] Avoid all direct contact with the skin and eyes.[2]

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][3] Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[1][2]

  • Storage: Store the compound in a tightly sealed, properly labeled container in a dry, well-ventilated place.[2][4][5]

Disposal Plan: Environmental Responsibility

The disposal of this compound and its containers must be managed as hazardous waste.[2]

  • Waste Collection: Collect waste material in a clearly labeled, sealed container, avoiding the generation of dust.

  • Container Management: Ensure waste containers are kept tightly capped, except when adding waste.[2]

  • Professional Disposal: Arrange for disposal by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[2][5] Do not mix with other waste.

Workflow for Safe Handling

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Verify Fume Hood Operation & Emergency Equipment Access prep_ppe->prep_setup handle_weigh Weigh and Transfer Compound prep_setup->handle_weigh handle_exp Perform Experimental Procedure handle_weigh->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon cleanup_waste Segregate and Seal Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 6,7-dichloro-2,3-dihydro-1H-indole.
  • BenchChem. (n.d.). An In-Depth Technical Guide on the Safety and Handling of 5-chloro-3-ethyl-2-methyl-1H-indole.
  • BenchChem. (n.d.). Personal protective equipment for handling 5-chloro-2,3-dimethyl-1H-indole.
  • Thermo Fisher Scientific. (n.d.). 5-Chloroindole Safety Data Sheet.
  • Martynova, N. A., & Gorokhova, L. G. (2012). [Toxicological characteristic of indole as a basis for its hygienic regulation]. Gigiena i sanitariia, (6), 61–64.
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Retrosynthesis Analysis

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Methyl 5-chloro-1H-indole-7-carboxylate
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